2-Chlorobenzoic acid
Description
2-chlorobenzoic acid is a monochlorobenzoic acid having the chloro group at the 2-position. It has a role as a plant hormone and a plant metabolite. It is a monochlorobenzoic acid and a 2-halobenzoic acid. It is a conjugate acid of a 2-chlorobenzoate.
chlorobenzoate is a natural product found in Euglena gracilis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
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InChI Key |
IKCLCGXPQILATA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl | |
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Molecular Formula |
C7H5ClO2 | |
| Record name | O-CHLOROBENZOIC ACID | |
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Related CAS |
7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate) | |
| Record name | o-Chlorobenzoic acid | |
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DSSTOX Substance ID |
DTXSID4024771 | |
| Record name | 2-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | O-CHLOROBENZOIC ACID | |
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| Record name | o-Chlorobenzoic acid | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water | |
| Record name | O-CHLOROBENZOIC ACID | |
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Density |
1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C | |
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Vapor Pressure |
0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
MONOCLINIC PRISMS FROM WATER | |
CAS No. |
118-91-2, 26264-09-5 | |
| Record name | O-CHLOROBENZOIC ACID | |
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| Record name | 2-Chlorobenzoic acid | |
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| Record name | Chlorobenzoic acid | |
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Melting Point |
288 °F (NTP, 1992), 142 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chlorobenzoic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzoic acid (2-CBA) is a vital organic compound, serving as a cornerstone intermediate in a multitude of synthetic pathways.[1][2] This white crystalline solid, with the chemical formula ClC₆H₄CO₂H, is one of three isomeric chlorobenzoic acids and is distinguished as the strongest acid among them.[1][3] Its strategic combination of a carboxylic acid group and a chlorine atom on an aromatic ring imparts a versatile reactivity profile, making it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][4] This guide provides a comprehensive technical overview of this compound, delving into its core chemical properties, structural characteristics, synthesis, reactivity, and key applications, with a particular focus on its role in drug development.
Molecular Structure and Identification
The molecular architecture of this compound consists of a benzene ring substituted with a carboxylic acid group and a chlorine atom at the ortho position. This arrangement dictates its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 118-91-2 | [1] |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| SMILES | O=C(O)c1ccccc1Cl | [1] |
| InChI Key | IKCLCGXPQILATA-UHFFFAOYSA-N | [1] |
graph "2-Chlorobenzoic_Acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.8!"]; O2 [label="O", pos="3,0.8!"]; H1 [label="H", pos="3.5,1.2!"]; Cl1 [label="Cl", pos="-1.2, -2.1!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7; C2 -- Cl1; C7 -- O1 [style=double]; C7 -- O2; O2 -- H1;
// Positioning the benzene ring C1 [pos="1,0!"]; C2 [pos="0.5, -0.866!"]; C3 [pos="-0.5, -0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5, 0.866!"]; C6 [pos="0.5, 0.866!"]; }
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 138-142 °C | [1][3] |
| Boiling Point | 285 °C | [1] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol, ether, and other organic solvents. | [6] |
| pKa | 2.89 | [1] |
Spectroscopic Profile
Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopy | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid group. A representative spectrum in CDCl₃ shows peaks around δ 8.09 (d), 7.50 (m), 7.40 (m), and 7.31 (m) ppm for the aromatic protons. | [7] |
| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons. A spectrum in CDCl₃ shows peaks at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm. | [7] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Cl stretching vibrations. | [8] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [9] |
Synthesis and Reactivity
Synthesis
This compound is primarily synthesized through the oxidation of 2-chlorotoluene.[1][10] On a laboratory scale, this transformation is often achieved using strong oxidizing agents like potassium permanganate.[1][10] An alternative industrial route involves the hydrolysis of α,α,α-trichloro-2-toluene.[1][10]
Caption: Common synthetic routes to this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the interplay of its carboxylic acid and chloro substituents.[2]
-
Reactions of the Carboxylic Acid Group: The -COOH group undergoes typical reactions such as esterification, amidation, and reduction.[2] It can also be converted to the more reactive acyl chloride, 2-chlorobenzoyl chloride, which is a valuable intermediate.[4]
-
Reactions of the Aromatic Ring: The chlorine atom is a deactivating, ortho-para directing group for electrophilic aromatic substitution.[2] This allows for controlled introduction of other functional groups onto the benzene ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions.[2] For example, reaction with ammonia can yield 2-aminobenzoic acid.[1] It can also participate in modern cross-coupling reactions like Suzuki and Sonogashira couplings, which are fundamental for carbon-carbon bond formation in complex molecule synthesis.[2]
-
Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation.[1]
Applications in Research and Industry
This compound is a versatile intermediate with a wide range of applications, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] A notable application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its derivatives are also investigated for various therapeutic areas. For instance, 2-amino-3-chlorobenzoic acid, a related compound, is used to synthesize quinazolinone derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties.[11]
-
Agrochemicals: It serves as an intermediate in the manufacturing of herbicides and pesticides, contributing to the synthesis of active ingredients for crop protection.[4]
-
Dyes and Pigments: this compound is used in the synthesis of various dyes.[1]
-
Performance Chemicals: It is utilized as a reagent in organic synthesis to create a variety of compounds, including esters and polymers.[4]
-
Corrosion Inhibition: Formulations based on this compound can be used in protective coatings for construction materials.[4]
Caption: Major industrial applications of this compound.
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[12][13]
| Hazard | Information | Source |
| GHS Pictograms | Warning | [13] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. | [13] |
| Precautionary Statements | Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. | [13] |
Experimental Protocol: Safe Handling and Disposal
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[13]
-
Wear suitable gloves and protective clothing to prevent skin exposure.[13]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[14]
Handling:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe dust.[12]
-
Ensure adequate ventilation, especially in confined areas.[13]
-
Keep away from heat, sparks, and open flames.[14]
-
Ground all equipment containing the material.[14]
Storage:
-
Store in a dry, cool, and well-ventilated place.[13]
-
Keep the container tightly closed.[13]
-
Incompatible with strong oxidizing agents and strong bases.[3][13]
First Aid Measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13]
-
After ingestion: Clean mouth with water. Get medical attention.[13]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Place in appropriate containers for disposal.[12]
Conclusion
This compound is a fundamentally important chemical intermediate with a rich and versatile reactivity profile. Its unique structure allows for a wide array of chemical transformations, making it an invaluable tool for synthetic chemists in both academic and industrial settings. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and responsible use in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 118-91-2 [chemicalbook.com]
- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 5. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 118-91-2: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Synthesis of 2-Chlorobenzoic Acid from 2-Chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzoic acid, a key intermediate in the pharmaceutical and dye industries, from 2-chlorotoluene.[1][2] The document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols for the oxidation of 2-chlorotoluene. Emphasis is placed on scientifically sound methodologies, safety considerations, and process optimization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and actionable laboratory procedures.
Introduction: The Significance of this compound
This compound (ClC₆H₄CO₂H) is a white, solid organic compound that serves as a vital precursor in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, food additives, and dyes.[1] Its utility is underscored by its role as an intermediate in the production of drugs like diclofenac sodium.[3] The strategic placement of the chlorine atom and the carboxylic acid group on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic chemistry.[2]
This guide focuses on the most prevalent and practical method for its preparation: the oxidation of 2-chlorotoluene.[1][4] We will explore various facets of this conversion, from the fundamental reaction kinetics to detailed, step-by-step laboratory protocols.
Synthetic Strategies: The Oxidation of the Benzylic Methyl Group
The conversion of 2-chlorotoluene to this compound hinges on the oxidation of the methyl group at the benzylic position. This transformation requires a strong oxidizing agent capable of breaking the carbon-hydrogen bonds of the methyl group and introducing oxygen atoms to form a carboxylic acid. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this type of side-chain oxidation.[5][6]
Several oxidizing agents can accomplish this, with potassium permanganate (KMnO₄) and chromic acid (generated in situ from sodium dichromate) being the most common choices in a laboratory setting.[5][6] While both are effective, potassium permanganate is often preferred due to the carcinogenic nature of chromium compounds.[5][7] Industrial processes, however, are continually evolving to incorporate more cost-effective and environmentally benign methods, such as catalytic aerobic oxidation.[3][8]
Potassium Permanganate (KMnO₄) Oxidation
The oxidation of 2-chlorotoluene with potassium permanganate is a robust and widely cited method for laboratory-scale synthesis.[1][4][5] The reaction is typically carried out in an aqueous medium, often under basic or neutral conditions, followed by an acidic workup.[5][9]
Mechanism: The reaction proceeds through a free-radical mechanism. The permanganate ion abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, initiating a series of oxidative steps that ultimately lead to the formation of the carboxylate salt.[7] Subsequent acidification protonates the carboxylate to yield the final this compound product.
Visualizing the Workflow:
Caption: Workflow for KMnO₄ Oxidation of 2-Chlorotoluene.
Nitric Acid (HNO₃) Oxidation
Dilute nitric acid can also be employed as an oxidizing agent for substituted toluenes.[10] This method can offer high yields with minimal waste, making it a viable option for both laboratory and potential industrial applications.[10] The reaction is often catalyzed, for instance, by vanadium pentoxide.[11]
Mechanism: The oxidation by nitric acid is a complex process. At elevated temperatures, nitric acid can generate reactive nitrogen species that attack the benzylic position of the toluene derivative, leading to the formation of the carboxylic acid.
Catalytic Aerobic Oxidation
For industrial-scale production, continuous-flow processes using oxygen from the air as the oxidant are highly desirable due to their economic and environmental advantages.[3][8] These reactions are typically carried out in the presence of a catalyst, such as a mixture of cobalt and manganese salts.[3][8]
Advantages:
-
Cost-effective: Utilizes inexpensive and readily available oxygen.
-
Environmentally friendly: Reduces the formation of toxic inorganic waste.[3]
-
Enhanced safety: Continuous-flow reactors offer better control over reaction parameters.[8]
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory synthesis of this compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol: Potassium Permanganate Oxidation
This protocol is adapted from established literature procedures.[12][13]
Materials:
-
2-Chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing carbon (optional)
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stir bar and stir plate)
-
Heating mantle
-
Distillation apparatus
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a large round-bottom flask equipped with a stirrer and reflux condenser, combine 200 g of 2-chlorotoluene, 600 g of potassium permanganate, and 7 L of water.[12][13]
-
With continuous stirring, slowly heat the mixture to boiling.[12][13] Caution: The initial reaction may be vigorous; control the heating rate carefully.[12][13]
-
Maintain the reflux for 3-4 hours, or until the purple color of the permanganate has disappeared.[12][13]
-
Allow the mixture to cool slightly, then arrange the apparatus for distillation to remove any unreacted 2-chlorotoluene.[12][13]
-
While still hot, filter the remaining mixture by suction to remove the manganese dioxide (MnO₂) precipitate.[12][13] Wash the filter cake with hot water.[12][13]
-
Combine the filtrate and washings and concentrate the volume to approximately 3.5 L.[12][13] If the solution is not clear, a small amount of decolorizing carbon can be added, followed by filtration.[12]
-
While the solution is still hot, cautiously add concentrated hydrochloric acid with stirring until the solution is acidic and a white precipitate of this compound forms.[12][13]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by suction filtration and wash with cold water.[12][13]
-
Dry the product to obtain this compound. The expected yield is approximately 76-78%.[12][13]
Visualizing the Key Steps:
Caption: Key Stages in Permanganate Synthesis.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
2-Chlorotoluene: This is a flammable liquid and is toxic upon inhalation.[14][15] It can cause respiratory, skin, and eye irritation.[14][15] Handle in a well-ventilated area, away from ignition sources.[16][17]
-
Potassium Permanganate: A strong oxidizing agent that is corrosive.[5] Avoid contact with skin and clothing.[5]
-
Concentrated Hydrochloric Acid: Corrosive and toxic.[5] Handle with extreme care, wearing appropriate gloves and eye protection.
-
General Precautions: Use explosion-proof electrical equipment when working with flammable solvents.[16][17] Ensure proper ventilation to prevent the buildup of vapors.[15]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chlorotoluene | N/A |
| Oxidizing Agent | Potassium Permanganate | [12][13] |
| Reaction Time | 3-4 hours | [12][13] |
| Yield | 76-78% | [12][13] |
| Product Melting Point | 139-140 °C (recrystallized) | [12] |
Conclusion
The oxidation of 2-chlorotoluene provides a reliable and well-established route for the synthesis of this compound. While the potassium permanganate method is a staple in laboratory settings, ongoing research into catalytic aerobic oxidation holds promise for more sustainable and economically viable industrial production. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and a commitment to safety are paramount for the successful synthesis of this important chemical intermediate.
References
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- 17. fishersci.com [fishersci.com]
A Spectroscopic Guide to 2-Chlorobenzoic Acid: Unambiguous Molecular Identification for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of 2-Chlorobenzoic acid (C₇H₅ClO₂), a key intermediate in the synthesis of pharmaceuticals, dyes, and herbicides. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, quality control, and mechanistic studies in drug development and chemical research. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic carboxylic acid with a chlorine atom substituted at the ortho-position of the benzene ring. This substitution pattern profoundly influences the electronic environment of the molecule, giving rise to a unique spectroscopic fingerprint. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic and self-validating identification of the compound.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring, and a signal for the carboxylic acid proton. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | Coupling Constant (J) in CDCl₃ (Hz) [1] |
| COOH | - | ~13.43 | Broad Singlet | - |
| H6 | ~8.09 | ~7.81 | Doublet | ~7.44 |
| H4 | ~7.50 | ~7.56 | Multiplet | - |
| H5 | ~7.40 | ~7.55 | Multiplet | - |
| H3 | ~7.31 | ~7.45 | Multiplet | - |
Interpretation:
The proton ortho to the carboxylic acid group (H6) is the most deshielded due to the anisotropic effect of the carbonyl group and appears as a distinct doublet. The remaining aromatic protons (H3, H4, and H5) exhibit complex splitting patterns due to mutual coupling, often appearing as overlapping multiplets. The carboxylic acid proton signal is typically broad and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the raw data similarly to the ¹H NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) (ppm) [2][3] |
| C=O | ~171.09 |
| C2 | ~134.83 |
| C4 | ~133.65 |
| C6 | ~132.54 |
| C1 | ~131.56 |
| C5 | ~128.46 |
| C3 | ~126.75 |
Interpretation:
The carbonyl carbon of the carboxylic acid group (C=O) is the most deshielded and appears at the lowest field. The carbon atom attached to the chlorine (C2) and the carbon atom attached to the carboxylic acid group (C1) are also significantly deshielded. The remaining four aromatic carbons appear in the typical aromatic region.
Caption: Workflow for NMR-based structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder using a mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of a pure KBr pellet should be subtracted.[4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3000 (broad) | O-H stretch (carboxylic acid) | Strong, Broad |
| ~1700 | C=O stretch (carboxylic acid) | Very Strong |
| ~1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |
| ~1300 | C-O stretch (carboxylic acid) | Strong |
| ~900 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad |
| ~750 | C-Cl stretch | Strong |
Interpretation:
The most prominent features in the IR spectrum are the very strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the broad hydroxyl (O-H) stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The presence of a strong band around 750 cm⁻¹ is indicative of the C-Cl bond. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Table 4: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 156/158 | [M]⁺ (Molecular Ion) | High |
| 139/141 | [M-OH]⁺ | High |
| 111/113 | [M-COOH]⁺ | High |
| 75 | [C₆H₃]⁺ | Medium |
Interpretation:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 156 and an isotopic peak [M+2]⁺ at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.[6][7][8] Key fragmentation pathways include the loss of a hydroxyl radical to form the acylium ion at m/z 139/141 and the loss of the entire carboxylic acid group to give the chlorophenyl cation at m/z 111/113.[6][7]
Caption: Primary fragmentation pathways of this compound in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the identification and characterization of this compound. The congruence of the data from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment, which is a critical requirement in regulated environments such as pharmaceutical development. This guide serves as a practical resource for scientists and researchers, enabling them to interpret the spectroscopic data of this compound with expertise and assurance.
References
- 1. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(118-91-2) MS spectrum [chemicalbook.com]
- 7. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chlorobenzoic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chlorobenzoic acid, a critical starting material in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the underlying electronic and steric factors that govern its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) reactions. This guide will explore various synthetic transformations, the profound influence of reaction conditions, and potential competing side reactions. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical concepts with practical laboratory applications.
Introduction: The Unique Reactivity Profile of this compound
This compound is a versatile building block in organic synthesis, primarily owing to the unique reactivity of its chloro substituent.[1] While aryl chlorides are typically inert to nucleophilic attack, the presence of the ortho-carboxylic acid group dramatically alters this characteristic. This guide will elucidate the chemical principles that transform the otherwise unreactive chlorine atom into a versatile handle for molecular elaboration.
The key to understanding the reactivity of this compound lies in the interplay between the two functional groups: the deactivating, electron-withdrawing chlorine atom and the activating, electron-withdrawing carboxylic acid group. Their ortho relationship creates a unique electronic and steric environment that facilitates nucleophilic aromatic substitution (SNAr) reactions, which are central to the synthetic utility of this molecule.[2][3]
Fundamental Principles: Electronic and Steric Effects
The reactivity of the chlorine atom in this compound is a direct consequence of the electronic and steric influences exerted by the adjacent carboxylic acid group.
Electronic Effects
Both the chlorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[2][4] This activation is a prerequisite for the SNAr mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate is paramount to the reaction's success.
The electron-withdrawing nature of the ortho-carboxylic acid group plays a crucial role in stabilizing the Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[2][3]
Diagram: Electronic Stabilization of the Meisenheimer Complex
Caption: Stabilization of the negative charge in the Meisenheimer complex via resonance involving the ortho-carboxyl group.
The Ortho Effect
The proximity of the carboxylic acid group to the chlorine atom gives rise to the "ortho effect," which can manifest in several ways to enhance reactivity:
-
Intramolecular Catalysis: The carboxylic acid can act as an intramolecular proton source or engage in hydrogen bonding with the incoming nucleophile or the leaving group, facilitating the reaction.
-
Chelation: In metal-catalyzed reactions, the carboxylate can chelate to the metal center, bringing the catalyst into close proximity with the C-Cl bond and promoting oxidative addition. This is a key principle in Ullmann-type couplings.[5][6][7]
Key Transformations: Nucleophilic Aromatic Substitution (SNAr) in Practice
The enhanced reactivity of the chlorine atom in this compound allows for a variety of important synthetic transformations.
Amination Reactions
The replacement of the chlorine atom with an amino group is a cornerstone of medicinal chemistry, as the resulting N-aryl anthranilic acids are precursors to numerous pharmaceuticals.[8][7][9]
Copper-Catalyzed Amination (Ullmann Condensation): This is the most prevalent method for the amination of this compound.[5][10] The reaction typically employs a copper(I) catalyst, a base, and a high-boiling polar solvent.[5][11] The ortho-carboxylate is known to accelerate these reactions significantly.
Table 1: Representative Copper-Catalyzed Amination of this compound Derivatives
| Amine Nucleophile | Product | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)benzoic acid | 99 | [8] |
| 2-Methylaniline | 2-((2-Methylphenyl)amino)benzoic acid | 76 | [8] |
| 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)benzoic acid | 86 | [8] |
| 3-Chloroaniline | 2-((3-Chlorophenyl)amino)benzoic acid | 99 | [8] |
| Cyclohexylamine | 2-(Cyclohexylamino)benzoic acid | 58 | [7] |
Other Nucleophilic Displacements
While amination is the most common, other nucleophiles can also displace the chlorine atom:
-
Hydroxylation: Replacement of chlorine with a hydroxyl group can be achieved, often facilitated by copper catalysis. The presence of the ortho-acid group has been shown to be crucial for this transformation.[6]
-
Thiolation: The formation of C-S bonds can be accomplished using thiols as nucleophiles, again often under copper catalysis.[7]
Influence of Reaction Conditions
The success of SNAr reactions with this compound is highly dependent on the careful control of reaction parameters.
-
Catalyst System: For Ullmann-type reactions, a combination of a copper(I) source (e.g., CuI, Cu2O) and sometimes a ligand is employed. Recent advances have focused on developing more active and milder catalyst systems.[12]
-
Base: A base, such as potassium carbonate, is required to deprotonate the carboxylic acid and the amine nucleophile.[8][9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or 2-ethoxyethanol are commonly used to achieve the necessary reaction temperatures.[11]
-
Temperature: Traditional Ullmann reactions often require high temperatures (>130 °C). However, modern catalysts and techniques like microwave irradiation can enable reactions at lower temperatures and shorter times.[11][13]
Diagram: Experimental Workflow for a Typical Ullmann Amination
Caption: A generalized workflow for the copper-catalyzed amination of this compound.
Competing Reactions and Side Products
Under certain conditions, particularly at elevated temperatures, this compound can undergo side reactions.
-
Decarboxylation: At high temperatures, the carboxylic acid group can be lost as CO2.[1][14] While this is generally an undesired side reaction in the context of SNAr, it can be a useful transformation in its own right under specific conditions.[15][16][17]
-
Reactions at the Carboxylic Acid Group: The carboxylic acid itself can react, for example, by forming esters or amides if appropriate reagents are present. These reactions typically occur under different conditions than SNAr.
Detailed Experimental Protocol: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from established literature procedures for the Ullmann condensation.[8][9]
Materials:
-
This compound
-
Aniline
-
Copper powder
-
Copper(I) oxide (Cu2O)
-
Potassium carbonate (K2CO3)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), dilute
-
Sodium carbonate (Na2CO3), 5% aqueous solution
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq), aniline (1.05 eq), potassium carbonate (2.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.04 eq).
-
Solvent Addition: Add 2-ethoxyethanol as the solvent.
-
Reaction: Heat the mixture to 130 °C and maintain for 24 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water.
-
Precipitation: Acidify the aqueous mixture with dilute HCl to precipitate the crude product.
-
Isolation: Filter the crude product through a pad of Celite.
-
Purification: Dissolve the crude solid in a 5% aqueous solution of sodium carbonate. Filter the solution to remove insoluble copper species. Re-precipitate the pure product by acidifying the filtrate with dilute HCl.
-
Drying: Collect the purified solid by filtration, wash with water, and dry under vacuum.
Conclusion
The chlorine atom in this compound, while part of a typically unreactive aryl chloride system, exhibits significant reactivity towards nucleophilic aromatic substitution. This enhanced reactivity is a direct consequence of the activating and directing effects of the ortho-carboxylic acid group. Through mechanisms like the SNAr pathway, often catalyzed by copper in Ullmann-type condensations, the chlorine atom can be efficiently displaced by a variety of nucleophiles, most notably amines. This chemistry provides a powerful and regioselective route to N-aryl anthranilic acids, which are vital intermediates in the pharmaceutical industry. A thorough understanding of the underlying electronic principles and the careful optimization of reaction conditions are essential for harnessing the full synthetic potential of this versatile building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT calculations and spectral studies of the interaction of this compound with some amines in the presence of copper nanoparticles [orgchemres.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Environmental biodegradation pathways of 2-Chlorobenzoic acid
An In-depth Technical Guide to the Environmental Biodegradation Pathways of 2-Chlorobenzoic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This compound (2-CBA) is a persistent environmental pollutant originating from the breakdown of agricultural chemicals, industrial processes, and pharmaceuticals. Its presence in soil and water ecosystems poses a significant toxicological risk, necessitating a thorough understanding of its natural attenuation pathways. This technical guide provides a comprehensive overview of the microbial biodegradation of 2-CBA, detailing the distinct aerobic and anaerobic metabolic routes. We will explore the key enzymatic reactions, the genetic basis for these pathways, and the diverse microorganisms capable of this bioremediation. Furthermore, this document offers field-proven experimental protocols for researchers engaged in the isolation, characterization, and optimization of 2-CBA-degrading systems.
Introduction: The Environmental Challenge of this compound
This compound (2-CBA) is a halogenated aromatic carboxylic acid. Its chemical stability, conferred by the electron-withdrawing chlorine substituent on the benzene ring, makes it recalcitrant to spontaneous degradation. The primary environmental sources of 2-CBA are anthropogenic. It is a known metabolic intermediate in the microbial degradation of herbicides such as dichlobenil and a final degradation product of the insecticide DDT.[1][2][3] Additionally, 2-CBA can be formed from the breakdown of polychlorinated biphenyls (PCBs) and is a metabolic byproduct of certain pharmaceuticals, including the anti-inflammatory drug indomethacin.[2][4]
The persistence and potential toxicity of chlorobenzoates make them compounds of concern, driving research into bioremediation as a cost-effective and environmentally sound strategy for their removal.[5] Microorganisms have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy. The degradation strategies are fundamentally dictated by the presence or absence of oxygen, leading to distinct aerobic and anaerobic pathways.[2][4]
Aerobic Biodegradation Pathway
Under aerobic conditions, the primary strategy employed by bacteria is the direct incorporation of molecular oxygen into the aromatic ring, a reaction catalyzed by powerful dioxygenase enzymes. This initial step destabilizes the ring and prepares it for cleavage.
The Initiating Step: Dioxygenation
The catabolism of 2-CBA is predominantly initiated by the enzyme 2-halobenzoate 1,2-dioxygenase .[4][6] This multi-component enzyme system catalyzes a complex reaction with several possible outcomes, though one is strongly favored.
-
Major Pathway (1,2-Dioxygenase Activity): The primary and most efficient reaction is the conversion of 2-CBA to catechol . This is a critical step where the chlorine substituent is removed, along with the carboxyl group, releasing a chloride ion and carbon dioxide.[4][6]
-
Minor Pathways: The same enzyme can exhibit secondary activities, though these occur to a much lesser extent.[1][4]
The formation of catechol as the main product is energetically favorable as it funnels the metabolite into a well-established central catabolic pathway.
Downstream Catabolism: The Ortho-Cleavage Pathway
Once catechol is formed, it is channeled into the ortho-cleavage pathway (also known as the β-ketoadipate pathway). This metabolic sequence is common for the degradation of many aromatic compounds.
-
Ring Fission: Catechol 1,2-dioxygenase , a key ring-cleavage enzyme, breaks the bond between the two hydroxyl-bearing carbons of the catechol ring. This intradiol cleavage reaction produces cis,cis-muconic acid .[6][7]
-
Lactone Formation: The muconic acid is then converted to muconolactone by muconate cycloisomerase.
-
Conversion to TCA Intermediates: Through a series of subsequent enzymatic steps, muconolactone is transformed into β-ketoadipate enol-lactone and then β-ketoadipate. Finally, β-ketoadipyl-CoA is cleaved to yield succinyl-CoA and acetyl-CoA , which are central metabolites that enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.
If 3-chlorocatechol is formed via the minor pathway, it is processed by a parallel set of enzymes in the modified ortho-cleavage pathway, often encoded by clc (chlorocatechol) gene clusters.[4][6]
Diagram 1: Aerobic Biodegradation Pathway of this compound
Caption: Primary aerobic degradation route for 2-CBA via catechol.
Key Aerobic Microorganisms
Several bacterial genera have been identified with the ability to degrade 2-CBA aerobically, often isolated from contaminated soils and wastewater.
| Microorganism | Key Findings | Reference |
| Aeromonas hydrophila | Utilizes 2-CBA as a sole carbon and energy source. Degrades 2-CBA at a rate of 41 µM/hr via the ortho pathway. | [1][8] |
| Pseudomonas sp. strain B-300 | Completely degrades 2-CBA with stoichiometric release of chloride ions. Pathway is repressed by glucose. | [7] |
| Burkholderia cepacia 2CBS | Degrades 2-CBA primarily via the 1,2-dioxygenase reaction to catechol, with minor accumulation of DHB. | [6] |
| Pseudomonas aeruginosa JB2 | Capable of degrading a range of mono-, di-, and tri-halogenated benzoic acids. | [4] |
Anaerobic Biodegradation Pathway
In the absence of oxygen, a fundamentally different strategy is required. Microorganisms cannot perform the initial oxygen-dependent ring activation. Instead, the first and most critical step is the removal of the chlorine substituent.
The Initiating Step: Reductive Dehalogenation
The hallmark of anaerobic degradation of halogenated compounds is reductive dehalogenation . In this process, the chlorinated compound serves as an electron acceptor. The chlorine atom is removed and replaced with a hydrogen atom, yielding benzoate and a chloride ion.[4][9] This step is crucial as it detoxifies the compound and produces a more readily degradable substrate. This reaction is carried out by specialized anaerobic bacteria, often within a microbial consortium where different members perform different metabolic functions.[9]
Downstream Catabolism of Benzoate
Once benzoate is formed, it is degraded through established anaerobic pathways.
-
Activation: Benzoate is first activated by conversion to benzoyl-CoA . This "primes" the molecule for subsequent reactions.[4]
-
Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized through a series of reduction reactions, consuming ATP and reducing equivalents.
-
Ring Cleavage and Mineralization: The reduced ring is then hydrolytically cleaved. The resulting aliphatic dicarboxylic acid is further metabolized through β-oxidation to produce acetyl-CoA, which can be used for cell biosynthesis or completely oxidized to CO₂ by syntrophic partners in a methanogenic consortium.[4]
Diagram 2: Anaerobic Biodegradation Pathway of this compound
Caption: Anaerobic degradation of 2-CBA via reductive dehalogenation.
Factors Influencing Biodegradation Rates
The efficiency of 2-CBA bioremediation is not intrinsic to the microorganisms alone but is heavily dependent on environmental parameters. Understanding these factors is critical for designing effective remediation strategies.
| Parameter | Optimal Range / Observation | Rationale / Causality | Reference |
| pH | Neutral (approx. 7.0) | Enzymatic activity is highly pH-dependent. Extreme pH values can denature the dioxygenases and other key enzymes, halting metabolic activity. | [1][3][8] |
| Temperature | Mesophilic (25-37°C) | Optimal range for the growth and enzymatic function of most isolated degrading bacteria like Aeromonas hydrophila (25°C). | [1][8] |
| Substrate Conc. | < 0.5% (w/v); Optimal around 3 mM for A. hydrophila | High concentrations of 2-CBA can be toxic, likely due to membrane disruption or acidification of the cytoplasm, inhibiting microbial growth. | [1][7][8] |
| Oxygen | Required for aerobic pathway; Absent for anaerobic pathway | Oxygen is a co-substrate for dioxygenases in the aerobic pathway but is toxic to the strictly anaerobic dehalogenating microorganisms. | [2] |
| Nutrient Availability | Presence of other C and N sources can be inhibitory. | Catabolite repression can occur, where the presence of a more easily metabolized substrate (like glucose) prevents the expression of the 2-CBA degradation genes. Specific nitrogen sources can also reduce degradation efficiency. | [1][3][7][8] |
Key Experimental Protocols
This section provides validated, step-by-step methodologies for the study of 2-CBA biodegradation.
Protocol: Isolation of 2-CBA Degrading Bacteria
Objective: To enrich and isolate pure bacterial cultures capable of using 2-CBA as a sole carbon source.
-
Prepare Minimal Salt Medium (MSM): A typical MSM contains K₂HPO₄ (10 mM), NaH₂PO₄ (3 mM), (NH₄)₂SO₄ (10 mM), and MgSO₄ (1 mM) in deionized water. Sterilize by autoclaving.
-
Prepare 2-CBA Stock: Prepare a 100 mM stock solution of 2-CBA, adjust the pH to 7.0 with NaOH, and sterilize by filtration (0.22 µm filter).
-
Enrichment Culture:
-
In a sterile flask, add 100 mL of MSM.
-
Add 1 g of the environmental sample (e.g., contaminated soil, industrial sludge).
-
Add the 2-CBA stock solution to a final concentration of 2-3 mM.
-
Incubate at 25-30°C with shaking (150 rpm) for 7-10 days.
-
-
Sub-culturing: Transfer 1 mL of the enrichment culture to 100 mL of fresh MSM with 2-CBA. Repeat this step 2-3 times to select for well-adapted strains.
-
Isolation:
-
Perform serial dilutions of the final enrichment culture in sterile saline.
-
Plate the dilutions onto solid MSM agar plates containing 2-CBA (3 mM).
-
Incubate until distinct colonies appear.
-
Re-streak individual colonies onto fresh plates to ensure purity.
-
Protocol: Monitoring 2-CBA Degradation
Objective: To quantify the rate of 2-CBA removal, chloride release, and bacterial growth.
-
Setup: Inoculate a pure culture into MSM containing a known initial concentration of 2-CBA (e.g., 3 mM). Include an uninoculated control flask.
-
Sampling: At regular time intervals (e.g., 0, 8, 16, 24, 48, 72 hours), aseptically remove aliquots for analysis.
-
Measure Bacterial Growth: Determine the optical density (OD) of the culture at 600 nm using a spectrophotometer.
-
Measure 2-CBA Concentration (HPLC):
-
Centrifuge the aliquot to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Use a mobile phase such as water:acetonitrile:acetic acid (45:50:5, v/v).[10]
-
Detect 2-CBA using a UV detector at a wavelength of ~230 nm.[8]
-
Quantify the concentration against a standard curve.
-
-
Measure Chloride Release:
Diagram 3: Experimental Workflow for Characterizing 2-CBA Degraders
Caption: Workflow for isolating and quantifying 2-CBA biodegradation.
Conclusion and Future Outlook
The biodegradation of this compound is a robust process driven by diverse microbial communities under both aerobic and anaerobic conditions. The aerobic pathway, initiated by 2-halobenzoate 1,2-dioxygenase, is highly efficient and channels metabolites into central cellular pathways. The anaerobic route, while typically slower, is vital in anoxic environments and relies on the critical initial step of reductive dehalogenation. A comprehensive understanding of these pathways, the key enzymes, and the optimal environmental conditions is paramount for the development of effective bioremediation technologies. Future research should focus on the genetic regulation of these pathways, the synergistic interactions within microbial consortia, and the application of genetic engineering to enhance the degradation efficiency and substrate range of these remarkable microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and preliminary characterization of a 2-chlorobenzoate degrading Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbarbiomed.com [jbarbiomed.com]
- 9. Preliminary characterization of four 2-chlorobenzoate-degrading anaerobic bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
Material Safety Data Sheet (MSDS) for 2-Chlorobenzoic acid
An In-Depth Technical Guide to the Safe Handling of 2-Chlorobenzoic Acid
As a Senior Application Scientist, the responsible and informed handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, more practical understanding of this compound. We will explore not just what precautions to take, but why they are necessary, grounding our protocols in the specific chemical and toxicological properties of this compound.
Understanding the Core Profile of this compound
This compound (CAS No. 118-91-2) is an aromatic carboxylic acid, appearing as a white crystalline solid.[1] Its structure, featuring a chlorine atom at the ortho-position relative to the carboxyl group, is fundamental to its reactivity and utility as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] However, this same structure dictates its hazardous properties. The acidic carboxyl group and the reactive chlorine substituent necessitate the rigorous safety protocols detailed in this guide.[1]
Key Physicochemical Data
Understanding the physical properties of a compound is the first step in predicting its behavior in a laboratory setting. For instance, its high flash point indicates it is not easily ignited, but it is still combustible.[4][5] Its poor solubility in cold water but higher solubility in organic solvents like ethanol and ether informs both its use in synthesis and the appropriate cleanup procedures for spills.[1][6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₂ | [1][5] |
| Molar Mass | 156.57 g/mol | [7][8][9] |
| Appearance | White crystalline solid/powder | [1][2][10] |
| Melting Point | 138 - 142 °C (280.4 - 287.6 °F) | [2][7][9] |
| Boiling Point | 284 - 286 °C (543.2 - 546.8 °F) | [3][9] |
| Flash Point | 173 °C (343.4 °F) | [4][5][9] |
| Autoignition Temp. | 530 °C (986 °F) | [4][10] |
| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, ether, benzene.[1][2][6] | [1][2][6] |
| Density | 1.544 g/cm³ | [5][8] |
| pH | 3.4 (0.2 g/L aqueous solution at 20°C) | [5][9] |
Hazard Identification and Risk Mitigation
The Globally Harmonized System (GHS) provides a framework for classifying the hazards of this compound. It is crucial not only to recognize the pictograms but to understand the specific risks they represent in a research context.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][11][12] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[5][11][12][13] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[12][14][15] |
Note: Some sources classify eye irritation as Category 1 (serious damage) while others list Category 2 (serious irritation). Prudence dictates treating it as the higher hazard.
This compound is irritating to the skin, eyes, and respiratory system.[12] The primary risk during handling is the generation of airborne dust, which can be inhaled or come into contact with the eyes. Skin contact can cause irritation, and ingestion is harmful.[7][12]
Caption: GHS Hazard statements for this compound.
Exposure Control and Personal Protection: A Self-Validating System
The most effective safety protocol is a self-validating one, where engineering controls and personal protective equipment (PPE) work in concert to eliminate exposure pathways.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this solid compound is ventilation.
-
Chemical Fume Hood: All weighing and transfer operations should be performed in a certified chemical fume hood. This prevents the inhalation of fine dust particles.[7][8]
-
Local Exhaust Ventilation: If a fume hood is not practical for a specific apparatus, use local exhaust ventilation (e.g., a snorkel) positioned directly over the point of dust generation.[7]
-
Eyewash Stations and Safety Showers: Ensure these are readily accessible and tested regularly. Their proximity is critical in case of accidental contact.[4]
Personal Protective Equipment (PPE): The Last Barrier
The choice of PPE is dictated by the hazards. For this compound, protection against dust and chemical splashes is key.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[4][15] A face shield is recommended for larger quantities. | Goggles provide a seal against airborne dust. Standard safety glasses do not. A face shield protects against splashes during solution preparation. |
| Skin Protection | Nitrile or neoprene gloves. A lab coat. | Inspect gloves for tears before use. Remove gloves using the proper technique to avoid contaminating your skin. A lab coat protects skin and personal clothing.[7] |
| Respiratory Protection | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter.[6] | A respirator is necessary when engineering controls are insufficient or during a large spill cleanup.[7][8] It should only be used by trained and fit-tested personnel. |
Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat and fasten it completely.
-
Put on the respirator (if required).
-
Put on eye/face protection.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves first, peeling them off without touching the outside with bare hands.
-
Remove the lab coat, folding it inward.
-
Wash hands.
-
Remove eye/face protection.
-
Remove the respirator (if used).
-
Wash hands again thoroughly.
-
Safe Handling, Storage, and Reactivity
Handling Protocols
-
Avoid Dust Generation: Use spatulas and weighing paper carefully. Avoid pouring the powder from a height. If possible, use a non-dusting crystalline form.[14]
-
Grounding: For large-scale transfers, ground all equipment to prevent static discharge, as dust can form an explosive mixture with air.[4][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling, even if gloves were worn.[4][5]
Storage Protocols
-
Container: Keep the container tightly closed to prevent absorption of moisture.[4][5][7]
-
Location: Store in a cool, dry, and well-ventilated area.[4][5][7] A recommended storage temperature is between 15-25°C.[5]
-
Incompatibilities: The key to safe storage is segregation from incompatible materials. As a carboxylic acid, this compound will react violently or exothermically with:
Chemical Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions.[4]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][5][12] This is a critical consideration for fire-fighting procedures.
-
Hazardous Polymerization: Will not occur.[4]
Emergency Procedures: A Workflow for Response
Rapid and correct response to an emergency can significantly mitigate harm.
Toxicological Data
| Endpoint | Value | Species |
| LD50 Oral | 501 mg/kg | Rat[7][8] |
| LD50 Oral | 2465 mg/kg | Rabbit[9] |
| LD50 Oral | 6460 mg/kg | Rat[16] |
Note: Discrepancies in LD50 values are common across different studies and suppliers. Always err on the side of caution and treat the material as having the highest toxicity (lowest LD50 value).
First-Aid Measures
The immediate goal of first aid is to remove the substance from the affected area and seek medical attention.
Caption: First-aid response workflow for this compound exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[4][6] Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention, specifically from an ophthalmologist.[5][11]
-
Skin Contact: Take off contaminated clothing immediately.[5][11] Wash the affected area with plenty of soap and water.[4][12] If irritation persists, get medical advice.[4][13]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable position for breathing.[10][12] If breathing is difficult or has stopped, provide artificial respiration.[4][10] Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[7][13][17] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water to dilute the substance.[10] Seek immediate medical attention.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6][11][13]
-
Unsuitable Media: A heavy water stream may spread the material.[13][17]
-
Specific Hazards: The material is combustible.[5] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride.[4][5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[4][12]
Accidental Release Measures
The protocol for cleaning up a spill is determined by its scale.
-
Immediate Actions (All Spills):
-
Small Spill Protocol:
-
Large Spill Protocol:
Disposal Considerations
Chemical waste disposal must be handled in accordance with all local, state, and federal regulations.
-
Waste Stream: this compound should be disposed of as hazardous waste.
-
Procedure: Place waste material in a clearly labeled, sealed container. Arrange for pickup by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
- 1. CAS 118-91-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 118-91-2 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. One moment, please... [oxfordlabfinechem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 118-91-2 Name: this compound [xixisys.com]
- 16. fr.cpachem.com [fr.cpachem.com]
- 17. lobachemie.com [lobachemie.com]
An In-depth Technical Guide on the Acidity and pKa Value of 2-Chlorobenzoic Acid Isomers
Abstract
The substitution pattern on an aromatic ring profoundly influences the physicochemical properties of a molecule. This guide provides a comprehensive technical analysis of the acidity of 2-chlorobenzoic acid and its structural isomers, 3-chlorobenzoic acid and 4-chlorobenzoic acid. We will delve into the electronic and steric effects that govern their respective acid dissociation constants (pKa), offering a detailed explanation of the underlying principles. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates acidity, a critical parameter in pharmaceutical sciences. The guide includes a comparative data analysis, a detailed experimental protocol for pKa determination via potentiometric titration, and a discussion of the relevance of these principles in drug discovery and development.
The Physicochemical Landscape of Chlorobenzoic Acids
Fundamental Principles: Acidity and the pKa Value
Acidity, a fundamental chemical property, is quantified by the acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in an aqueous solution. For drug development professionals, the pKa is a critical parameter as it dictates the ionization state of a molecule at a given physiological pH.[1][2] This, in turn, influences crucial pharmacokinetic properties such as solubility, membrane permeability, and drug-receptor interactions.[1][3][4][5]
The Parent Molecule: Basline Acidity of Benzoic Acid
To understand the impact of the chlorine substituent, we must first consider the parent molecule, benzoic acid. Benzoic acid is a weak acid with a pKa of approximately 4.2. The acidity of the carboxylic acid group is influenced by the attached sp²-hybridized carbon of the benzene ring, which is more electronegative than an sp³-hybridized carbon, thus providing some stabilization to the resulting carboxylate anion.[6]
Introducing the Isomers: A Comparative Overview
The introduction of a chlorine atom onto the benzene ring of benzoic acid creates three positional isomers: this compound (ortho), 3-chlorobenzoic acid (meta), and 4-chlorobenzoic acid (para). The position of this single chlorine atom dramatically alters the acidity of the carboxylic acid group through a combination of electronic and steric effects.
Unraveling the Electronic and Steric Effects
The acidity of substituted benzoic acids is primarily governed by the interplay of inductive effects, resonance effects, and, in the case of ortho-substituents, steric effects.
The Inductive Effect (-I)
Chlorine is an electronegative atom, and as such, it exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring through the sigma (σ) bonds.[7][8][9] This electron withdrawal helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule.[6][9] The inductive effect is distance-dependent; its influence diminishes as the distance between the substituent and the carboxyl group increases.
The Resonance Effect (+R)
While chlorine is inductively withdrawing, it possesses lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This is known as a positive resonance effect (+R) or mesomeric effect (+M).[7][10] This donation of electron density into the ring can destabilize the carboxylate anion, making the acid weaker. The resonance effect is most pronounced when the substituent is at the ortho or para positions, where it can directly conjugate with the carboxyl group.
For halogens, the inductive effect (-I) is generally considered to dominate over the resonance effect (+R).[11]
The "Ortho Effect"
A unique phenomenon, termed the "ortho effect," is observed in ortho-substituted benzoic acids.[12][13][14] Regardless of whether the ortho-substituent is electron-donating or electron-withdrawing, the ortho isomer is almost always a stronger acid than its meta and para counterparts, and also stronger than benzoic acid itself.[6][12][13][14] This effect is attributed to a combination of steric and electronic factors. The steric hindrance caused by the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[12][13] This twisting inhibits the resonance between the carboxyl group and the phenyl ring, increasing the acidity of the carboxyl group.[13]
Caption: Steric hindrance in this compound.
Quantitative Analysis: pKa Values and Comparative Acidity
The interplay of these effects results in a distinct order of acidity among the chlorobenzoic acid isomers.
Curated pKa Data for Chlorobenzoic Acid Isomers
| Compound | Isomer Position | pKa (at 25 °C) |
| Benzoic Acid | - | ~4.20 |
| This compound | ortho | 2.89 - 2.92 [15][16] |
| 3-Chlorobenzoic Acid | meta | 3.81 - 3.82 [17][18][19] |
| 4-Chlorobenzoic Acid | para | 3.98 - 4.03 [20][21][22][23][24][25] |
Interpretation of Data
-
This compound (pKa ≈ 2.9): This is the strongest acid among the isomers, a direct consequence of the ortho effect .[7][12][14] Steric hindrance from the chlorine atom forces the carboxyl group out of the plane of the benzene ring, minimizing resonance stabilization of the undissociated acid and maximizing the acidity.[12][13]
-
3-Chlorobenzoic Acid (pKa ≈ 3.82): In the meta position, the chlorine atom exerts a strong inductive effect , withdrawing electron density and stabilizing the carboxylate anion.[10][22] However, there is no significant resonance effect from the meta position. This results in an acidity that is greater than benzoic acid and the para isomer.
-
4-Chlorobenzoic Acid (pKa ≈ 3.98): At the para position, the chlorine atom exerts both an inductive (-I) and a resonance (+R) effect . While the inductive effect increases acidity, the resonance effect, which donates electron density to the ring, slightly counteracts this by destabilizing the carboxylate anion.[10] The net result is that 4-chlorobenzoic acid is more acidic than benzoic acid, but slightly less acidic than the meta isomer where only the inductive effect is significant.[22]
The overall order of acidity is: This compound > 3-Chlorobenzoic acid > 4-Chlorobenzoic acid > Benzoic acid
Caption: Acidity trend of chlorobenzoic acid isomers.
Experimental Determination of pKa: A Practical Guide
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.[26][27][28]
Principle of Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the chlorobenzoic acid isomer) while monitoring the pH with a calibrated pH electrode.[26][28] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[28]
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Accurately weigh and dissolve a known amount of the chlorobenzoic acid isomer in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., ~0.01 M).[26][27]
-
Prepare standard pH buffers (e.g., pH 4, 7, and 10) for calibration.
-
-
Instrument Calibration:
-
Calibrate the pH meter and electrode using the standard buffers according to the manufacturer's instructions.[26]
-
-
Titration Procedure:
-
Pipette a known volume of the chlorobenzoic acid solution into a beaker.
-
If necessary, add an electrolyte solution (e.g., KCl) to maintain a constant ionic strength.[26]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a constant, moderate speed.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[26]
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the peak corresponds to Veq.
-
The pKa is the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.
-
Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Relevance in Drug Development and Research
The pKa of a molecule is a cornerstone of its developability profile.[1][2][3]
-
Solubility and Absorption: The ionization state of a drug, governed by its pKa and the pH of the surrounding environment (e.g., the gastrointestinal tract), significantly impacts its solubility and ability to permeate biological membranes.[1][4][5] Generally, the un-ionized form is more lipophilic and better able to cross cell membranes.[1]
-
Drug-Receptor Interactions: The charge state of a drug can be critical for its binding to the target receptor.[4] Ionizable groups can form key hydrogen bonds or electrostatic interactions within the binding site, influencing potency and selectivity.
-
Formulation: Understanding the pKa is essential for developing stable and effective drug formulations.[1][4] It guides the selection of appropriate salt forms and buffering agents to optimize solubility and stability.
By understanding the principles that govern the acidity of the chlorobenzoic acid isomers, medicinal chemists can rationally design molecules with tailored pKa values to optimize their pharmacokinetic and pharmacodynamic properties.
Conclusion
The acidity of the chlorobenzoic acid isomers is a classic illustration of how subtle changes in molecular structure can lead to significant differences in physicochemical properties. The superior acidity of this compound is a clear demonstration of the powerful "ortho effect." The relative acidities of the meta and para isomers are dictated by a fine balance between the distance-dependent inductive effect and the position-dependent resonance effect of the chlorine substituent. A thorough understanding of these fundamental principles, coupled with robust experimental methods for pKa determination, is indispensable for professionals in chemical research and pharmaceutical development.
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. drughunter.com [drughunter.com]
- 4. acdlabs.com [acdlabs.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. wyzant.com [wyzant.com]
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- 11. echemi.com [echemi.com]
- 12. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 15. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 19. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]
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- 21. chembk.com [chembk.com]
- 22. quora.com [quora.com]
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- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of 2-Chlorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
Derivatives of 2-chlorobenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, mechanisms of action, and established protocols for evaluating the antimicrobial, anti-inflammatory, and anticancer properties of this compound derivatives, offering a comprehensive resource to facilitate further research and development in this promising area.
Introduction: The Chemical Versatility of the this compound Scaffold
This compound is an organic compound featuring a benzoic acid molecule with a chlorine atom at the second carbon position.[1] This substitution pattern endows the molecule with unique electronic and steric properties, making it a valuable precursor in the synthesis of a wide array of functionalized molecules.[1][2] The presence of the carboxylic acid group allows for modifications such as esterification and amidation, while the chlorinated benzene ring can participate in various substitution reactions.[2] This chemical tractability has enabled the generation of diverse libraries of this compound derivatives with significant therapeutic potential. Historically, benzoic acid and its derivatives have been recognized for their biological activities, serving as precursors for pharmaceuticals, agrochemicals, and performance chemicals.[2][3] This guide will focus on the contemporary understanding of the biological activities of this compound derivatives, with a particular emphasis on their antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis of Biologically Active this compound Derivatives
The synthesis of this compound itself can be achieved through methods like the oxidation of 2-chlorotoluene.[4][5] From this foundational molecule, a multitude of derivatives can be synthesized. A common strategy involves the modification of the carboxylic acid group to form esters, amides, or to couple it with other bioactive moieties.
A general synthetic scheme for producing derivatives often starts with the conversion of this compound to its more reactive acid chloride form, 2-chlorobenzoyl chloride.[1] This intermediate can then readily react with various nucleophiles, such as alcohols or amines, to yield a diverse range of ester and amide derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial Activity: A Renewed Approach to Combatting Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with significant antibacterial and antifungal activities.
Spectrum of Activity and Potency
Studies have demonstrated that various derivatives, including Schiff's bases and esters of this compound, exhibit potent antimicrobial effects.[6] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7] For instance, certain Schiff's bases of this compound have displayed greater antibacterial potential against Escherichia coli than against Gram-positive bacteria.[6] The antimicrobial activity is influenced by the specific structural modifications of the parent molecule.[8]
| Derivative Type | Target Organism | Activity Metric (MIC) | Reference |
| Schiff's Base | Escherichia coli | Comparable to Norfloxacin | [6][9] |
| Ester | Staphylococcus aureus | MIC = 32 µg/mL | [8] |
| Thioureide | Candida albicans | MIC = 32-256 µg/mL | [8] |
MIC: Minimum Inhibitory Concentration
Mechanism of Action
The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that their activity stems from their ability to disrupt bacterial cell wall permeability and interfere with intracellular targets.[10] The structural differences between Gram-positive and Gram-negative bacteria likely account for the observed variations in susceptibility.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method for evaluating the antimicrobial activity of these compounds is the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Tube Dilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: A serial dilution of the this compound derivative is prepared in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Benzoic acid derivatives, in general, have been investigated for their anti-inflammatory potential.[11] Derivatives of this compound have shown promise as anti-inflammatory agents, potentially acting through the inhibition of key inflammatory mediators.
In Vivo Efficacy
The anti-inflammatory activity of these derivatives has been evaluated using in vivo models such as the carrageenan-induced paw edema model in rats.[12][13] In this model, a significant reduction in paw volume following administration of the test compound indicates anti-inflammatory activity.[12] Certain N-substituted 2-hydroxymethylbenzamide derivatives, which are structurally related to this compound, have demonstrated significant inhibition of edema.[13]
Mechanism of Action: Targeting COX and NF-κB Pathways
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[14] It is proposed that some this compound derivatives may exert their anti-inflammatory effects through a similar mechanism.[15]
Furthermore, some derivatives may act by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[15][16] The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes.[15] Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.[16]
Caption: Proposed anti-inflammatory mechanisms of this compound derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is a reliable method for assessing the acute anti-inflammatory activity of compounds.[12][13]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate rats to laboratory conditions.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Inflammation: After a specified period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[12]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
The development of novel anticancer agents remains a critical area of research. Benzoic acid derivatives have shown potential as anticancer agents, and this compound derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.[3][17][18]
Cytotoxicity and Cell Line Specificity
Various derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7), colon cancer (Colo-205, HCT-116), and cervical cancer (HeLa).[17][18][19] The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested.[3]
| Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Quinazolinone derivative | MCF-7 (Breast) | Moderate to good activity | [18] |
| Imidazole derivative | Colo-205 (Colon) | Significant cytotoxicity | [19] |
| Imidazole derivative | HeLa (Cervical) | Good cytotoxicity | [19] |
| Benzoic acid derivative | HCT-116 (Colon) | Growth inhibition | [17] |
Mechanism of Action: Induction of Apoptosis and HDAC Inhibition
The anticancer activity of this compound derivatives is likely multifactorial. One proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[3][17] This can be mediated through caspase-3 activation.[17]
Another intriguing mechanism is the inhibition of histone deacetylases (HDACs).[17] HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation is often observed in cancer.[17] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[17]
Caption: A potential anticancer mechanism of this compound derivatives via HDAC inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[18][19]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.
Conclusion and Future Directions
The derivatives of this compound represent a rich and versatile chemical scaffold with a wide range of demonstrable biological activities. Their potential as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular pathways modulated by these derivatives to identify specific protein targets.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and toxicological profile of lead compounds.
The continued exploration of this compound derivatives holds significant promise for the development of novel therapeutics to address pressing medical needs.
References
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- 2. nbinno.com [nbinno.com]
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Chlorobenzoic Acid
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-Chlorobenzoic acid. As a key starting material and intermediate in the synthesis of numerous pharmaceuticals, ensuring the purity of this compound is of critical importance for the safety and efficacy of the final drug product.[1] This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including the scientific rationale for the selection of chromatographic parameters. Furthermore, it outlines a protocol for forced degradation studies to ensure the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products, thereby confirming its stability-indicating properties in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction
This compound (Figure 1), with the chemical formula C₇H₅ClO₂, is an organic compound used as a precursor in the synthesis of various drugs, dyes, and food additives.[4] Its purity can significantly influence reaction yields, impurity profiles, and the overall quality of the final products.[1] The primary synthetic route involves the oxidation of 2-chlorotoluene.[4] Potential impurities may therefore include unreacted starting materials, isomers, and by-products from the manufacturing process. Additionally, degradation of this compound can occur under various environmental conditions.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration, free from interference from degradation products, excipients, and process impurities.[3] This application note details such a method, designed for researchers, scientists, and drug development professionals.
Figure 1: Chemical Structure of this compound Caption: The molecular structure of this compound (CAS 118-91-2).
Principles of the HPLC Method
The presented method utilizes reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.[5]
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its wide applicability and strong hydrophobic retention, which is suitable for the separation of aromatic acids like this compound and its potential impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile) is used.
-
pH Control: this compound is an acidic compound with a pKa of approximately 2.89.[4] To ensure consistent retention and sharp, symmetrical peak shapes, the pH of the mobile phase must be controlled. By acidifying the mobile phase with phosphoric acid to a pH well below the pKa (e.g., pH 2.5-3.0), the ionization of the carboxylic acid group is suppressed. This renders the molecule more non-polar, leading to better retention on the C18 column.[6]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, allows for the efficient elution of both polar and non-polar impurities within a reasonable run time.
-
-
Detection: UV detection is employed for its robustness and sensitivity for chromophoric compounds like this compound. Based on spectral data, this compound exhibits a maximum absorbance at approximately 229 nm with a shoulder at 278 nm.[7] A wavelength of 230 nm is chosen for this method to provide high sensitivity for the parent compound and a broad range of potential aromatic impurities.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a column oven, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: this compound Reference Standard (purity ≥98%).[8]
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Diagram 1: HPLC Analysis Workflow Caption: A flowchart illustrating the key steps in the HPLC purity analysis of this compound.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified by injecting the Working Standard Solution in replicate (e.g., n=5). The acceptance criteria are based on ICH and USP guidelines.[9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of 2-CBA Peak / Total Area of All Peaks) x 100
Any individual impurity should be reported as a percentage of the total peak area.
Stability-Indicating Method: Forced Degradation
To validate the method as stability-indicating, forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions.[10] The goal is to produce a modest level of degradation (e.g., 5-20%) to demonstrate that the method can separate the degradation products from the parent peak and from each other.
Forced Degradation Protocol
-
Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration before HPLC analysis.
Evaluation of Results
The chromatograms of the stressed samples should be evaluated for:
-
Peak Purity: The main this compound peak should remain pure, as determined by a PDA detector (if available).
-
Resolution: The this compound peak should be well-resolved from all degradation product peaks (Resolution > 2.0).
-
Mass Balance: The sum of the assay of this compound and the levels of all degradation products should be close to 100% of the initial value, demonstrating that all major degradation products are detected.
Diagram 2: Forced Degradation Workflow Caption: This diagram outlines the process of subjecting this compound to various stress conditions to validate the stability-indicating nature of the HPLC method.
Conclusion
The HPLC method described in this application note is a precise, accurate, and robust procedure for the determination of purity and related substances of this compound. The inclusion of a gradient elution allows for the separation of impurities with a wide range of polarities. The forced degradation studies confirm that the method is stability-indicating and is therefore suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
- 1. nbinno.com [nbinno.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. ijrpr.com [ijrpr.com]
Application Note & Protocol: A Validated GC-MS Method for the Quantification of 2-Chlorobenzoic Acid and its Primary Metabolites
Introduction: The Environmental and Toxicological Significance of 2-Chlorobenzoic Acid
This compound (2-CBA) is a halogenated aromatic carboxylic acid that finds its way into the environment through various industrial activities and as a degradation product of certain herbicides and polychlorinated biphenyls (PCBs).[1][2] Its persistence and potential toxicity necessitate sensitive and reliable analytical methods for monitoring its presence and understanding its metabolic fate in biological systems.[3][4] The study of xenobiotic metabolism is crucial in drug discovery and toxicology to understand the potential for adverse effects.[3][4] In mammals, 2-CBA is known to undergo metabolic transformations, with glycine conjugation being a dominant pathway.[5] Microbial metabolism can lead to the formation of catechol and 4-chlorocatechol.[1][6] This application note provides a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous detection and quantification of 2-CBA and its key metabolites.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[7][8] Its high sensitivity and selectivity make it an ideal choice for analyzing complex biological and environmental samples.[7][8] However, due to the polar nature and low volatility of carboxylic acids like 2-CBA and its metabolites, a chemical derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC analysis.[9][10] This protocol employs a robust derivatization strategy to ensure accurate and reproducible results.
Principle of the Method
This method is based on the extraction of 2-CBA and its metabolites from a given matrix, followed by a chemical derivatization step to enhance their volatility. The derivatized analytes are then separated and quantified using GC-MS. The separation occurs on a capillary column, and the mass spectrometer provides definitive identification and quantification based on the unique mass fragmentation patterns of the derivatized compounds. Method validation is performed to ensure the reliability, reproducibility, and accuracy of the data.[11][12]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for GC-MS analysis of 2-CBA metabolites.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Ethyl acetate (GC grade)
-
Reagents: this compound reference standard (≥98.0% purity), 2-Chlorohippuric acid (glycine conjugate) reference standard, Catechol reference standard, 4-Chlorocatechol reference standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous)
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)
-
Internal Standard (IS): A structurally similar compound not expected to be in the samples, for example, 4-Bromobenzoic acid.
Detailed Protocol
Sample Preparation (Solid-Phase Extraction)
The goal of sample preparation is to isolate the analytes of interest from the sample matrix and remove potential interferences.[13] Solid-phase extraction is a widely used technique for this purpose.[11]
-
Sample Pre-treatment:
-
For aqueous samples (e.g., urine, water), acidify to pH 2-3 with hydrochloric acid.
-
For solid samples (e.g., soil, tissue), perform a suitable extraction (e.g., sonication with methanol/water), centrifuge, and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analytes with 5 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of the acidic analytes, making them amenable to GC-MS analysis.[9][10] Silylation, using BSTFA with TMCS as a catalyst, is a common and effective method for converting active hydrogens in carboxylic acids and hydroxyl groups to trimethylsilyl (TMS) ethers and esters.
-
Reagent Preparation:
-
Prepare a fresh solution of the internal standard in ethyl acetate.
-
-
Derivatization Reaction:
-
To the dried sample extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Add a known amount of the internal standard.
-
Vortex the mixture for 30 seconds.
-
Incubate the sealed vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
GC-MS Analysis
The derivatized sample is now ready for analysis. The following are typical instrument parameters, but may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Rationale for Parameter Selection:
-
DB-5ms Column: A versatile, low-polarity column suitable for a wide range of organic compounds.
-
Splitless Injection: Maximizes the transfer of analytes to the column, enhancing sensitivity for trace-level analysis.
-
Oven Temperature Program: Designed to provide good separation of the derivatized analytes while minimizing run time.
-
Electron Ionization (EI): A robust and widely used ionization technique that produces reproducible mass spectra.
-
Selected Ion Monitoring (SIM): Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.
Data Analysis and Quantification
-
Identification:
-
Identify the derivatized analytes by comparing their retention times and mass spectra to those of the derivatized reference standards.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of derivatized standards of known concentrations.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of each analyte in the samples using the generated calibration curve.
-
Method Validation
A comprehensive validation of the analytical method is essential to ensure the reliability of the results.[11][12] Key validation parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.99 | To demonstrate a proportional response of the instrument to the concentration of the analyte over a defined range. |
| Accuracy | Recovery within 80-120% | To assess the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) < 15% | To evaluate the repeatability and intermediate precision of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of an analyte that can be accurately and precisely quantified. |
Conclusion
This application note provides a comprehensive and validated GC-MS method for the detection and quantification of this compound and its primary metabolites. The detailed protocol, from sample preparation to data analysis, offers a robust framework for researchers, scientists, and drug development professionals. The principles and methodologies described herein can be adapted for the analysis of other xenobiotic metabolites in various biological and environmental matrices, contributing to a better understanding of their environmental fate and toxicological impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Xenobiotic Metabolites Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. novelgenetech.com [novelgenetech.com]
- 5. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and 2,5-dichlorobenzoic acid metabolism by crude extracts of Pseudomonas sp. CPE2 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. youtube.com [youtube.com]
- 11. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Chlorobenzoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of 2-Chlorobenzoic acid. We will delve into the underlying principles governing the chemical shifts and coupling constants, influenced by the electronic effects of the chloro and carboxylic acid substituents. This document furnishes a detailed, step-by-step protocol for sample preparation and presents a thorough analysis and assignment of the spectral data acquired in common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The causality behind experimental choices and spectral interpretation is explained to provide researchers with field-proven insights.
Introduction: The Structural Significance of Substituent Effects
This compound is a substituted aromatic carboxylic acid, a structural motif prevalent in pharmaceuticals and agrochemicals. Its chemical behavior and biological activity are intrinsically linked to the electronic properties of its aromatic ring, which are modulated by the ortho-positioned chloro and carboxyl functional groups. Both groups are electron-withdrawing, yet their influence on the NMR spectrum is distinct and nuanced.
-
The Carboxylic Acid Group (-COOH): This group exerts a strong electron-withdrawing inductive effect and a deshielding anisotropic effect on the proximate ortho protons. The acidic proton itself is highly deshielded and often appears as a broad singlet at a very low field (>10 ppm).
-
The Chlorine Atom (-Cl): Chlorine is an electronegative atom that withdraws electron density from the aromatic ring via the sigma bonds (inductive effect), generally deshielding the ring protons and carbons.[1] However, it can also donate electron density into the ring through its lone pairs via resonance (mesomeric effect), which primarily influences the ortho and para positions. For halogens, the inductive effect typically dominates.[1]
The interplay of these effects results in a unique NMR fingerprint for this compound, which, when correctly interpreted, provides definitive structural confirmation. This guide will walk through the process of acquiring and interpreting this fingerprint.
Experimental Protocol: Sample Preparation for NMR Analysis
The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[2] The following protocol outlines a validated procedure for preparing a high-quality sample of this compound for analysis.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing and analyzing an NMR sample.
Step-by-Step Methodology:
-
Material & Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Use high-quality 5 mm NMR tubes, cleaned and dried to avoid contaminants.[3][4] Scratched or damaged tubes can interfere with the magnetic field homogeneity (shimming).[5]
-
Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.
-
-
Sample Weighing and Dissolution:
-
For ¹H NMR , weigh approximately 5-25 mg of this compound into a small, clean glass vial.[2][5]
-
For ¹³C NMR , a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[2][5]
-
Using a glass pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6]
-
Vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but ensure the sample is cooled to room temperature before analysis.
-
-
Transfer to NMR Tube:
-
To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube.[6] A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.
-
Carefully transfer the filtered solution into the NMR tube.
-
Securely cap the NMR tube and label it clearly.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal from the solvent, tune the probe to the correct frequencies, and shim the magnetic field to achieve maximum homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Spectral Data Presentation
The following tables summarize the experimental NMR data for this compound in CDCl₃ and DMSO-d₆. The numbering scheme used for assignment is shown below.
Diagram: Structure and Numbering of this compound
Caption: Numbering scheme for this compound atoms.
Table 1: ¹H NMR Data (400 MHz)
| Signal | Chemical Shift (δ, ppm) in CDCl₃[7][8] | Multiplicity & Coupling (J, Hz) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆[7] | Multiplicity in DMSO-d₆ | Integration | Assignment |
| 1 | ~11-12 (often broad/not observed) | br s | 13.43 | br s | 1H | COOH |
| 2 | 8.09 | dd, J = 7.8, 1.5 Hz | 7.81 | d | 1H | H6 |
| 3 | 7.50 | m | 7.56 | m | 1H | H4 |
| 4 | 7.40 | m | 7.45 | m | 1H | H5 |
| 5 | 7.31 | m | 7.55 | m | 1H | H3 |
Note: In CDCl₃, the aromatic protons often appear as overlapping multiplets. The assignment is based on established substituent effects and coupling patterns. The acidic proton is readily exchanged and may not be observed or may appear as a very broad signal.
Table 2: ¹³C NMR Data (100 MHz)
| Signal | Chemical Shift (δ, ppm) in CDCl₃[8][9] | Assignment |
| 1 | 171.09 | C7 (C=O) |
| 2 | 134.83 | C2 (C-Cl) |
| 3 | 133.65 | C6 (CH) |
| 4 | 132.54 | C4 (CH) |
| 5 | 131.56 | C1 (C-COOH) |
| 6 | 128.46 | C5 (CH) |
| 7 | 126.75 | C3 (CH) |
Detailed Spectral Interpretation and Assignment
¹H NMR Spectrum Analysis
The assignment of protons on a substituted benzene ring is based on their electronic environment and their coupling to neighboring protons.
-
COOH Proton: The carboxylic acid proton is the most deshielded due to its direct attachment to two electronegative oxygen atoms. In DMSO-d₆, a hydrogen-bond-accepting solvent, this proton is observed clearly as a broad singlet at 13.43 ppm.[7] In CDCl₃, this signal is often much broader and may not be easily observed.
-
Aromatic Protons (H3, H4, H5, H6):
-
H6: This proton is ortho to the strongly anisotropic carbonyl group of the carboxylic acid. This spatial arrangement places it in a deshielding zone, shifting it significantly downfield. It is also adjacent to H5, leading to ortho-coupling (typically 7-8 Hz). This corresponds to the signal at 8.09 ppm in CDCl₃.[8]
-
H3: This proton is ortho to the electronegative chlorine atom, which causes significant deshielding. It is coupled to its neighbor H4. Its signal is found within the multiplet region around 7.31-7.55 ppm.
-
H4 and H5: These two protons are meta to the primary substituents and their chemical shifts are similar, leading to overlapping multiplets in the range of 7.40-7.56 ppm.[7][8] Differentiating them definitively without 2D NMR techniques (like COSY or NOESY) is challenging. However, H4 is ortho to H3 and H5, while H5 is ortho to H4 and H6. This complex coupling results in the observed multiplet structure.
-
¹³C NMR Spectrum Analysis
The chemical shifts of the carbon atoms are primarily influenced by the inductive and resonance effects of the substituents.
-
C7 (Carbonyl Carbon): The carbon of the carbonyl group is highly deshielded due to being double-bonded to one oxygen and single-bonded to another. It consistently appears at the lowest field, around 171.09 ppm.[8][9]
-
Aromatic Carbons (C1-C6):
-
C2 (ipso-Carbon to Cl): The carbon directly attached to the electronegative chlorine atom is significantly deshielded and is assigned to the signal at 134.83 ppm.[8][9]
-
C1 (ipso-Carbon to COOH): The carbon bearing the carboxylic acid group is also deshielded, but typically less so than the carbon attached to chlorine in this specific case. It is a quaternary carbon and will not appear in a DEPT-90 experiment. It is assigned to the signal at 131.56 ppm.
-
C6 and C4: These carbons are para to the Cl and COOH groups, respectively. The electron-withdrawing nature of the substituents deshields these carbons, placing their signals downfield at 133.65 ppm and 132.54 ppm.
-
C3 and C5: These carbons are the most shielded of the aromatic carbons. C3 is ortho to the chlorine and meta to the carboxyl group, while C5 is meta to the chlorine and ortho to the carboxyl group. These are assigned to the upfield signals at 126.75 ppm and 128.46 ppm, respectively.[8][9]
-
Conclusion
This application note has detailed the complete ¹H and ¹³C NMR spectral assignment for this compound. By understanding the fundamental electronic and anisotropic effects of the chloro and carboxylic acid substituents, a logical and definitive assignment of all proton and carbon signals is achievable. The provided experimental protocol serves as a reliable guideline for preparing high-quality samples, which is the first critical step toward obtaining high-resolution spectra. The tabulated data and detailed interpretations offer a valuable reference for researchers, scientists, and professionals in drug development who utilize NMR for routine structural verification.
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. This compound(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. This compound(118-91-2) 13C NMR [m.chemicalbook.com]
Application Note: Unambiguous Functional Group Identification in 2-Chlorobenzoic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract & Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in modern chemical analysis, enabling the rapid and non-destructive identification of functional groups within a molecular structure. This application note provides a detailed protocol and in-depth spectral analysis for 2-Chlorobenzoic acid (C₇H₅ClO₂), a key intermediate in the synthesis of pharmaceuticals, dyes, and food additives[1]. By examining the vibrational modes of its constituent functional groups—a carboxylic acid, a substituted aromatic ring, and a carbon-chlorine bond—we demonstrate the power of FTIR for structural elucidation and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage FTIR for the characterization of aromatic carboxylic acids.
This compound presents a distinct infrared spectrum due to the interplay of its functional groups. The carboxylic acid moiety is characterized by a very broad O-H stretching vibration, a strong carbonyl (C=O) stretch, and C-O stretching and O-H bending modes[2][3][4][5][6]. The ortho-substituted benzene ring exhibits characteristic aromatic C-H and C=C stretching vibrations, along with out-of-plane bending modes that are diagnostic of the substitution pattern[7][8][9][10][11]. The C-Cl stretch provides an additional signature in the fingerprint region. Understanding these characteristic absorptions is paramount for confirming the identity and purity of the compound.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds[4]. When a molecule is irradiated with infrared light, its bonds can stretch, bend, or rock. The frequencies of these vibrations are determined by the masses of the bonded atoms, the bond strength, and the overall molecular geometry. An FTIR spectrometer measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹), generating a unique spectral fingerprint for the molecule. This spectrum allows for the identification of the functional groups present, as each group has a characteristic absorption range.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible FTIR analysis hinges on meticulous sample preparation and a systematic data acquisition process. The following workflow outlines the key stages for analyzing solid this compound using the KBr pellet method.
Diagram 1: A comprehensive workflow for the FTIR analysis of this compound using the KBr pellet method.
Detailed Protocol: KBr Pellet Preparation and Analysis
The potassium bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis[12][13]. The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr), which becomes a clear disc under high pressure[14].
Materials:
-
This compound (≥98% purity)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Oven and desiccator
Protocol:
-
Material Preparation:
-
Place a small amount of spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours to eliminate absorbed moisture. Store the dried KBr in a desiccator until use[12].
-
Similarly, dry the this compound sample to ensure no water interferes with the O-H stretching region of the spectrum.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the dried this compound.
-
In an agate mortar, grind the sample into a very fine powder. This is crucial to reduce scattering effects (Christiansen effect) in the spectrum[14].
-
Add approximately 200-300 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous[13]. Work quickly to minimize moisture absorption from the atmosphere.
-
-
Pellet Formation:
-
Carefully transfer the KBr-sample mixture into the pellet die body, ensuring an even distribution.
-
Assemble the die and place it in a hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes[15]. This allows the KBr to "cold-flow" and form a transparent pellet.
-
Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and transparent or uniformly translucent.
-
-
Data Acquisition:
-
Background Spectrum: First, prepare a "blank" pellet containing only KBr from the same batch. Place this in the spectrometer and run a background scan. This allows the instrument's software to subtract absorptions from atmospheric CO₂, water vapor, and any minor impurities in the KBr[12].
-
Sample Spectrum: Replace the blank pellet with the this compound pellet.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation and Functional Group Assignment
The FTIR spectrum of this compound is rich with information. The key absorption bands are assigned based on established correlation tables and spectral databases[16][17][18].
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |
| ~3080 - 3030 | C-H stretch | Aromatic Ring | Medium to Weak, Sharp |
| ~1710 - 1680 | C=O stretch (dimerized) | Carboxylic Acid | Very Strong, Sharp |
| ~1600 - 1450 | C=C in-ring stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| ~1440 - 1395 | O-H in-plane bend | Carboxylic Acid | Medium |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| ~950 - 910 | O-H out-of-plane bend | Carboxylic Acid | Broad, Medium |
| ~770 - 730 | C-H out-of-plane bend | Aromatic (ortho-disubstituted) | Strong |
| ~800 - 600 | C-Cl stretch | Chloro-aromatic | Medium to Strong |
Analysis of the Spectrum:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretch: The most prominent feature is an extremely broad absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹[2][6]. This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form[4].
-
C=O Stretch: A very strong and sharp absorption peak appears around 1700 cm⁻¹. Its position, slightly lower than non-conjugated ketones, is indicative of a carbonyl group conjugated with the aromatic ring and involved in hydrogen bonding[3][6].
-
C-O Stretch and O-H Bend: A strong band corresponding to the C-O stretching vibration coupled with O-H in-plane bending is observed in the 1320-1210 cm⁻¹ region[2]. Another broad O-H out-of-plane bend is typically visible around 920 cm⁻¹[2].
-
-
Aromatic Ring (Benzene Derivative):
-
Aromatic C-H Stretch: Weak to medium sharp peaks appear just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, which are characteristic of C-H bonds where the carbon is sp² hybridized[7][10][19].
-
C=C In-Ring Stretch: A series of absorptions, usually of medium to strong intensity, are found in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon bonds within the benzene ring[8][9].
-
C-H Out-of-Plane (OOP) Bending: A strong band is expected in the 770-730 cm⁻¹ range. This absorption is highly diagnostic for ortho-disubstituted benzene rings[11].
-
-
Carbon-Chlorine Bond (C-Cl):
-
The C-Cl stretching vibration for chloro-aromatic compounds typically gives rise to a medium to strong band in the fingerprint region, between 800 cm⁻¹ and 600 cm⁻¹[20].
-
Diagram 2: Correlation between the functional groups in this compound and their characteristic absorption regions in the FTIR spectrum.
Conclusion
FTIR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. By following the detailed KBr pellet preparation protocol, a high-quality, reproducible spectrum can be obtained. The resulting spectrum exhibits a unique pattern of absorption bands that can be unambiguously assigned to the molecule's key functional groups: the broad O-H and sharp C=O stretches of the carboxylic acid, the C-H and C=C stretches of the aromatic ring, and the characteristic out-of-plane bending vibration confirming the ortho-substitution pattern. This application note serves as a practical guide for researchers utilizing FTIR for the routine identification and quality assessment of substituted aromatic compounds in pharmaceutical and chemical research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. tutorchase.com [tutorchase.com]
- 4. echemi.com [echemi.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 13. shimadzu.com [shimadzu.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 17. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 18. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Esterification of 2-Chlorobenzoic Acid
Abstract
Esters of 2-chlorobenzoic acid are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The selection of an appropriate esterification protocol is critical and depends on factors such as the substrate's sensitivity to acid, the steric hindrance of the alcohol, and the desired scale of the reaction. This guide provides a detailed analysis and step-by-step protocols for four common and effective methods for the esterification of this compound: Fischer-Speier Esterification, Steglich Esterification, Acyl Chloride-mediated Esterification, and Diazomethane Methylation. Each protocol is accompanied by an explanation of the underlying mechanism, causality behind procedural choices, and a discussion of its advantages and limitations, enabling researchers to make an informed decision for their specific synthetic needs.
Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)
Principle and Mechanism
The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process.[3] To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water as it is formed.[1][4]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of this compound, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[5]
Detailed Experimental Protocol: Synthesis of Methyl 2-Chlorobenzoate
Materials and Reagents:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Diethyl Ether
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (15.6 g, 0.1 mol).
-
Reagent Addition: Add an excess of anhydrous methanol (100 mL, approx. 2.5 mol). The large excess serves as both reactant and solvent, driving the equilibrium forward.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2 mL, approx. 0.036 mol) dropwise. Caution: This addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[1]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the excess sulfuric acid. Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas produced. Continue until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (boiling point of methyl 2-chlorobenzoate is ~86-88 °C at 2.5 mmHg) to yield a colorless oil.[6]
Visualization of Fischer-Speier Mechanism
Caption: Mechanism of the Fischer-Speier Esterification.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
Principle and Mechanism
The Steglich esterification is a mild method for forming esters under neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[7] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid: DCC reacts with this compound to form a highly reactive O-acylisourea intermediate.[9]
-
Catalysis by DMAP: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This step is crucial as it prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic N-acylpyridinium intermediate.
-
Product Formation: The ester is formed, DMAP is regenerated, and the dehydrated DCC forms the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be removed by filtration.[7][8]
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.57 g, 10 mmol) in anhydrous DCM (50 mL).
-
Reagent Addition: Add the alcohol (e.g., benzyl alcohol, 1.08 g, 10 mmol, 1.0 eq) and a catalytic amount of DMAP (122 mg, 1 mmol, 0.1 eq).
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.
-
DCC Addition: Add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL) dropwise to the cooled, stirring mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-16 hours. A white precipitate of DCU will form as the reaction progresses. Monitor the reaction by TLC.
-
Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 25 mL) to remove excess DMAP, then with saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Visualization of Steglich Mechanism
Caption: Steglich esterification workflow.
Method 3: Via Acyl Chloride Intermediate
Principle and Mechanism
This robust, two-step method involves first converting the carboxylic acid into a highly reactive acyl chloride, which is then reacted with the alcohol.[10] The key advantage is that the second step is irreversible, often leading to very high yields.[11] Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Step 1: Acyl Chloride Formation The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion displaces this group, releasing SO₂ and HCl as gaseous byproducts and forming the acyl chloride.[11][12]
Step 2: Esterification The highly electrophilic acyl chloride readily reacts with the alcohol nucleophile to form the ester and HCl. A mild base (like pyridine) is often added to scavenge the HCl produced.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Alcohol (e.g., Ethanol)
-
Pyridine (optional, as HCl scavenger)
-
Anhydrous Toluene or DCM
Procedure: Step A: Synthesis of 2-Chlorobenzoyl Chloride
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl).[11]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser (with a drying tube or gas outlet to a scrubber), add this compound (15.6 g, 0.1 mol).
-
Reagent Addition: Add thionyl chloride (11 mL, 0.15 mol, 1.5 eq). A few drops of DMF can be added as a catalyst.
-
Reflux: Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or by co-evaporation with anhydrous toluene under reduced pressure. The resulting crude 2-chlorobenzoyl chloride is often used directly in the next step.
Step B: Esterification of 2-Chlorobenzoyl Chloride
-
Reaction Setup: Dissolve the crude 2-chlorobenzoyl chloride in an anhydrous solvent like DCM or toluene (50 mL) in a flask equipped with a stir bar and an addition funnel, under a nitrogen atmosphere. Cool the flask in an ice bath.
-
Alcohol Addition: Slowly add the alcohol (e.g., ethanol, 6.9 mL, 0.12 mol, 1.2 eq) to the stirring solution. If desired, pyridine (8.9 mL, 0.11 mol, 1.1 eq) can be co-dissolved with the alcohol to neutralize the HCl formed.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel, wash with dilute HCl (if pyridine was used), then with water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting ester by vacuum distillation or chromatography.
Visualization of Acyl Chloride Workflow
Caption: Two-step esterification via an acyl chloride.
Method 4: Diazomethane Esterification (Methyl Esters Only)
Principle and Mechanism
EXTREME CAUTION: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a proper fume hood using specialized, flame-polished glassware (no ground glass joints) and a blast shield.[13][14]
This method is exceptionally mild and efficient for the exclusive synthesis of methyl esters.[15] The reaction is a simple, quantitative acid-base reaction followed by an Sₙ2 displacement.
-
Proton Transfer: The acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a highly unstable methyldiazonium cation.[14]
-
Sₙ2 Attack: The carboxylate nucleophile attacks the methyl group of the methyldiazonium cation, displacing molecular nitrogen (N₂), an excellent leaving group. The only byproduct is nitrogen gas, which simplifies work-up considerably.[16]
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Ethereal solution of Diazomethane (freshly prepared and un-distilled is recommended for safety)
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
Reaction Setup: Dissolve this compound (1.57 g, 10 mmol) in diethyl ether (50 mL) in an Erlenmeyer flask (with a flame-polished rim) equipped with a stir bar. Cool the solution in an ice bath.
-
Diazomethane Addition: Slowly add the chilled ethereal solution of diazomethane dropwise with stirring. A yellow color indicates the presence of diazomethane. Continue adding until a faint yellow color persists, indicating the carboxylic acid has been consumed completely. Vigorous bubbling (N₂ evolution) will be observed during the addition.
-
Reaction Completion: Allow the reaction to stir for an additional 15-30 minutes at 0°C.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up: The reaction mixture can be washed with water and brine, dried over Na₂SO₄, and concentrated. In many cases, simple evaporation of the solvent is sufficient to obtain the pure methyl ester, as no non-volatile byproducts are formed.
Visualization of Diazomethane Mechanism
Caption: Mechanism of esterification with diazomethane.
Summary and Method Selection
| Feature | Fischer-Speier | Steglich | Acyl Chloride | Diazomethane |
| Conditions | Acidic, Reflux | Neutral, Room Temp | Neutral/Basic, 0°C to Reflux | Neutral, 0°C |
| Key Reagents | H₂SO₄, Excess Alcohol | DCC, DMAP, Alcohol | SOCl₂, Alcohol | CH₂N₂, Alcohol (Methanol only) |
| Advantages | Inexpensive, simple reagents, scalable.[17] | Very mild, good for sensitive substrates, high yield.[7] | Irreversible, high yield, reliable.[11][18] | Extremely mild, very clean, simple work-up, quantitative.[16] |
| Disadvantages | Equilibrium-limited, harsh acidic conditions, not for sensitive molecules.[2] | Expensive reagents, DCU byproduct can be difficult to remove completely. | Harsh reagents (SOCl₂), produces corrosive HCl byproduct.[12] | Extremely Hazardous (toxic, explosive), only for methyl esters.[14] |
| Best For... | Simple, robust primary/secondary alcohols and acid-stable substrates.[5] | Complex, acid/base-sensitive substrates, sterically hindered alcohols.[8][9] | When high, non-equilibrium yields are required and substrate is stable to SOCl₂. | Small-scale, quantitative synthesis of methyl esters of precious substrates.[15] |
Purification and Characterization
Purification:
-
Distillation: Effective for thermally stable, volatile esters like methyl or ethyl 2-chlorobenzoate.[6]
-
Flash Chromatography: The most general method for purifying less volatile or thermally sensitive esters. A typical eluent system is a gradient of ethyl acetate in hexanes.[19]
Characterization of Methyl 2-Chlorobenzoate:
-
Appearance: Colorless oil or white to light yellow crystalline powder.[6]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.82 (dd, 1H), 7.42 (m, 2H), 7.30 (m, 1H), 3.93 (s, 3H, -OCH₃).[20]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Methyl 2-chlorobenzoate, CAS No. 610-96-8 - iChemical [ichemical.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 14. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 18. brainly.com [brainly.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-aryl Anthranilic Acids from 2-Chlorobenzoic Acid
Authored by: [Your Name/Group], Senior Application Scientist
Introduction
N-aryl anthranilic acids are a critical structural motif in a multitude of pharmacologically active compounds and advanced materials. Notably, they form the core of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid.[1] Beyond their medicinal applications, these molecules serve as indispensable precursors for the synthesis of acridones and quinazolinones, classes of compounds with broad utility in medicinal chemistry and materials science.[2]
Historically, the synthesis of N-aryl anthranilic acids has been dominated by the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[3][4] While foundational, the classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[4][5] This has spurred the development of more refined and efficient synthetic methodologies. Modern approaches, including improved copper-catalyzed systems and palladium-catalyzed Buchwald-Hartwig aminations, offer milder conditions, broader substrate scope, and higher yields.[1][6]
This comprehensive guide provides an in-depth analysis of the primary synthetic routes to N-aryl anthranilic acids from 2-chlorobenzoic acid. We will explore the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer expert insights to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.
I. The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is the archetypal method for the formation of the C-N bond between an aryl halide and an amine, promoted by copper.[5][7] The reaction of this compound with an aniline derivative in the presence of a copper catalyst and a base exemplifies this transformation.[8]
Mechanistic Insights
While extensively studied, the precise mechanism of the Ullmann reaction can be complex and is believed to proceed through several potential pathways.[5][9] A commonly accepted sequence involves:
-
Formation of a Copper(I) Amide: The amine substrate reacts with a Cu(I) species, often generated in situ, to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The final step involves reductive elimination from the Cu(III) complex to form the desired C-N bond and regenerate the active Cu(I) catalyst.[4]
It is important to note that alternative mechanisms, including those involving radical intermediates or σ-bond metathesis, have also been proposed.[5][9]
Fig. 1: Proposed Catalytic Cycle for the Ullmann Condensation.
Key Experimental Parameters
The success of the Ullmann condensation is highly dependent on the careful optimization of several reaction parameters.
| Parameter | Recommended Conditions & Rationale |
| Copper Source | Copper(I) salts like CuI and CuBr are generally more effective than Cu(II) salts or metallic copper.[1] Copper oxides (CuO or Cu₂O) are also commonly used.[8] The choice of catalyst can significantly impact reaction rate and yield. |
| Base | An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to neutralize the HX formed during the reaction.[8] The choice of base can influence the solubility of the reactants and the overall reaction kinetics. |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or 2-ethoxyethanol are traditionally used to achieve the necessary reaction temperatures.[4][10] However, recent developments have enabled the use of greener solvents like water under certain conditions.[11] |
| Temperature | Reaction temperatures typically range from 130-210°C.[4][10] Microwave irradiation has been shown to significantly reduce reaction times.[12] |
| Ligands | The addition of ligands such as diamines, amino alcohols, or picolinic acid can accelerate the reaction and allow for lower reaction temperatures.[9][13] |
Protocol 1: Classical Ullmann Condensation of this compound and Aniline
This protocol is adapted from a well-established procedure for the synthesis of N-phenylanthranilic acid.[14]
Materials:
-
This compound (1 mole equivalent)
-
Aniline (6 mole equivalents, acts as both reactant and solvent)
-
Anhydrous Potassium Carbonate (1.15 mole equivalents)
-
Copper(I) Oxide (catalytic amount, e.g., 1 g per 0.26 mole of this compound)
-
Decolorizing Carbon
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add aniline, this compound, anhydrous potassium carbonate, and copper(I) oxide.
-
Heat the mixture to reflux using an oil bath for 2-4 hours.
-
After cooling, remove the excess aniline by steam distillation.
-
To the residual aqueous solution, add decolorizing carbon and boil for 15 minutes.
-
Filter the hot solution by suction filtration.
-
Precipitate the product by adding the filtrate to a stirred solution of concentrated hydrochloric acid in water.
-
Collect the precipitated N-phenylanthranilic acid by suction filtration, wash with cold water, and air-dry.
II. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative to the Ullmann condensation for the formation of C-N bonds.[6] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance.[6][15]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium amide complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl anthranilic acid product, which regenerates the active Pd(0) catalyst.[16]
Fig. 2: Catalytic Cycle for the Buchwald-Hartwig Amination.
Key Experimental Parameters
The efficiency of the Buchwald-Hartwig amination is critically dependent on the choice of catalyst, ligand, and base.[17]
| Parameter | Recommended Conditions & Rationale |
| Palladium Precursor | Common sources include Pd(OAc)₂ and Pd₂(dba)₃.[17] These are typically used in catalytic amounts (0.1-5 mol%). |
| Ligand | Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition and reductive elimination steps.[17] Examples include biaryl phosphines like XPhos and BrettPhos.[17] The choice of ligand is crucial, especially for less reactive aryl chlorides. |
| Base | Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly employed. The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Reactions are often run at elevated temperatures (80-110°C) to ensure a reasonable reaction rate. |
Protocol 2: Buchwald-Hartwig Amination of this compound and a Substituted Aniline
This protocol provides a general framework for the palladium-catalyzed synthesis of N-aryl anthranilic acids.
Materials:
-
This compound (1 mole equivalent)
-
Substituted Aniline (1.2 mole equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mole equivalents)
-
XPhos (0.04 mole equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.0 mole equivalents)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the substituted aniline, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Modern Copper-Catalyzed N-Arylation
Recent advancements in copper catalysis have led to the development of highly efficient and regioselective methods for the synthesis of N-aryl anthranilic acids.[1][18] These modern protocols often utilize specific ligands to promote the reaction under milder conditions and can even proceed without the need for protecting the carboxylic acid group.[1][10]
One notable advantage of these improved copper-catalyzed systems is their high chemo- and regioselectivity. For instance, in the case of di-halogenated benzoic acids, amination often occurs selectively at the position ortho to the carboxylic acid group.[1]
Protocol 3: Ligand-Promoted Copper-Catalyzed Amination of this compound
This protocol is based on a highly efficient method developed for the amination of 2-chlorobenzoic acids.[1][10]
Materials:
-
This compound (1 mole equivalent)
-
Aryl Amine (1.05 mole equivalents)
-
Copper powder (9 mol%)
-
Copper(I) Oxide (Cu₂O) (4 mol%)
-
Potassium Carbonate (2 mole equivalents)
-
2-Ethoxyethanol
Procedure:
-
In a reaction vial, combine this compound, the aryl amine, copper powder, copper(I) oxide, and potassium carbonate.
-
Add 2-ethoxyethanol as the solvent.
-
Seal the vial and heat the mixture to 130°C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with 2M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
IV. Summary and Outlook
The synthesis of N-aryl anthranilic acids from this compound can be effectively achieved through several robust methodologies. The classical Ullmann condensation, while historically significant, often requires harsh reaction conditions. The palladium-catalyzed Buchwald-Hartwig amination offers a milder and more versatile alternative with broad substrate scope. Furthermore, modern advancements in copper catalysis have led to highly efficient and selective protocols that can be performed under relatively mild conditions without the need for protecting groups.
The choice of synthetic route will ultimately depend on factors such as the specific substrates, desired scale, and available resources. For large-scale industrial applications, the cost-effectiveness of copper-based catalysts may be advantageous. In a research and development setting, the versatility and mildness of the Buchwald-Hartwig amination may be preferred.
Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals and greener reaction media.
References
- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-Chlorobenzoic acid in the synthesis of acridone derivatives
Application Note & Protocol Guide
Topic: Strategic Use of 2-Chlorobenzoic Acid in the Synthesis of Acridone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Relevance of the Acridone Scaffold
The acridone core, a planar, tricyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry.[1] Its unique structure allows it to intercalate with DNA and interact with various biological targets, leading to a vast range of pharmacological activities.[1][2] Acridone derivatives have been extensively investigated and developed as anticancer, antimicrobial, antimalarial, and antiviral agents.[3][4][5][6] Furthermore, their inherent fluorescence and stability make them valuable in the development of biochemical probes and materials science.[1]
Given their importance, robust and versatile synthetic routes to the acridone framework are critical. One of the most fundamental and reliable strategies begins with an accessible aromatic precursor: this compound. This guide provides an in-depth exploration of this synthetic pathway, detailing the underlying mechanisms, offering field-tested protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
Section 1: The Synthetic Blueprint: A Two-Stage Journey to the Acridone Core
The synthesis of the acridone scaffold from this compound is elegantly executed in two primary stages. This approach offers modularity, as various substituted anilines can be employed in the first stage to generate a diverse library of final acridone derivatives.
-
Stage 1: C-N Bond Formation via Ullmann Condensation. The first critical step involves the formation of an N-C bond between this compound and an aniline derivative. This is achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or specifically, a Goldberg-type reaction).[7] This reaction constructs the pivotal intermediate, N-phenylanthranilic acid.
-
Stage 2: Intramolecular Cyclization. The second stage involves an intramolecular cyclodehydration of the N-phenylanthranilic acid intermediate. This ring-closing reaction, typically an electrophilic aromatic substitution (Friedel-Crafts acylation type), is promoted by a strong acid and forms the final tricyclic acridone ring system.[8][9]
The overall workflow is a classic example of convergent synthesis, building complexity in a controlled, step-wise manner.
Caption: High-level workflow for acridone synthesis.
Section 2: Mechanistic Insights & Causality
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
The Ullmann Condensation: Forging the C-N Bond
The Ullmann condensation is a cornerstone of C-N bond formation, though it traditionally requires harsh conditions.[7] The reaction couples an aryl halide with an amine, alcohol, or thiol, mediated by copper.[7][10]
Core Principle: The reaction between this compound and aniline is a copper-promoted nucleophilic aromatic substitution.[9]
-
Role of Copper: The precise mechanism has been debated, but it is generally accepted to involve copper(I) as the active catalytic species.[11][12] The cycle is often proposed to involve an oxidative addition of the aryl halide (this compound) to a Cu(I) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[11] Traditional protocols often used stoichiometric copper powder or copper oxides (CuO, Cu₂O), which serve as both a pre-catalyst and a halogen acceptor.[8][13][14]
-
Role of the Base: A base, typically potassium carbonate (K₂CO₃), is essential.[8][15] Its primary role is to deprotonate the aniline, increasing its nucleophilicity. It also serves to neutralize the hydrogen chloride that is notionally generated during the substitution.
-
Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl, which is typical for this class of reaction.[13] While this compound is less reactive than its bromo or iodo counterparts, its lower cost and wide availability make it an attractive starting material.
Caption: Simplified catalytic cycle for C-N coupling.
Intramolecular Cyclization: Closing the Ring
This step transforms the linear diphenylamine intermediate into the rigid tricyclic acridone.
Core Principle: This is an intramolecular electrophilic aromatic substitution, where the carboxylic acid group, activated by a strong protic or Lewis acid, acts as the electrophile and attacks the electron-rich adjacent aromatic ring.[8][16]
-
Role of the Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly employed.[8][17] They act by protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This "activated" acylium-like species is then susceptible to attack by the pi-electrons of the neighboring phenyl ring. The subsequent loss of a proton and water drives the reaction to completion, forming the thermodynamically stable, conjugated acridone system.[9]
Section 3: Experimental Protocols & Data
The following protocols are based on well-established procedures and provide a reliable starting point for synthesis.[8][18]
Protocol 1: Synthesis of N-Phenylanthranilic Acid
Materials & Equipment:
-
Round-bottom flask (1 L) with reflux condenser
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Büchner funnel and filter flask
-
Reagents: Aniline (freshly distilled), this compound, anhydrous potassium carbonate, copper(I) oxide (or copper powder), decolorizing carbon, concentrated hydrochloric acid.
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask, add aniline (155 g, 1.66 mol), this compound (41 g, 0.26 mol), anhydrous potassium carbonate (41 g, 0.3 mol), and copper oxide (1 g).[8]
-
Scientist's Note: An excess of aniline is used, serving as both a reactant and a high-boiling solvent. Ensure the potassium carbonate is anhydrous, as water can interfere with the reaction.
-
-
Reflux: Fit the flask with an air-cooled condenser and heat the mixture to reflux in an oil bath for 2-4 hours.[8][18] The mixture may foam initially due to CO₂ evolution.
-
Work-up (Aniline Removal): After cooling slightly, configure the apparatus for steam distillation. Steam distill the mixture to remove the excess aniline (this may take several hours).[8]
-
Decolorization: To the hot residual solution (which contains the potassium salt of the product), add decolorizing carbon (20 g). Boil for 15 minutes and filter the hot solution by suction.[8]
-
Precipitation: While stirring, pour the hot filtrate into a beaker containing a mixture of concentrated HCl (30 mL) and water (60 mL). The N-phenylanthranilic acid will precipitate.[8]
-
Isolation & Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by suction filtration, wash thoroughly with cold water, and air-dry. The yield of the nearly white product should be in the 82-93% range.[8] For higher purity, the product can be recrystallized from aqueous ethanol or acetic acid.[8]
Protocol 2: Synthesis of 9(10H)-Acridone
Materials & Equipment:
-
Erlenmeyer flask (500 mL)
-
Hot water bath
-
Large beaker (1-2 L)
-
Büchner funnel and filter flask
-
Reagents: N-phenylanthranilic acid (from Protocol 1), concentrated sulfuric acid (98%), sodium carbonate.
Procedure:
-
Reaction Setup: In a 500 mL flask, carefully add N-phenylanthranilic acid (42.7 g, 0.2 mol) to concentrated sulfuric acid (100 mL).[8]
-
Safety Note: This should be done cautiously, as the dissolution is exothermic.
-
-
Heating: Heat the resulting solution on a boiling water bath (approx. 100 °C) for 4 hours.[8] The solution will typically turn dark green.
-
Precipitation: In a large beaker, bring 1 L of water to a boil. Pour the hot, dark acid solution slowly and carefully down the side of the beaker into the boiling water to precipitate the crude acridone.[8] This minimizes spattering.
-
Work-up: Boil the yellow suspension for 5 minutes and then filter while hot.[8]
-
Neutralization: Transfer the moist solid to a beaker containing a solution of sodium carbonate (30 g in 400 mL of water). Boil this suspension for 5 minutes to neutralize any remaining sulfuric acid and dissolve any unreacted N-phenylanthranilic acid.[8]
-
Isolation & Purification: Filter the hot mixture by suction, wash the yellow solid thoroughly with hot water, and dry. The yield of crude acridone should be around 90-95%.[8] Recrystallization from a high-boiling solvent like isoamyl alcohol or glacial acetic acid can be performed for higher purity.[8]
Data Summary: Ullmann Condensation Conditions
The Ullmann condensation is highly adaptable. The following table summarizes various reported conditions, demonstrating the interplay between catalyst, base, and solvent.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu Powder | K₂CO₃ | Water | 100 (Reflux) | 75 | [19] |
| CuO | K₂CO₃ | Aniline (excess) | ~184 (Reflux) | 82-93 | [8] |
| Cu/Cu₂O (9/4 mol%) | K₂CO₃ | 2-Ethoxyethanol | 130 | 76 | [15] |
| Cu Powder | K₂CO₃ | DMF | 130 | 51 | [20] |
| Cu Powder | K₂CO₃ | DMF | 110-120 | (Not specified) | [21] |
| CuI | Cs₂CO₃ | DMF | (Not specified) | (Not specified) | [22] |
Section 4: Troubleshooting & Field-Proven Optimization
Issue 1: Low Yield in Ullmann Condensation (Stage 1)
-
Causality: The most common culprits are impure starting materials, inactive catalyst, or suboptimal reaction conditions. Water in the reaction mixture can be particularly detrimental in non-aqueous setups.
-
Expert Recommendation:
-
Reagent Purity: Use freshly distilled aniline and ensure this compound is pure. Dry the potassium carbonate in an oven before use if necessary.[18]
-
Catalyst Activation: If using copper powder, "activated" copper (prepared by reducing a copper salt with zinc) can be more effective than commercially available powder.[7] For copper oxides, ensure they are fresh.
-
Solvent & Base Screening: As shown in the table above, yields are highly dependent on the solvent-base combination. If yields are low in a non-polar solvent, switching to a polar aprotic solvent like DMF or a high-boiling alcohol like 2-ethoxyethanol may be beneficial.[15][20]
-
Issue 2: Incomplete or Slow Cyclization (Stage 2)
-
Causality: Insufficient acid strength or concentration, or inadequate heating can lead to incomplete reaction. The purity of the N-phenylanthranilic acid is critical; impurities can inhibit the reaction.[17]
-
Expert Recommendation:
-
Purity is Paramount: If the N-phenylanthranilic acid starting material is colored (e.g., blue-grey or greenish), it must be purified by recrystallization or treatment with activated carbon before the cyclization step.[8][18] Using impure starting material often results in a discolored final product and lower yield.[17]
-
Alternative Acid: If sulfuric acid gives poor results, polyphosphoric acid (PPA) is an excellent and often superior alternative, as it is a powerful dehydrating agent with a lower tendency to cause charring or sulfonation.[16][17]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material to ensure the reaction has gone to completion before initiating the work-up.[17]
-
Issue 3: Product Purification Challenges
-
Causality: The final acridone product can be contaminated with unreacted N-phenylanthranilic acid or byproducts from charring.
-
Expert Recommendation:
-
Base Wash is Crucial: The step of boiling the crude acridone in sodium carbonate solution is not optional.[8] It is essential for removing the acidic starting material, which is a common impurity.
-
Recrystallization Solvent: Acridone has low solubility in many common solvents. High-boiling solvents like glacial acetic acid, N,N-dimethylformamide (DMF), or isoamyl alcohol are effective for recrystallization.[8]
-
References
- 1. Medicinal chemistry of acridine and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chembk.com [chembk.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Synthetic Methods of Acridone Compounds [lingzhiyuechem.com]
Application Note: A Guide to Obtaining High-Quality Single Crystals of 2-Chlorobenzoic Acid
Abstract: This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the crystallization of 2-Chlorobenzoic acid (2-CBA). The objective is to outline reliable techniques for obtaining single crystals suitable for X-ray diffraction analysis and other advanced solid-state characterization. This document moves beyond simple procedural lists to explain the rationale behind solvent selection, method choice, and troubleshooting, ensuring a higher probability of success. We present three detailed protocols—Slow Evaporation, Controlled Slow Cooling, and Vapor Diffusion—supported by solubility data, safety information, and a strategic workflow for crystallization screening.
Introduction
This compound is a vital organic compound used as a precursor and intermediate in the synthesis of pharmaceuticals (e.g., diclofenac), agrochemicals, and dyes.[1][2][3] Determining its precise three-dimensional molecular and crystal structure via single-crystal X-ray crystallography is fundamental for understanding its chemical behavior, polymorphism, and for rational drug design.[4][5] However, the growth of diffraction-quality single crystals is often a significant bottleneck. This guide provides a scientifically grounded yet practical approach to overcoming this challenge, empowering researchers to reliably produce high-quality single crystals of this compound.
Section 1: Essential Safety and Handling
Before beginning any experimental work, it is critical to review the Safety Data Sheet (SDS). This compound presents several hazards that demand careful handling.
-
Primary Hazards: Causes skin irritation and serious eye irritation.[6][7] It may also cause respiratory irritation and is harmful if swallowed.[8][9]
-
Handling Precautions:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
Section 2: Physicochemical Properties & Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for designing a successful crystallization strategy. The key is to identify solvents where its solubility shows a strong dependence on temperature or where a suitable anti-solvent can be found.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [1][11] |
| Molar Mass | 156.57 g/mol | [1][11] |
| Appearance | White to off-white crystalline solid | [10][11] |
| Melting Point | 138–142 °C | [10][11][12] |
| Boiling Point | 285 °C | [1][10] |
| pKa | 2.89 - 2.92 (at 25 °C) | [1][10] |
The solubility profile below provides a starting point for solvent screening. The ideal solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at room temperature. For slow evaporation, a solvent with moderate volatility in which the compound is soluble is preferred.
| Solvent | Solubility ( g/100 g of solvent) | Reference(s) |
| Water (Cold) | ~0.11 (1 part in 900); 0.21 at 25 °C | [10][11][13] |
| Water (Hot) | 4.03 at 100 °C | [11] |
| Methanol | Soluble | [10][12] |
| Ethanol | Freely Soluble | [11] |
| Diethyl Ether | 23.89 at 15 °C; Freely Soluble | [11] |
| Acetone | 35.97 at 15 °C | [11] |
| Ethyl Acetate | 14.7 at 15 °C | [11] |
| Benzene | 2.02 at 26 °C | [11] |
| Toluene | Soluble in hot toluene | [10] |
Section 3: Principles of Single Crystal Growth
Successful crystallization is a delicate balance between thermodynamics and kinetics, governed by two primary stages:
-
Nucleation: The initial formation of a stable, microscopic crystalline cluster from a supersaturated solution. This is the rate-limiting step. For single crystals, the goal is to induce a limited number of nucleation events.
-
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the lattice of the existing nuclei. To obtain large, high-quality crystals, this process should occur slowly and close to equilibrium. Rapid growth often leads to defects, inclusions, or the formation of many small crystals.
The key to obtaining single crystals is to create a state of slight supersaturation and maintain it over a prolonged period, allowing growth to dominate over nucleation.
Section 4: Strategic Approach to Crystallization
A systematic approach is more effective than random trials. The following workflow outlines a logical progression from raw material to single crystals.
Caption: Workflow for this compound Crystallization.
Section 5: Protocols for Single Crystal Growth
Pre-Protocol Step: Material Purification For best results, use high-purity this compound (≥98%).[14] If the starting material is impure, a preliminary purification by recrystallization from hot water is recommended. A published method involves dissolving the crude acid in hot aqueous sodium carbonate, treating with activated charcoal, filtering, and re-precipitating with hydrochloric acid.[10]
Protocol 1: Slow Evaporation from an Ethanol/Water System
This method is effective when a compound is highly soluble in one solvent and poorly soluble in another, and the more effective solvent is also more volatile.[15]
Rationale: 2-CBA is freely soluble in ethanol and poorly soluble in water. As the more volatile ethanol slowly evaporates, the solution becomes enriched in water, gradually reducing the overall solubility and inducing slow crystallization.
Methodology:
-
In a clean 20 mL glass vial, dissolve approximately 50-100 mg of 2-CBA in the minimum amount of warm ethanol (e.g., 2-3 mL) required for complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter. Dust and other particulates can act as unwanted nucleation sites.[15]
-
Slowly add deionized water dropwise while gently swirling until the solution just begins to show faint, persistent turbidity.
-
Add a few drops of ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cover the vial with parafilm and poke 2-3 small holes in it with a needle. This slows the rate of evaporation, promoting the growth of larger, higher-quality crystals.[15]
-
Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a cupboard) at a constant room temperature.
-
Monitor the vial without disturbing it for several days to two weeks. Crystals should form as the solvent volume slowly decreases.
Protocol 2: Controlled Slow Cooling from an Acetone Solution
This is a classic technique suitable for compounds with a significant positive correlation between solubility and temperature.[16]
Rationale: 2-CBA has very high solubility in acetone at room temperature (and higher when warmed) and is expected to be significantly less soluble at lower temperatures.[11] By slowly reducing the temperature, the solution becomes supersaturated in a controlled manner, favoring crystal growth over rapid precipitation.
Methodology:
-
In a small Erlenmeyer flask, dissolve 100-200 mg of 2-CBA in a minimal volume of warm acetone (~40 °C). Start with 2-3 mL and add more solvent in small portions only if necessary to achieve full dissolution.
-
Once dissolved, loosely cap the flask and place it inside a Dewar flask filled with warm water (~45 °C).
-
Allow the entire apparatus to cool slowly and undisturbed to room temperature overnight. The large thermal mass of the water bath ensures a very slow cooling rate.
-
If no crystals form at room temperature, transfer the flask to a refrigerator (4 °C) for 24-48 hours.
-
If crystallization is still not initiated, try gently scratching the inner surface of the flask with a glass rod to create nucleation sites.[17]
Protocol 3: Vapor Diffusion for Milligram-Scale Crystallization
This is the preferred method when only a small amount of material is available (1-10 mg).[18][19]
Rationale: This technique creates a very slow and controlled change in solvent composition. A volatile "anti-solvent" (in which 2-CBA is insoluble) slowly diffuses into a solution of 2-CBA in a less volatile "good solvent," gradually inducing crystallization.
Methodology:
-
Prepare a 2 mL glass vial (the "inner" vial) and a larger 20 mL screw-cap vial (the "outer" chamber).
-
In the inner vial, dissolve 5-10 mg of 2-CBA in a small amount of a suitable solvent like acetone or ethyl acetate (e.g., 0.5 mL).
-
In the outer chamber, place a larger volume (e.g., 2-3 mL) of a volatile anti-solvent in which 2-CBA is insoluble, such as hexane or heptane.
-
Carefully place the open inner vial inside the outer chamber, ensuring the walls do not touch.[19]
-
Seal the outer chamber tightly with its cap.
-
Place the entire setup in a stable, vibration-free location at constant temperature.
-
Over several days, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the 2-CBA and promoting the growth of single crystals.
Section 6: Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is too dilute (undersaturated).- Supersaturation has been achieved but nucleation is inhibited. | - Allow more solvent to evaporate (slow evaporation).- Re-heat to evaporate some solvent, then cool again (slow cooling).[17]- Gently scratch the inner surface of the vial with a clean glass rod.[17]- Add a "seed crystal" from a previous successful batch.[17] |
| "Oiling Out" | - The solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.- Impurities are present, causing melting point depression. | - Re-heat the solution to dissolve the oil, then add a small amount of additional "good" solvent to reduce the concentration.[17]- Allow the solution to cool much more slowly.[17]- Ensure the starting material is of high purity. |
| Formation of Powder or Microcrystals | - Nucleation rate is too high, and growth rate is too fast.- The solution was cooled too quickly or evaporated too rapidly. | - Reduce the rate of cooling (use an insulated container).- Reduce the rate of evaporation (use fewer or smaller holes in the covering).- Use a more dilute starting solution. |
| Many Small Crystals Instead of a Few Large Ones | - Too many nucleation sites (e.g., dust, scratches).- High degree of supersaturation. | - Filter the solution into a very clean, new vial.- Start with a solution that is closer to, but still below, the saturation point and proceed more slowly. |
Section 7: References
-
Fisher Scientific. (n.d.). This compound - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound | 118-91-2. Retrieved from --INVALID-LINK--
-
OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - this compound 99%. Retrieved from --INVALID-LINK--
-
Chemister.ru. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (2006). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Distribution of this compound in two-phase systems aromatic solvent - Water. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Zhou, Y., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 23, 8534-8543. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from --INVALID-LINK--
-
Vibzz Lab. (2022, August 15). o- chlorobenzoic acid (this compound) synthesis from anthranilic acid. YouTube. Retrieved from --INVALID-LINK--
-
Crystallography Centre, NUI Galway. (n.d.). Guide for crystallization. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Crystal Growing Guide. Retrieved from --INVALID-LINK--
-
University of Florida, Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 26264-09-5. Retrieved from --INVALID-LINK--
-
Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 69(Pt 12), 1273–1279. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved from --INVALID-LINK--
-
Kitamura, M., & Nakai, T. (1982). Co-crystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan, 15(4), 293-298. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from --INVALID-LINK--
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal.... Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Organic Synthesis with this compound: Building Complex Molecules. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from --INVALID-LINK--
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 26264-09-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound | 118-91-2 [chemicalbook.com]
- 11. This compound [chemister.ru]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. Crystal Growing Guide [www1.udel.edu]
- 17. benchchem.com [benchchem.com]
- 18. unifr.ch [unifr.ch]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxidation of 2-Chlorotoluene to 2-Chlorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobenzoic acid via the oxidation of 2-chlorotoluene. As a key intermediate in the production of various pharmaceuticals and other fine chemicals, ensuring a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this chemical transformation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the oxidation of 2-chlorotoluene, providing causative explanations and actionable solutions.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the desired this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The oxidation process may not have gone to completion.
-
Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. With strong oxidizing agents like potassium permanganate (KMnO₄), the reaction is often vigorous and requires careful temperature control to proceed to completion without excessive side reactions.[1][2]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the 2-chlorotoluene spot.
-
Optimize Reaction Time and Temperature: If starting material persists, consider extending the reflux time. A slight, controlled increase in temperature can also enhance the reaction rate, but must be balanced against the risk of side reactions.[3] For instance, when using KMnO₄, the reaction mixture is typically heated to boiling until the characteristic purple color of the permanganate disappears, indicating its consumption.[1]
-
Ensure Adequate Mixing: Vigorous stirring is crucial, especially in heterogeneous mixtures involving solid KMnO₄, to ensure efficient mass transfer.
-
-
-
Formation of 2-Chlorobenzaldehyde (Intermediate): The reaction may have stalled at the intermediate aldehyde stage.
-
Causality: Insufficient oxidant or non-optimal reaction conditions can lead to the accumulation of 2-chlorobenzaldehyde, which is an intermediate in the oxidation of the methyl group to a carboxylic acid.[4]
-
Troubleshooting Steps:
-
Stoichiometry of Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For KMnO₄, the balanced equation shows that 2 moles are required per mole of 2-chlorotoluene.[5] It is common practice to use a slight excess of the oxidant.
-
pH Control: The oxidation with permanganate proceeds more readily in a basic medium, which is generated as a byproduct of the reaction.[2] Ensuring the solution remains basic can facilitate the complete oxidation to the carboxylate salt.
-
-
-
Product Loss During Workup: Significant amounts of the product may be lost during the isolation and purification steps.
-
Causality: this compound has some solubility in water, especially at elevated temperatures. Improper pH adjustment during precipitation or excessive washing with water can lead to yield loss.
-
Troubleshooting Steps:
-
Complete Precipitation: After the reaction, the product is typically in the form of its soluble carboxylate salt. Acidification with a strong acid, like HCl, is necessary to precipitate the this compound.[1] Ensure the solution is sufficiently acidic (check with pH paper) to minimize the concentration of the soluble salt.
-
Cooling for Crystallization: Cool the acidified solution in an ice bath to maximize the precipitation of the product before filtration.
-
Washing: Wash the filtered solid with a minimal amount of cold water to remove inorganic impurities without dissolving a significant amount of the product.
-
-
Problem 2: Product Contamination and Impurities
Symptom: The isolated this compound is impure, as indicated by a low melting point, discoloration, or the presence of additional peaks in analytical data (e.g., NMR, GC-MS).
Potential Causes & Solutions:
-
Presence of Unreacted 2-Chlorotoluene:
-
Causality: As discussed in "Low Yield," an incomplete reaction will leave starting material in the product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to confirm the absence of starting material before workup.
-
Purification: Recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, can effectively remove the less polar 2-chlorotoluene.[1]
-
-
-
Contamination with 2-Chlorobenzaldehyde:
-
Causality: Incomplete oxidation leads to the presence of the aldehyde intermediate.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: Refer to the troubleshooting steps for incomplete reactions.
-
Purification: While recrystallization can help, ensuring complete oxidation is the more efficient approach.
-
-
-
Over-oxidation and Ring Cleavage Products:
-
Causality: Harsh reaction conditions (e.g., excessively high temperatures, high concentration of oxidant) can lead to the cleavage of the aromatic ring, resulting in a complex mixture of smaller, often colored, byproducts.[6][7] The benzene ring, while generally stable, is not entirely inert to strong oxidizing agents under forcing conditions.[8][9]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a controlled and moderate reaction temperature. If the reaction is highly exothermic, consider adding the oxidant in portions to manage the temperature.
-
Avoid Excess Oxidant: While a slight excess of oxidant is often necessary, a large excess should be avoided to minimize over-oxidation.
-
-
-
Ring Hydroxylation Products:
-
Causality: Under certain oxidative conditions, hydroxylation of the aromatic ring can occur as a side reaction, leading to the formation of chlorohydroxybenzoic acid isomers.[10][11] This is more common with radical-based oxidation mechanisms.[6][7]
-
Troubleshooting Steps:
-
Choice of Oxidant: Potassium permanganate is generally selective for the alkyl side chain.[8][9] If ring hydroxylation is a persistent issue, re-evaluating the choice of oxidant and reaction conditions is necessary.
-
Purification: These polar byproducts can often be separated from this compound by careful recrystallization or column chromatography, though the latter is less practical on a large scale.
-
-
-
Decarboxylation of the Product:
-
Causality: At elevated temperatures, this compound can undergo decarboxylation to form chlorobenzene.[12][13] While this is more likely to occur at temperatures higher than those typically used for this oxidation, localized overheating can be a contributing factor.
-
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating during the reaction and workup.
-
Prompt Workup: Once the reaction is complete, proceed with the workup without unnecessary delays at high temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of adding sodium bisulfite (NaHSO₃) during the workup of a potassium permanganate oxidation?
A1: Sodium bisulfite is a reducing agent used to quench any unreacted potassium permanganate (purple) and to reduce the manganese dioxide (MnO₂, a brown solid) byproduct to the soluble manganese(II) sulfate (MnSO₄), which is nearly colorless.[2] This simplifies the filtration process, as it removes the fine, often difficult-to-filter MnO₂ precipitate. The reaction with permanganate is highly exothermic and should be performed with care.[2]
Q2: Can I use other oxidizing agents besides potassium permanganate?
A2: Yes, other oxidizing agents can be used, each with its own advantages and disadvantages.
-
Chromic Acid (H₂CrO₄): Generated in situ from sodium or potassium dichromate and sulfuric acid, it is a powerful oxidizing agent for this transformation.[2] However, chromium compounds are highly toxic and carcinogenic, making them less desirable from a safety and environmental perspective.
-
Nitric Acid (HNO₃): Can also be used, but it can lead to nitration of the aromatic ring as a side reaction.
-
Catalytic Air Oxidation: Industrial-scale production often employs catalytic oxidation with air, using catalysts based on cobalt and manganese salts.[8][9] This method is more economical and environmentally friendly but requires specialized equipment.
Q3: Why is it important to use pure 2-chlorotoluene as the starting material?
A3: Commercial 2-chlorotoluene may contain its isomer, 4-chlorotoluene. Since the oxidation conditions will convert both isomers to their corresponding chlorobenzoic acids, this will result in a mixture of this compound and 4-chlorobenzoic acid in the final product.[1] These isomers can be difficult to separate due to their similar physical properties.
Q4: My final product is a brownish or yellowish powder. What is the cause and how can I purify it?
A4: The discoloration is often due to the presence of manganese dioxide (if not completely removed during workup) or organic byproducts from over-oxidation or other side reactions. To purify the product, you can perform a recrystallization. A common procedure involves dissolving the crude product in a hot solvent (like toluene or an ethanol/water mixture), treating it with activated carbon to adsorb colored impurities, filtering the hot solution to remove the carbon and any insoluble materials, and then allowing the solution to cool slowly to form pure crystals of this compound.[1]
Visualizing the Reaction and Troubleshooting
Main Reaction vs. Side Reactions
Caption: Key reaction pathways in the oxidation of 2-chlorotoluene.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Summary of Key Parameters and Byproducts
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| Temperature | Gentle reflux; avoid excessive heating[1] | Over-oxidation, ring cleavage, decarboxylation[6][7][13] |
| Oxidant Stoichiometry | Slight excess of KMnO₄[5] | Incomplete oxidation (2-chlorobenzaldehyde)[4] |
| Reaction Time | Monitor by TLC until starting material is consumed | Incomplete reaction or formation of degradation products with excessive time |
| pH during Workup | Acidic (pH ~2) for precipitation[1] | Incomplete precipitation, leading to low yield |
| Purity of Starting Material | Free of isomers (e.g., 4-chlorotoluene)[1] | Formation of isomeric impurities in the final product |
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. mdpi.com [mdpi.com]
- 4. STUDY OF KINETIC REGULARITIES OF HETEROCATALYTIC OXIDATION REACTIONS OF CHLOROHYDROCARBONS C6, C7 | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Solved Experiment 6 - Oxidation of aromatic side chain Goal | Chegg.com [chegg.com]
- 6. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Catalytic hydroxylation of benzene and toluene by an iron complex bearing a chelating di-pyridyl-di-NHC ligand - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02178A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Chlorobenzoic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Chlorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization process. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflow effectively.
Frequently Asked Questions (FAQs): First Principles
Q1: What is the fundamental principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique based on differential solubility. The core principle is that most solids, including this compound, are significantly more soluble in a hot solvent than in a cold one.[1][2] Crude this compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Insoluble impurities can be filtered off at this stage. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution. The soluble impurities, ideally, remain dissolved in the cold solvent (the mother liquor) and are separated during the final filtration step.[3]
Q2: How do I select the best solvent for recrystallizing my crude this compound?
A2: The ideal solvent is one where this compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C).[2] This differential ensures maximum recovery of the pure compound upon cooling.
Based on extensive data, water is an excellent choice for this purpose. The solubility of this compound in water shows a dramatic temperature dependence, making it highly effective. Other potential solvents include aqueous ethanol, glacial acetic acid, or toluene.[4][5][6]
Key Solvent Selection Criteria:
-
High-temperature solubility: Must dissolve the compound completely when hot.
-
Low-temperature solubility: Must result in the compound being insoluble or sparingly soluble when cold.
-
Impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).[2]
-
Inertness: The solvent must not react chemically with this compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
Solubility Profile of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Source(s) |
| Water | 25 | 0.21 | [4] |
| Water | 100 | 4.03 | [4] |
| Benzene | 26 | 2.02 | [4] |
| Acetone | 15 | 35.97 | [4] |
| Diethyl Ether | 15 | 23.89 | [4] |
| Ethanol | - | Very Soluble | [4] |
| Toluene | Hot | ~25 g / 100 mL (approx. 4mL/g) | [5][6] |
This table clearly illustrates the significant increase in water solubility with temperature, making it a prime candidate for recrystallization.
Q3: What are the common impurities I should expect in my crude this compound sample?
A3: The impurities in your crude sample largely depend on the synthetic route used for its preparation. The most common industrial synthesis is the oxidation of 2-chlorotoluene.[5][7]
Potential Impurities Include:
-
Unreacted Starting Material: Residual 2-chlorotoluene.
-
Isomeric Impurities: 3-Chlorobenzoic acid or 4-Chlorobenzoic acid if the starting material was not isomerically pure.
-
By-products of Oxidation: Compounds resulting from incomplete or over-oxidation.
-
Inorganic Salts: Remnants from catalysts or neutralization steps (e.g., manganese salts if permanganate oxidation was used).[5]
Understanding these potential impurities is critical as it informs the choice of purification strategy. For example, highly colored impurities may necessitate the use of activated charcoal.[1]
Core Experimental Protocol: Recrystallization from Water
This protocol provides a robust method for purifying crude this compound using water as the solvent.
Step-by-Step Methodology
-
Dissolution:
-
Place your crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add an initial volume of deionized water (approximately 100 mL). Based on solubility data, you will need about 125 mL of boiling water to dissolve 5g of the acid.[4]
-
Add a magnetic stirrer bar or a few boiling chips to ensure smooth boiling.
-
Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.
-
Continue adding small portions of hot deionized water until all the this compound has just dissolved. Causality: Adding the minimum amount of hot solvent is crucial. Excess solvent will reduce the overall yield as more product will remain dissolved upon cooling.[8]
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored organic impurities.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass, e.g., 50-100 mg). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[1]
-
Return the flask to the hot plate and boil gently for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove insoluble impurities (like dust or charcoal). If your solution is clear and free of solids, you may skip to Step 4.
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and the receiving Erlenmeyer flask by pouring boiling water through them just before filtering your solution. Causality: This prevents premature crystallization of the product on the cold surfaces of the funnel and filter paper, which would lead to significant loss of yield.[1]
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or an inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[8]
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold deionized water. Causality: The wash solvent must be cold to minimize redissolving the purified crystals. This step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
-
Drying:
-
Allow air to be pulled through the crystals in the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator.
-
Visual Workflow for Recrystallization
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [chemister.ru]
- 5. This compound | 118-91-2 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
Overcoming low yields in the Sandmeyer reaction for 2-Chlorobenzoic acid synthesis
Topic: Overcoming Low Yields in the Sandmeyer Reaction for 2-Chlorobenzoic Acid Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance for the synthesis of this compound via the Sandmeyer reaction. As chemists and researchers, we understand that low yields can be a significant impediment to progress. This document moves beyond simple protocols to explain the causality behind common failures and provides field-proven solutions to optimize your results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low yields in my Sandmeyer reaction for this compound. What are the most common culprits?
Low yields in this specific Sandmeyer reaction typically stem from three primary areas:
-
Incomplete Diazotization: The initial conversion of 2-aminobenzoic acid (anthranilic acid) to its diazonium salt is incomplete.
-
Decomposition of the Diazonium Salt: The diazonium salt of anthranilic acid is notoriously unstable and can decompose prematurely, leading to unwanted side products.[1][2]
-
Inefficient Copper(I) Catalysis: Issues with the preparation or activity of the copper(I) chloride catalyst can hinder the conversion of the diazonium salt to the final product.[3][4]
Common side reactions that consume starting material and reduce yield include the formation of salicylic acid (hydroxylation), biaryl compounds, and tar-like polymers.[5][6]
Q2: My reaction mixture turns dark brown or black and produces a lot of tar. What causes this?
The formation of dark, polymeric materials is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[3] This is often triggered by:
-
Elevated Temperatures: The diazotization must be kept strictly between 0-5 °C.[7] Any increase in temperature significantly accelerates the decomposition of the diazonium salt.[8]
-
Presence of Impurities: Impurities in the starting 2-aminobenzoic acid or reagents can initiate unwanted side reactions.
-
Incorrect pH: The reaction requires a strongly acidic medium to stabilize the diazonium salt and prevent premature coupling reactions.
Q3: Is a copper(I) salt absolutely necessary? I've heard some Sandmeyer-type reactions work without it.
For chlorination, bromination, and cyanation, the copper(I) salt is the essential catalyst that facilitates the core radical-nucleophilic aromatic substitution mechanism.[4][9] The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, which is the rate-determining step.[8][10] While the formation of aryl iodides can be achieved with potassium iodide alone and fluorination requires the Balz-Schiemann reaction, the synthesis of this compound relies critically on the Cu(I) catalyst.[11][12]
Troubleshooting Guide: A Deeper Dive
This section breaks down the reaction into its critical stages to help you pinpoint and resolve specific issues.
Issue Cluster 1: Problems During Diazotization
The conversion of 2-aminobenzoic acid to 2-carboxybenzenediazonium chloride is the foundation of the entire synthesis. Flaws in this step are the most frequent cause of poor outcomes.
Q4: How can I be certain that the diazotization is complete before proceeding?
Possible Cause: Insufficient nitrous acid was generated, or it was added too quickly, leading to unreacted 2-aminobenzoic acid.
Recommended Solution & Protocol: The most reliable method is to test for the presence of excess nitrous acid after the sodium nitrite addition is complete.
-
Starch-Iodide Test: Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. The presence of excess nitrous acid will immediately oxidize the iodide to iodine, which reacts with starch to produce a deep blue-black color.[3]
-
Procedure: Continue stirring at 0-5 °C for 15-20 minutes after the final addition of NaNO₂. Perform the starch-iodide test. A persistent blue-black color indicates that the diazotization is complete. If the paper does not change color, it signifies that all the nitrous acid has been consumed and there may still be unreacted amine. In this case, you may need to add a small, additional amount of the NaNO₂ solution until a positive test is achieved.
Q5: The diazonium salt solution is not clear and seems to be decomposing (e.g., foaming, color change) even at 0 °C. Why?
Possible Cause: The diazonium salt derived from anthranilic acid is particularly unstable. This instability is exacerbated by several factors, including the potential for intramolecular reactions and decarboxylation to form the highly reactive benzyne intermediate.[1][2]
Recommended Solutions:
-
Strict Temperature Control: Ensure your ice-salt bath maintains the internal reaction temperature at 0-5 °C throughout the NaNO₂ addition. Use a calibrated thermometer placed directly in the reaction mixture.
-
Slow, Sub-surface Addition: Add the pre-chilled sodium nitrite solution slowly and beneath the surface of the reaction mixture. This ensures immediate reaction and prevents localized temperature spikes.
-
Sufficient Acid: Use an adequate excess of hydrochloric acid. This maintains a low pH, which is crucial for the stability of the diazonium salt and suppresses the formation of diazoamino compounds from coupling with unreacted amine.[7]
-
Immediate Use: Do not store the diazonium salt solution. Proceed to the Sandmeyer conversion step immediately after confirming complete diazotization.[13]
Issue Cluster 2: Problems During the Sandmeyer Conversion
This is the step where the diazonium group is replaced by chlorine, catalyzed by copper(I) chloride.
Q6: I added my diazonium salt solution to the CuCl solution, but the reaction is sluggish with minimal nitrogen evolution.
Possible Cause: The copper(I) chloride catalyst is inactive. Cu(I) salts are easily oxidized to Cu(II) by air, and Cu(II) is not an effective catalyst for this reaction. The active catalyst is the Cu(I) species.[4]
Recommended Solution & Protocol: Always use freshly prepared or properly stored copper(I) chloride. If using a commercial source, ensure it is white or very light green. A distinct green or blue color indicates significant oxidation to Cu(II).
-
Catalyst Preparation: A robust solution of CuCl can be prepared by the reduction of copper(II) sulfate with a reducing agent like sodium sulfite or ascorbic acid in the presence of sodium chloride.
-
Activation: Before use, dissolve the CuCl in concentrated HCl. This creates the active chlorocuprate(I) complex, [CuCl₂]⁻, which is a more effective electron donor. The solution should be colorless to pale yellow-green. A dark green or blue solution indicates oxidation and should be remade.
Q7: The primary product I'm isolating is salicylic acid, not this compound. What went wrong?
Possible Cause: This is a classic case of hydroxylation, a major competing side reaction. The diazonium salt has reacted with water instead of the chloride from the catalyst. This is especially problematic for the diazonium salt of anthranilic acid.[5][14]
Recommended Solutions:
-
Temperature Control during Addition: Add the cold diazonium salt solution to the CuCl/HCl solution in a controlled, portion-wise manner. Do not allow the temperature of the Sandmeyer reaction mixture to rise excessively during the addition. While some warming is often required to drive the reaction to completion, it should be gentle and controlled.[15]
-
Active Catalyst: Ensure a sufficient concentration and activity of the [CuCl₂]⁻ complex. If the catalyst is weak, the slower Sandmeyer reaction will be outcompeted by the faster hydrolysis reaction.
-
Minimize Water: While the reaction is aqueous, ensure you are not introducing unnecessary excess water. Use concentrated HCl for preparing the catalyst solution.
Data & Parameters Summary
For optimal results, adhere to the parameters outlined below.
| Parameter | Diazotization Step | Sandmeyer Conversion Step | Rationale |
| Temperature | 0–5 °C | Controlled addition, then gentle warming (e.g., to 20-50 °C, substrate-dependent) | Prevents diazonium salt decomposition.[3][7] Warming post-addition drives N₂ evolution. |
| Stoichiometry (Amine:NaNO₂) | 1 : 1.05-1.1 | - | A slight excess of NaNO₂ ensures complete consumption of the amine.[16] |
| Acid (HCl) | 2.5–3 equivalents | Maintained from catalyst prep | Stabilizes the diazonium salt; protonates nitrous acid; provides chloride for CuCl complex. |
| Catalyst (CuCl) | - | 0.1–1.0 equivalents | Catalytic amounts are sufficient, but stoichiometric amounts are often used for better reactivity.[11] |
| Addition Rate | Slow, dropwise | Slow, portion-wise | Prevents localized heat/concentration spikes, minimizing side reactions.[17] |
Visualizing the Process
Reaction Mechanism Workflow
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: Key steps in the Sandmeyer synthesis of this compound.
Troubleshooting Decision Tree
If you encounter low yields, use this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low reaction yields.
Key Parameters vs. Side Reactions
This diagram illustrates the causal relationship between reaction conditions and common, yield-reducing side products.
Caption: Relationship between suboptimal conditions and side product formation.
Experimental Protocols
Protocol 1: Preparation of the Diazonium Salt of 2-Aminobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminobenzoic acid (1 equivalent) in a solution of concentrated HCl (2.5 equivalents) and water.
-
Cool the vigorously stirred suspension to 0 °C in an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes. Ensure the tip of the addition funnel is below the surface of the liquid.
-
After the addition is complete, continue stirring for 20 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.[3]
-
The resulting cold solution is the diazonium salt and should be used immediately.
Protocol 2: The Sandmeyer Reaction
-
In a separate, larger beaker or flask, dissolve copper(I) chloride (e.g., 0.2 equivalents, though this can vary) in concentrated HCl (1 equivalent). Stir until a clear, pale solution is formed. Cool this solution in an ice bath.
-
Slowly, and in portions, add the freshly prepared cold diazonium salt solution to the stirred CuCl/HCl solution.
-
Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Gentle warming on a water bath (e.g., to 40-50 °C) may be required to complete the reaction.[15]
-
Cool the reaction mixture. The crude this compound will precipitate.
-
Isolate the crude product by vacuum filtration, wash with cold water, and purify by recrystallization, typically from water or an ethanol/water mixture.[7]
References
- 1. Reaction of 2-aminobenzoic acid with nitrous acid yields an intermediate .. [askfilo.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Will heat accelerate a Sandmeyer Reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Khan Academy [khanacademy.org]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. questjournals.org [questjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Chlorobenzoic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals tackling the unique challenges associated with 2-chlorobenzoic acid. This substrate, while common, presents distinct hurdles due to the electronic deactivation and steric hindrance imparted by the ortho-carboxyl group, making catalyst optimization a critical step for success.
This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural steps and explain the fundamental causality behind experimental choices, empowering you to solve problems effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or the reaction has stalled. Where should I start troubleshooting?
Low conversion is a frequent issue when coupling this compound, a deactivated aryl chloride. The problem often originates from inefficient oxidative addition, the first and typically rate-limiting step in the catalytic cycle.[1]
Here is a systematic approach to diagnosis:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[2] The steric bulk and electron-withdrawing nature of this compound necessitate a more robust catalytic system.
-
Actionable Advice: Switch to a catalyst system known for activating aryl chlorides. This involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are excellent starting points as they are known to accelerate the oxidative addition step.[1][3] N-heterocyclic carbene (NHC) ligands are also highly effective.[1]
-
-
Base Selection: The base is not just a spectator; it is crucial for the transmetalation step.[2][4] For this compound, a moderately strong, non-nucleophilic base is often required.
-
Actionable Advice: If you are using a weak base like Na₂CO₃, consider switching to stronger, anhydrous bases like K₃PO₄ or Cs₂CO₃.[1] These bases can facilitate the formation of the active boronate species required for transmetalation without promoting unwanted side reactions.
-
-
Atmosphere Control: Palladium(0), the active catalytic species, is highly sensitive to atmospheric oxygen, which can oxidize it to inactive Pd(II), often observed as palladium black precipitation.[1][2]
-
Actionable Advice: Ensure your reaction vessel and solvents are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: How do I determine the optimal catalyst loading? Is more always better?
Finding the "sweet spot" for catalyst loading is a balance between reaction efficiency, cost, and downstream purification. Simply increasing the catalyst amount is not always the best strategy and can sometimes be detrimental.
-
Starting Point: For an initial screening experiment with a challenging substrate like this compound, a catalyst loading of 1-2 mol% of the palladium precursor is a reasonable starting point.[5]
-
Optimization: The goal is to use the lowest catalyst loading that provides a high yield in a reasonable timeframe. Once you have identified an effective catalyst/ligand system, you can perform a series of experiments varying the loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
High Loading Issues: Excessively high catalyst loading (>5 mol%) can lead to an increase in side reactions, such as the homocoupling of the boronic acid.[6] It also increases the cost and the burden of removing residual palladium from your final product, which is a critical concern in pharmaceutical development.
-
Low Loading Success: With highly active ligand systems, catalyst loadings can be driven to very low levels (<<0.1 mol%).[7][8][9] However, success at ultra-low loadings requires high-purity reagents and scrupulous exclusion of oxygen and water.
Table 1: Representative Catalyst Loading Optimization Strategy
| Experiment | Pd(OAc)₂ (mol%) | SPhos (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 4.0 | K₃PO₄ (2.0) | 100 | 12 | 95 |
| 2 | 1.0 | 2.0 | K₃PO₄ (2.0) | 100 | 12 | 94 |
| 3 | 0.5 | 1.0 | K₃PO₄ (2.0) | 100 | 18 | 92 |
| 4 | 0.1 | 0.2 | K₃PO₄ (2.0) | 100 | 24 | 75 |
Note: This table is illustrative. Actual results will depend on the specific boronic acid, solvent, and other reaction conditions.
Q3: I'm observing significant side products. What are they and how can I prevent them?
Two side reactions are particularly common with this substrate: protodehalogenation and boronic acid homocoupling.
-
Protodehalogenation: You observe the formation of benzoic acid (your starting material minus the chlorine). This occurs when the aryl halide is reduced instead of coupled.[1]
-
Causes: This side reaction is often promoted by the base, impurities that can act as a hydride source, or protic solvents like alcohols.[1]
-
Solutions:
-
Base Choice: Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1]
-
Solvent System: Employ anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.[1] Avoid alcohols.
-
Ligand Effect: Bulky biarylphosphine ligands can often suppress this pathway by accelerating the desired cross-coupling catalytic cycle.[1]
-
-
-
Homocoupling: You observe the formation of a biaryl product derived from two molecules of your boronic acid coupling together.
-
Causes: This is frequently caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[5] It can also be exacerbated by high catalyst concentrations.[6]
-
Solutions:
-
Rigorous Degassing: As mentioned in Q1, ensure all reagents and the reaction headspace are free of oxygen.[5]
-
Lower Catalyst Loading: Try reducing the catalyst loading once optimal conditions are found.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) precursor like Pd₂(dba)₃ can sometimes mitigate homocoupling compared to Pd(II) sources.[5]
-
-
Q4: What is the role of the ligand-to-palladium ratio?
The ligand is not just an additive; it is a dynamic component of the active catalyst. The ratio of ligand to palladium can significantly influence catalyst stability and activity.
-
General Guideline: For monodentate phosphine ligands (like SPhos), a Ligand:Pd ratio of 1:1 to 4:1 is typically used. A 2:1 ratio is a common starting point.
-
Excess Ligand: A slight excess of the ligand can help stabilize the active Pd(0) species, preventing decomposition into palladium black and prolonging catalyst lifetime.[1]
-
Insufficient Ligand: Too little ligand can lead to the formation of poorly defined, less active catalytic species and catalyst precipitation.
-
Inhibition: A large excess of ligand can sometimes be detrimental, leading to the formation of saturated, less reactive palladium complexes that slow down the reaction.
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: The Suzuki catalytic cycle and key off-cycle pathways.
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol provides a framework for systematically optimizing the palladium catalyst loading for the coupling of this compound with a representative boronic acid.
Materials:
-
This compound
-
Phenylboronic acid (or other desired boronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks or reaction vials)
Procedure:
-
Vessel Preparation: Flame-dry three separate Schlenk flasks or reaction vials equipped with stir bars under vacuum and allow them to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Example for 1 mmol scale):
-
To each flask, add this compound (156.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).
-
-
Catalyst & Ligand Addition:
-
Flask 1 (1.0 mol%): Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).
-
Flask 2 (0.5 mol%): Add Pd(OAc)₂ (1.1 mg, 0.005 mmol) and SPhos (4.1 mg, 0.01 mmol).
-
Flask 3 (0.1 mol%): Add Pd(OAc)₂ (0.22 mg, 0.001 mmol) and SPhos (0.82 mg, 0.002 mmol).
-
Note: It is advisable to prepare stock solutions of the catalyst and ligand in degassed solvent to accurately dispense small quantities.
-
-
Solvent Addition: Add 5 mL of degassed, anhydrous 1,4-dioxane to each flask via syringe.
-
Reaction Execution:
-
Seal the flasks and place them in a pre-heated oil bath or heating block set to 100 °C.
-
Stir the reaction mixtures vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Once a reaction is deemed complete (consumption of starting material), cool it to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2, which will precipitate the carboxylic acid product.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each catalyst loading.
Caption: A decision workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing decarboxylation of 2-Chlorobenzoic acid at high temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorobenzoic Acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions, with a specific focus on preventing its unintended decarboxylation at high temperatures. Our goal is to ensure the integrity and success of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.
Understanding the Challenge: The Inherent Instability of this compound
This compound is a valuable building block in organic synthesis. However, its utility is often challenged by its propensity to undergo thermal decarboxylation, particularly at elevated temperatures. This process, where the carboxylic acid group is lost as carbon dioxide to yield chlorobenzene, can significantly reduce the yield of desired products and introduce impurities into the reaction mixture.
The primary reason for this instability is the "ortho effect." The presence of the chlorine atom at the ortho-position to the carboxylic acid group creates steric hindrance and electronic effects that destabilize the starting material and stabilize the transition state for decarboxylation.[1] High temperatures provide the necessary activation energy for this unwanted side reaction to occur.
This guide will equip you with the knowledge and techniques to mitigate this issue effectively.
Troubleshooting Guide: Addressing Unwanted Decarboxylation
This section provides solutions to common problems encountered during reactions involving this compound at high temperatures.
Issue 1: Significant Formation of Chlorobenzene as a Byproduct
-
Question: My reaction is producing a large amount of chlorobenzene, and the yield of my desired product is low. How can I prevent this?
-
Answer: The formation of chlorobenzene is a clear indicator of decarboxylation. This typically occurs when the reaction temperature is too high. The activation barrier for the decarboxylation of benzoic acids with ortho-substituents is lowered due to electronic destabilization, making them more susceptible to this side reaction under forcing conditions.[2][3]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for high chlorobenzene formation.
Recommended Actions:
-
Temperature Reduction: The most direct approach is to lower the reaction temperature. Investigate if the desired transformation can occur at a milder temperature, even if it requires a longer reaction time.
-
Catalyst and Ligand Screening: In catalyzed reactions, such as Ullmann condensations, the choice of catalyst and ligand is crucial.[4][5] Some copper catalysts, for instance, can promote decarboxylation.[3] Consider screening different ligands or catalyst systems that may allow the desired reaction to proceed at a lower temperature.
-
Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), often used in Ullmann reactions, can contribute to decarboxylation due to the high temperatures required.[4] If possible, explore alternative, lower-boiling solvents.
-
Issue 2: My Reaction Fails to Proceed at Lower Temperatures
-
Question: I tried lowering the temperature to prevent decarboxylation, but now my desired reaction is not proceeding at a reasonable rate. What should I do?
-
Answer: This is a common challenge where the therapeutic window of reaction conditions is narrow. In such cases, modifying the reaction system to enhance reactivity at lower temperatures is necessary.
Strategies for Enhancing Low-Temperature Reactivity:
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions at lower bulk temperatures compared to conventional heating.[6] This can be an effective way to promote the desired reaction while minimizing decarboxylation.
-
Ultrasonic Irradiation: Sonication can enhance reaction rates and yields in some heterogeneous reactions, potentially allowing for lower reaction temperatures.[7]
-
Use of Additives: For certain coupling reactions, specific additives can facilitate the desired transformation without promoting decarboxylation. For instance, in some palladium-catalyzed arylations of benzoic acids, additives like silver acetate are used to facilitate the reaction under milder conditions.[8]
-
Alternative Coupling Chemistries: If thermal methods are consistently leading to decarboxylation, consider alternative synthetic routes that proceed under milder conditions. For example, photoredox catalysis can enable the formation of aryl radicals from aryl carboxylic acids at significantly lower temperatures than traditional thermal methods.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: At what temperature does this compound start to decarboxylate?
-
A1: There is no single, sharp temperature for the onset of decarboxylation. It is a rate-dependent process that becomes more significant at higher temperatures. While the melting point of this compound is around 142°C, significant decarboxylation is often observed in reactions conducted at temperatures exceeding 150-200°C, especially in the presence of catalysts or certain solvents.[4][10][11]
-
-
Q2: Does the choice of base in my reaction affect decarboxylation?
-
A2: Yes, the base can play a role. While strong bases are often required for reactions like the Ullmann condensation, they can also promote the formation of the carboxylate salt, which may have different stability and reactivity profiles.[4] Some studies suggest that amine bases can promote decarboxylation.[12] It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) to find one that facilitates the desired reaction with minimal decarboxylation.
-
-
Q3: Are there any "sacrificial" agents I can add to prevent decarboxylation?
-
A3: The concept of a "sacrificial" agent for this specific purpose is not well-established in the literature. The most effective strategies involve optimizing reaction conditions (temperature, catalyst, solvent) or changing the reaction mechanism to a lower-temperature pathway.
-
-
Q4: I am performing an Ullmann condensation. What are the best practices to avoid decarboxylation?
-
A4: The Ullmann condensation traditionally requires high temperatures, making decarboxylation of this compound a common side reaction.[4] To mitigate this:
-
Use Modern Catalytic Systems: Employ well-defined copper-ligand systems that can operate at lower temperatures (e.g., using phenanthroline or diamine ligands).[4][5]
-
Consider Microwave or Ultrasonic Assistance: These techniques can significantly reduce reaction times and allow for lower temperatures.[6][7]
-
Optimize Reactant Ratios and Addition Order: Careful control of stoichiometry and the order in which reactants are added can sometimes influence side reactions.
-
-
Experimental Protocols
Protocol 1: General Screening for Optimal Reaction Temperature
This protocol outlines a method for determining the optimal temperature for a reaction involving this compound to maximize the yield of the desired product while minimizing decarboxylation.
-
Setup: Prepare a series of identical small-scale reactions in parallel reaction vials or a multi-well reaction block.
-
Temperature Gradient: Set each reaction to a different temperature, starting from a temperature known to be too low for the reaction to proceed efficiently and increasing in 10-15°C increments. For example, for a reaction expected to require high temperatures, you might screen from 120°C to 180°C.
-
Monitoring: At regular time intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to determine the ratio of starting material, desired product, and the decarboxylated byproduct (chlorobenzene).
-
Data Evaluation: Plot the yield of the desired product and the amount of chlorobenzene formed as a function of temperature and time. This will allow you to identify the temperature that provides the best balance between reaction rate and selectivity.
Data Summary Table Example:
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Chlorobenzene Formation (%) |
| 120 | 24 | 15 | <1 |
| 140 | 24 | 65 | 5 |
| 160 | 8 | 85 | 15 |
| 180 | 4 | 70 | 30 |
Protocol 2: Microwave-Assisted Ullmann Condensation of this compound
This protocol provides a starting point for performing an Ullmann condensation using microwave irradiation to potentially lower the required temperature and reduce decarboxylation.[6]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired amine or alcohol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, DMSO, or a lower-boiling alternative if compatible).
-
Microwave Reaction: Place the sealed vessel in a microwave reactor. Set the reaction temperature to a moderate level (e.g., 120-150°C) and the reaction time to a short duration (e.g., 30-60 minutes).
-
Work-up and Analysis: After the reaction, cool the vessel, perform a standard aqueous work-up, and extract the product. Analyze the crude product to determine the yield and the extent of decarboxylation.
-
Optimization: If necessary, optimize the temperature, time, and catalyst/ligand system to improve the outcome.
Mechanistic Insight: The Decarboxylation Pathway
Understanding the mechanism of decarboxylation is key to preventing it. For ortho-substituted benzoic acids, the reaction is believed to proceed through a concerted mechanism involving a six-membered transition state, especially in the presence of protic species.
Caption: A simplified representation of the thermal decarboxylation pathway. (Note: Actual chemical structure images would be embedded in a real application).
The key takeaway from the mechanism is the requirement for significant thermal energy to overcome the activation barrier. All preventative strategies are ultimately aimed at either lowering the activation energy of the desired reaction so it can outcompete decarboxylation at lower temperatures, or finding an alternative reaction pathway that avoids these high-energy conditions altogether.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | 118-91-2 [chemicalbook.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-Chlorobenzoic acid. As an acidic analyte, this compound presents specific challenges that require a systematic and chemically-informed troubleshooting approach. This document provides in-depth, question-and-answer-based guidance to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for my this compound analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape.[2] A quantitative measure, the Tailing Factor (Tf) or Asymmetry Factor (As), is used to describe the extent of tailing, with a value greater than 1.2 often indicating a problem.[3][4]
For quantitative analysis, peak tailing is detrimental because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify compounds.[4]
-
Complicates Integration: The distorted peak shape leads to inconsistent and inaccurate peak area integration, compromising the precision and accuracy of your quantitative results.[4]
-
Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
For an acidic compound like this compound, peak tailing often points to specific chemical interactions within the HPLC system that must be addressed.
Q2: I'm observing peak tailing specifically for this compound, while other neutral compounds in my sample look fine. What are the likely chemical causes?
When only specific peaks in a chromatogram are tailing, the issue is almost certainly chemical in nature, relating to interactions between your analyte and the stationary or mobile phase.[5][6] For an acidic analyte like this compound, the two most probable causes are:
-
Mobile Phase pH is Too Close to the Analyte's pKa: This is the most critical factor. This compound is a weak acid with a pKa of approximately 2.92 . If the mobile phase pH is near this value, the acid will exist in a mixture of its protonated (neutral, R-COOH) and deprotonated (ionized, R-COO⁻) forms.[7][8] The neutral form is more hydrophobic and interacts more strongly with the C18 stationary phase, while the ionized form is more polar and is less retained.[9][10] This simultaneous existence of two forms with different retention behaviors in the column leads to a broadened, tailing peak.[8]
-
Secondary Interactions with the Stationary Phase: While less common for acidic analytes compared to basic ones, secondary interactions can still contribute to tailing.[2]
-
Active Silanol Groups: Standard silica-based columns have residual silanol groups (Si-OH) on the surface.[2] While the primary tailing mechanism for basic compounds involves interaction with ionized silanols (Si-O⁻), these sites can still engage in hydrogen bonding with the carboxylic acid group of your analyte, creating an alternative retention mechanism that leads to tailing.[11]
-
Metal Contamination: Metal impurities (e.g., iron, aluminum) within the silica matrix can act as Lewis acids, creating highly active sites that can chelate with the carboxylate group of this compound.[12][13] This strong, unwanted interaction can cause severe peak tailing. Using high-purity, Type B silica columns can significantly minimize this issue.[13][14]
-
To resolve these chemical issues, controlling the mobile phase pH is the first and most crucial step.
Q3: How do I correctly set the mobile phase pH to prevent peak tailing for this compound?
To ensure a sharp, symmetrical peak, you must ensure that this compound is present in a single, stable ionic state throughout its analysis. For a weak acid, this means keeping it fully protonated (neutral). The general rule is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa .[7][15]
Given the pKa of this compound is ~2.92, the target mobile phase pH should be ≤ 2.5 . At this low pH, the equilibrium is pushed almost entirely towards the neutral, non-ionized form, which will interact consistently with the reversed-phase column via a single hydrophobic retention mechanism.[9][10]
See Protocol 1 for a detailed, step-by-step guide to preparing a buffered mobile phase at the correct pH.
| Analyte | pKa | Recommended Mobile Phase pH | Analyte State |
| This compound | ~2.92 | ≤ 2.5 | Non-ionized (R-COOH) |
Q4: I've adjusted my mobile phase pH to 2.5, but I still see tailing for all my peaks. What's the next step?
If all peaks in your chromatogram, including neutral ones, are tailing, the problem is likely physical or mechanical, not chemical.[5][16] This indicates a disruption in the flow path that is causing band broadening for every compound that passes through it.
Here is a logical troubleshooting workflow:
-
Partially Blocked Inlet Frit: This is a very common cause. Particulates from samples or mobile phase can clog the inlet frit of the column, distorting the flow path.[16] High backpressure is a key symptom. Reversing the column and flushing it to waste can sometimes dislodge the debris. If this fails, the frit or the entire column may need replacement.
-
Column Void: A void or channel can form at the head of the column bed over time, especially under high pressure. This creates an empty space that disrupts the sample band as it enters the column, causing tailing or splitting. A visual inspection might reveal a gap at the column inlet. The only reliable solution is to replace the column.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peaks to broaden and tail.[17] This can be caused by using tubing with too large an internal diameter or excessive length. Ensure all connections are made with the correct ferrules and fittings to minimize dead volume.
Q5: What if my peak tailing persists after addressing pH and hardware issues?
If you've ruled out pH and common physical problems, consider these more advanced causes and solutions:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing. Implement a robust column cleaning procedure between analytical runs. (See Protocol 2 ).
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. To check for mass overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[3] Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.
-
Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, it may have high metal content and active silanols.[13][18] Switching to a modern, high-purity "Type B" silica column that is thoroughly end-capped will provide a more inert surface, significantly reducing the potential for secondary interactions.[1][2] End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them less polar and reactive.[12][19]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Acidic Analytes
Objective: To prepare a buffered mobile phase with a pH at least 1.5-2.0 units below the pKa of this compound (~2.92) to ensure it remains in its non-ionized form.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile)
-
Acidifier (e.g., Phosphoric acid or Formic acid) or a suitable buffer (e.g., Phosphate buffer)
-
Calibrated pH meter
-
0.22 µm membrane filter
Procedure:
-
Choose an Acid/Buffer: For a target pH of ~2.5, phosphoric acid is an excellent choice. Formic acid (pKa ~3.75) can also be used but will provide less buffering capacity at pH 2.5.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase (e.g., 500 mL for a 50:50 mixture).
-
Adjust pH: While stirring the aqueous phase, slowly add the acidifier dropwise. Monitor the pH continuously with a calibrated pH meter until a stable reading of 2.5 is achieved.
-
Expert Tip: It is crucial to pH the aqueous portion of the mobile phase before adding the organic solvent. The addition of organic solvent will alter the pH reading, but the effective proton concentration will be correct if set beforehand.[9]
-
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the required volume of organic solvent (e.g., 500 mL of Acetonitrile).
-
Degas and Filter: Thoroughly degas the final mobile phase using sonication or vacuum filtration. Filter the mobile phase through a 0.22 µm membrane filter to remove any particulates that could block the column frit.
Protocol 2: Systematic Column Cleaning and Regeneration
Objective: To remove strongly retained hydrophobic and polar contaminants from a C18 column that may be causing peak tailing.
Procedure: Note: Disconnect the column from the detector to avoid contamination.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove any precipitated salts.
-
Intermediate Flush: Flush the column with 10-20 column volumes of Isopropanol. Isopropanol is an excellent intermediate solvent that is miscible with both aqueous and strong organic phases.
-
Flush with Strong Organic Solvent: Flush the column with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Stronger "Aggressive" Wash (if needed): For severely contaminated columns, a sequence of solvents can be used. A common aggressive wash for reversed-phase columns is flushing sequentially with:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride
-
Isopropanol (to ensure miscibility before returning to standard mobile phase)
-
-
Re-equilibration: Before use, flush the column with the mobile phase for at least 20-30 column volumes until the baseline is stable.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. phenomenex.com [phenomenex.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. acdlabs.com [acdlabs.com]
Technical Support Center: Scale-Up of 2-Chlorobenzoic Acid Synthesis
Welcome to the Technical Support Center for 2-Chlorobenzoic Acid (2-ClBA) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of 2-ClBA production. As a crucial intermediate for pharmaceuticals, dyes, and agrochemicals, robust and scalable synthesis of 2-ClBA is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and industrial practices.
Overview of Primary Synthetic Routes
The industrial production of this compound predominantly relies on a few key synthetic pathways. The selection of a specific route often depends on factors like raw material cost, desired purity, and the scale of operation.
| Synthetic Route | Primary Starting Material | Key Reagents/Catalysts | Key Advantages | Common Scale-Up Challenges |
| Oxidation | 2-Chlorotoluene | KMnO₄, Na₂Cr₂O₇/H₂SO₄ | Readily available starting material; straightforward reaction.[3][4] | Exothermic reaction control; MnO₂ byproduct removal; potential for incomplete oxidation.[3][5] |
| Hydrolysis | 2-Chlorobenzotrichloride | H₂O, Acid/Base Catalysts | High-yielding and direct route.[6][7] | Corrosive nature of HCl byproduct; requires high temperatures; potential for intermediate impurities. |
| Sandmeyer Reaction | Anthranilic Acid | NaNO₂, HCl, CuCl | Good for specific substitution patterns not achievable by other means.[8][9] | Diazonium salt instability and safety concerns; copper waste stream management; side reactions (e.g., phenol formation).[5][8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and scale-up of this compound, categorized by the synthetic route.
Route 1: Oxidation of 2-Chlorotoluene
This is one of the most traditional and widely documented methods, often employing potassium permanganate (KMnO₄) as the oxidant.[1][4]
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in this oxidation can stem from several factors:
-
Incomplete Reaction: The oxidation of the methyl group can be sluggish. Incomplete conversion leads to unreacted 2-chlorotoluene and the intermediate 2-chlorobenzaldehyde.[5]
-
Poor Reagent Quality: The purity of the starting 2-chlorotoluene is critical. The presence of other isomers (e.g., 4-chlorotoluene) will lead to a mixture of chlorobenzoic acids that are difficult to separate.[4]
-
Solution: Always use a starting material with high isomeric purity, verified by GC analysis.
-
-
Product Loss During Workup: The product, sodium or potassium 2-chlorobenzoate, is water-soluble. Premature precipitation or inefficient extraction can lead to significant losses.
-
Solution: Ensure the manganese dioxide (MnO₂) byproduct is thoroughly washed with hot water to recover all the dissolved product salt before acidification.[4]
-
Q2: I'm having trouble removing the manganese dioxide (MnO₂) byproduct. It's forming a fine sludge that clogs filters.
A2: This is a classic challenge in permanganate oxidations at scale.
-
Cause: MnO₂ is produced as a fine, voluminous precipitate which can be difficult to filter.
-
Solution 1 (Filtration Aid): Filter the hot reaction mixture through a bed of a filtration aid like Celite® (diatomaceous earth). This provides a porous matrix that prevents the fine MnO₂ particles from blinding the filter medium.
-
Solution 2 (Chemical Treatment): After the reaction is complete (indicated by the disappearance of the purple permanganate color), any excess KMnO₄ can be quenched with a reducing agent like sodium bisulfite (NaHSO₃).[3] This ensures no highly reactive permanganate remains during filtration. Be cautious as this quenching step is also exothermic.[3]
Q3: My final product is off-color and fails purity specifications. What impurities should I look for?
A3: The most common impurities are related to incomplete oxidation or the starting material.
-
2-Chlorobenzaldehyde: This is the product of partial oxidation.[5] It can often be detected by spectroscopic methods (NMR, IR) or chromatography (GC, HPLC).
-
Isomeric Chlorobenzoic Acids: If the starting 2-chlorotoluene was impure, you would have isomeric acids (e.g., 4-chlorobenzoic acid) in your final product.[4]
-
Purification: Recrystallization is the most effective method for purification. Toluene is a suitable solvent for lab-scale recrystallization of this compound.[4] For industrial scale, fractional crystallization or solvent extraction techniques might be employed to separate isomers.[12]
Route 2: Hydrolysis of 2-Chlorobenzotrichloride
This route is common in industrial settings due to its efficiency. It involves the hydrolysis of the trichloromethyl group to a carboxylic acid.[7]
Q1: The hydrolysis reaction is very slow and requires high temperatures. How can this be optimized for scale-up?
A1: The direct hydrolysis with water is often slow.
-
Catalysis: The reaction can be significantly accelerated using either acid or base catalysis.[7]
-
Acid-Catalyzed: Using concentrated sulfuric acid can drive the reaction, but requires careful material selection for the reactor due to corrosivity.[7]
-
Base-Assisted: A suspension of a mild base like calcium carbonate can be used.[7][13] This neutralizes the HCl formed during the reaction, driving it to completion. The product is formed as a soluble calcium salt.
-
-
Phase Transfer Catalysis: Since the reaction involves an organic substrate and an aqueous phase, a phase transfer catalyst (PTC) can enhance the reaction rate at lower temperatures by facilitating the transport of hydroxide ions into the organic phase.
Q2: What are the primary safety and material handling concerns for this route at scale?
A2: The main hazards are associated with the byproduct, hydrogen chloride (HCl).
-
Corrosion: The generation of three equivalents of HCl per mole of product makes the reaction medium highly corrosive.[7] Glass-lined or Hastelloy reactors are typically required.
-
Off-Gas Handling: Large volumes of HCl gas are evolved. This requires a robust off-gas scrubbing system, typically using a caustic solution (e.g., NaOH) to neutralize the acidic gas before venting.
Route 3: Sandmeyer Reaction
The Sandmeyer reaction provides a pathway from an amino group, via a diazonium salt, to a chloro-substituted product.[8]
Q1: My Sandmeyer reaction is giving a low yield and a significant amount of a phenolic byproduct. What is causing this?
A1: This is a very common issue and points to problems with the diazonium salt intermediate.
-
Cause: Aryl diazonium salts are thermally unstable. If the temperature during diazotization (formation of the diazonium salt from the amine with NaNO₂) or the subsequent reaction with the copper(I) chloride is too high, the diazonium salt will decompose and react with water to form a hydroxyl group, leading to 2-hydroxybenzoic acid (salicylic acid).[5]
-
Solution: Strict temperature control is absolutely critical. Both the diazotization and the addition of the diazonium salt solution to the copper catalyst should be maintained between 0-5 °C.[14][15] Use a jacketed reactor with an efficient cooling system.
Q2: The reaction generates a lot of nitrogen gas and can be difficult to control. What are the best practices for safe scale-up?
A2: The decomposition of the diazonium salt to the aryl radical is accompanied by the vigorous evolution of nitrogen gas.[8]
-
Controlled Addition: The diazonium salt solution must be added slowly and sub-surface to the stirred copper(I) chloride solution. This ensures that the reactive intermediate is consumed as it is added, preventing accumulation and a dangerous runaway reaction.
-
Adequate Headspace & Venting: The reactor must have sufficient headspace to accommodate potential foaming and a properly sized vent connected to a safe location. The rate of nitrogen evolution is a key indicator of the reaction rate.
-
Explosion Hazard: Dry diazonium salts are explosive. They should never be isolated and always be kept in a cold aqueous solution.[16]
Visualizing Workflows and Logic
Troubleshooting Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low product yields, a common issue across all synthetic routes.
Caption: A decision-making diagram for troubleshooting low reaction yields.
Sandmeyer Reaction Workflow
This diagram illustrates the key stages of the Sandmeyer synthesis of this compound from Anthranilic acid.
Caption: Key stages in the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol
Laboratory Scale: Oxidation of 2-Chlorotoluene with Potassium Permanganate
This protocol is adapted from a well-established procedure and demonstrates the key steps discussed in the troubleshooting guide.[4]
Safety Precautions:
-
Potassium permanganate is a strong oxidizer.[3]
-
The reaction can be exothermic and may become vigorous if heated too quickly.[4]
-
Handle concentrated hydrochloric acid in a fume hood with appropriate personal protective equipment (PPE).[3]
Materials:
-
2-Chlorotoluene (high purity): 20.0 g (0.158 mol)
-
Potassium Permanganate (KMnO₄): 40.0 g (0.253 mol)
-
Water: 750 mL
-
Concentrated Hydrochloric Acid (~37%)
-
Decolorizing Carbon (optional)
-
Sodium Bisulfite (for quenching, if needed)
Procedure:
-
Reaction Setup: To a 2-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 40.0 g of KMnO₄, 750 mL of water, and 20.0 g of 2-chlorotoluene.
-
Heating and Reflux: Slowly heat the mixture with continuous, vigorous stirring. The reaction can be controlled by moderating the heating rate.[4] Maintain a steady reflux until the purple color of the permanganate has disappeared (typically 3-4 hours).
-
Removal of Unreacted Starting Material: If any unreacted 2-chlorotoluene is present, set the condenser for distillation and distill until no more oily droplets pass over with the water.
-
Filtration of MnO₂: While the solution is still hot, filter it by suction filtration to remove the brown manganese dioxide precipitate. Wash the filter cake with two portions of hot water (e.g., 2 x 50 mL) to recover all the dissolved product.
-
Product Precipitation: Combine the filtrates. If the solution is not clear, it can be treated with a small amount of decolorizing carbon and filtered again. Transfer the hot, clear filtrate to a large beaker and cautiously acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2.
-
Isolation: Cool the mixture in an ice bath. The this compound will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry.
-
Purification (Optional): The crude product can be recrystallized from toluene for higher purity.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 13. US1591245A - Process of manufacturing benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chlorobenzoic Acid and 4-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the isomeric purity and substitution pattern of a building block can profoundly dictate the course of a reaction. Seemingly subtle changes, such as the positional shift of a single atom, can introduce significant variations in reactivity, yield, and even the feasibility of a synthetic route. This guide provides an in-depth, objective comparison of two common halogenated intermediates: 2-Chlorobenzoic acid and 4-Chlorobenzoic acid. By dissecting their electronic properties, steric profiles, and performance in key chemical transformations, this document aims to equip researchers with the field-proven insights necessary to make strategic decisions in their synthetic endeavors.
Foundational Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 4-Chlorobenzoic acid are simple structural isomers. However, their fundamental properties, particularly their acidity, reveal a significant divergence in electronic character that underpins their differential reactivity. The pKa value, a direct measure of acidity, shows that this compound is a considerably stronger acid than its para-substituted counterpart.
| Property | This compound | 4-Chlorobenzoic Acid |
| Structure | Cl at C2 (ortho) | Cl at C4 (para) |
| Molecular Formula | C₇H₅ClO₂ | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol | 156.57 g/mol |
| Melting Point | 142 °C[1] | 243 °C[2] |
| Acidity (pKa) | ~2.89[1][3] | ~3.98 - 4.0[2][4] |
This marked difference in acidity is not arbitrary; it is the direct consequence of a phenomenon known as the ortho effect , a complex interplay of steric and electronic factors that distinguishes the reactivity of ortho-substituted benzoic acids.[5][6]
The Decisive Factor: Electronic and Steric Effects on Acidity
The acidity of a substituted benzoic acid is governed by the ability of the substituent to stabilize the negative charge of the carboxylate anion formed upon deprotonation. The chlorine atom exerts two opposing electronic influences:
-
Inductive Effect (-I): As an electronegative atom, chlorine pulls electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect helps to disperse and stabilize the negative charge on the carboxylate anion, thereby increasing acidity.[7][8]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This electron-donating effect pushes electron density towards the carboxylate group, destabilizing the negative charge and decreasing acidity.[4][9]
For halogens, the inductive effect generally outweighs the resonance effect.[10] In 4-Chlorobenzoic acid, the strong -I effect of chlorine stabilizes the conjugate base, making it a stronger acid than benzoic acid (pKa ≈ 4.2).[4]
However, for this compound, the proximity of the chlorine atom to the carboxylic acid group introduces a powerful steric component—the ortho effect .[5][11] The bulky chlorine atom forces the -COOH group to twist out of the plane of the benzene ring.[5][11] This loss of coplanarity inhibits resonance between the carboxyl group and the ring, a stabilizing interaction for the neutral acid molecule. By raising the energy of the neutral acid relative to its anion, this steric inhibition of resonance significantly increases the molecule's tendency to dissociate, resulting in a much lower pKa.[5][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Assertion: p-Chlorobenzoic acid is stronger than benzoic acid. Reason: Chlorine has electron-donating resonance `(+R)`- effect. [allen.in]
- 11. quora.com [quora.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Spectroscopic Guide to Differentiating 2-, 3-, and 4-Chlorobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structures is a cornerstone of rigorous scientific practice. Positional isomers, such as the ortho (2-), meta (3-), and para (4-) substituted chlorobenzoic acids, present a classic analytical challenge. While possessing the same molecular formula and weight, the seemingly subtle variation in the chlorine atom's position on the benzoic acid framework imparts distinct electronic and steric environments. These differences manifest as unique spectroscopic "fingerprints," which, when expertly interpreted, allow for their precise differentiation.
This guide provides an in-depth comparative analysis of 2-, 3-, and 4-chlorobenzoic acid using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering insights honed from field experience to empower confident isomeric identification.
The Structural Landscape: Why Position Matters
The electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electronegative, yet ortho,para-directing, chlorine atom (-Cl) governs the chemical and spectral properties of these isomers. The proximity of these groups in the 2-chloro isomer introduces steric hindrance and strong intramolecular interactions, which are absent in the 3- and 4-chloro isomers. These structural nuances are the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.
Causality in NMR Spectra
The chemical shifts of the aromatic protons and carbons are exquisitely sensitive to the electronic effects of the substituents. The chlorine atom, being electronegative, withdraws electron density from the benzene ring through the sigma framework (inductive effect). However, it also donates electron density into the ring via its lone pairs through resonance. The interplay of these effects, which varies with the substituent's position, dictates the observed chemical shifts.
In ¹H NMR, protons closer to the electron-withdrawing chlorine and carboxylic acid groups will be more deshielded and resonate at a higher chemical shift (further downfield). The splitting patterns (multiplicities) of the aromatic protons are also highly informative, directly reflecting the number of adjacent protons.
In ¹³C NMR, the carbons directly attached to the chlorine and carboxylic acid groups will be significantly affected. The symmetry of the 4-chlorobenzoic acid molecule results in fewer unique carbon signals compared to its ortho and meta counterparts, providing a straightforward method of identification.
Comparative ¹H NMR Data
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) in DMSO-d₆ | Multiplicity |
| 2-Chlorobenzoic Acid | ~7.81, ~7.56, ~7.55, ~7.45 | m |
| 3-Chlorobenzoic Acid | ~7.93, ~7.71, ~7.56 | m, m, t |
| 4-Chlorobenzoic Acid | ~7.97, ~7.58 | d, d |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Comparative ¹³C NMR Data
| Isomer | Carbon Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆ | Number of Aromatic Signals |
| This compound | ~171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8 | 6 |
| 3-Chlorobenzoic Acid | ~166.5, 133.8, 133.4, 133.2, 131.3, 129.3, 128.4 | 6 |
| 4-Chlorobenzoic Acid | ~166.0, 131.7, 131.4, 129.8, 127.3 | 4 |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality ¹H NMR spectra suitable for isomeric differentiation.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the chlorobenzoic acid isomer. b. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is an excellent choice as it readily dissolves all three isomers and its residual solvent peak does not typically interfere with the aromatic signals. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition: a. Set the spectral width to cover a range of approximately -1 to 15 ppm. b. Use a 90° pulse angle. c. Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing carboxylic acid proton. d. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts and splitting patterns to identify the isomer.
A Comparative Guide to the Relative Acidity of Chlorobenzoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, understanding how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, influences its solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-chlorobenzoic acids, grounded in fundamental electronic principles and supported by experimental data.
The Foundational Role of Electronic Effects in Acidity
The acidity of benzoic acid is a reference point (pKa ≈ 4.20) for understanding how substituents on the benzene ring modulate the stability of the corresponding carboxylate anion.[1] An electron-withdrawing substituent will delocalize the negative charge on the carboxylate anion, stabilizing it and thereby increasing the acidity (lowering the pKa) of the parent acid. Conversely, an electron-donating group will destabilize the anion and decrease acidity.
The chlorine atom exerts two primary electronic effects that operate in opposition:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density through the sigma (σ) bonds of the molecule.[2][3] This electron-withdrawing effect stabilizes the negative charge of the carboxylate conjugate base, making the acid stronger. The inductive effect is distance-dependent; it weakens as the distance from the carboxyl group increases.[4][5][6]
-
Resonance Effect (+R or +M): The lone pair electrons on the chlorine atom can be delocalized into the benzene ring's pi (π) system. This electron-donating effect increases electron density on the ring, which can destabilize the carboxylate anion and decrease acidity.[3][4] This effect is only operative when the substituent is in the ortho or para position relative to the carboxyl group and is absent in the meta position.[7][8]
A third, often decisive factor, comes into play with ortho-substituted isomers.
-
The Ortho Effect: Almost all ortho-substituted benzoic acids are significantly stronger than their meta and para isomers, regardless of the substituent's electronic nature.[9][10][11] This is attributed to a steric phenomenon known as Steric Inhibition of Resonance (SIR).[11][12] The proximity of the ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[10][13] This loss of planarity disrupts the resonance between the carboxyl group and the ring, which ultimately increases the acidity.[11][13]
Comparative Analysis and Experimental Data
The interplay of these three effects dictates the final acidity of each chlorobenzoic acid isomer. The experimentally determined pKa values confirm the predicted trend.
| Compound | pKa Value | Relative Acidity |
| o-Chlorobenzoic Acid | ~2.92 | Strongest |
| m-Chlorobenzoic Acid | ~3.83 | Intermediate |
| p-Chlorobenzoic Acid | ~3.98 | Weakest (of the three) |
| Benzoic Acid (Reference) | ~4.20 | Reference |
| (Note: pKa values are from various sources and may show slight variations.[1][14]) |
A. Ortho-Chlorobenzoic Acid: The Power of the Ortho Effect
o-Chlorobenzoic acid is the strongest acid in the series by a significant margin. This is a classic manifestation of the ortho effect .[10][11] The steric clash between the chlorine atom and the carboxyl group forces the -COOH group to rotate out of the benzene ring's plane. This twisting inhibits resonance stabilization of the neutral acid, making it easier to deprotonate. The strong, distance-dependent -I effect of the nearby chlorine atom also significantly contributes to stabilizing the resulting carboxylate anion.
References
- 1. global.oup.com [global.oup.com]
- 2. discover.hubpages.com [discover.hubpages.com]
- 3. ASSERTION STATEMENT1 m Chlorobenzoicacid is a stronger class 11 chemistry CBSE [vedantu.com]
- 4. homework.study.com [homework.study.com]
- 5. Arrange in decreasing order of acidic strength and explain with reaso - askIITians [askiitians.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 11. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 12. Khan Academy [khanacademy.org]
- 13. Ortho effect - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 2-Chlorobenzoic Acid
An Objective Comparison with Alternative Analytical Techniques
In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and related substances are non-negotiable quality attributes. 2-Chlorobenzoic acid (2-CBA) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate quantification is critical to ensure the safety, efficacy, and quality of the final product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, field-proven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-CBA, grounded in global regulatory standards.
We will not only detail the "how" but, more importantly, the "why" behind each validation step, offering a scientifically robust protocol that ensures data integrity and regulatory compliance. Furthermore, we will objectively compare the performance of this HPLC method against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, providing the necessary data to support the selection of the most appropriate method for your analytical needs.
The Bedrock of Reliable Data: Principles of Analytical Method Validation
Before any analytical method can be implemented for routine quality control, it must undergo a rigorous validation process. Method validation is the documented evidence that a procedure is suitable for its intended purpose.[1] This process is not merely a regulatory checkbox; it is the foundation of product quality and patient safety.[1] The primary guidelines governing this process are issued by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]
The core objective is to demonstrate that the method possesses the required performance characteristics, which are established through a series of validation experiments. The relationship and workflow of these parameters are crucial to understanding the validation process as a whole.
Caption: Logical workflow for analytical method validation, from development to routine implementation.
Primary Method: A Validated Isocratic HPLC-UV Protocol
For a molecule like this compound, which contains a chromophore (the benzene ring), HPLC with UV detection is an ideal analytical choice. It offers a superb balance of specificity, sensitivity, and cost-effectiveness, making it a workhorse for quality control laboratories.[6]
Experimental Protocol: HPLC-UV for 2-CBA
This protocol outlines the optimized conditions for the quantification of this compound.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-CBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an amount of the test sample equivalent to 100 mg of 2-CBA into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the diluent. Filter through a 0.45 µm syringe filter if necessary.
Executing the Validation: A Step-by-Step Guide with Data
Here, we dissect each validation parameter, explaining its purpose and providing a clear protocol with illustrative data and acceptance criteria based on ICH guidelines.[7][8]
Specificity (Selectivity)
-
Causality: The purpose of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] For a stability-indicating method, this is the most critical parameter.
-
Experimental Protocol (Forced Degradation):
-
Expose the 2-CBA sample solution (100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours, then prepare solution.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed sample, a placebo (matrix without 2-CBA), and all stressed samples into the HPLC system.
-
Use a Diode Array Detector to assess peak purity of the 2-CBA peak in all chromatograms.
-
Caption: Conceptual diagram of a forced degradation study for demonstrating specificity.
-
Acceptance Criteria:
-
The 2-CBA peak should be free from co-elution with any degradation products or placebo peaks.
-
The peak purity index for the 2-CBA peak in stressed samples should be greater than 0.999, indicating spectral homogeneity.
-
Linearity and Range
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This justifies the use of a single-point calibration in routine analysis.
-
Experimental Protocol:
-
From the Standard Stock Solution (1000 µg/mL), prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration.
-
Example concentrations: 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate and record the peak area.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Illustrative Data & Results:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,001,500 |
| 125 | 1,249,800 |
| 150 | 1,502,300 |
-
Acceptance Criteria:
-
Correlation coefficient (R²) must be ≥ 0.998.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Result: R² = 0.9999, Slope = 10010, Intercept = -500. The method is linear from 50 to 150 µg/mL.
-
Accuracy (as Recovery)
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking a known amount of analyte into a placebo matrix, proving the method is free from proportional and constant systematic errors.[7]
-
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the 2-CBA standard at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Illustrative Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean | 99.8% |
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
-
Precision
-
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[7]
-
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples of 2-CBA at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
-
Illustrative Data:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| N | 6 | 6 |
| Mean Assay (%) | 100.2% | 99.8% |
| Std. Deviation | 0.45 | 0.51 |
| %RSD (Repeatability) | 0.45% | 0.51% |
| Overall %RSD | \multicolumn{2}{c | }{0.68%} |
-
Acceptance Criteria:
-
The %RSD for repeatability should not be more than 2.0%.
-
The overall %RSD for intermediate precision should not be more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]
-
Experimental Protocol (Signal-to-Noise Method):
-
Prepare a series of dilute solutions of 2-CBA.
-
Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.
-
Confirm the LOQ by injecting six replicates of a sample at this concentration and ensuring the precision (%RSD) is acceptable.
-
-
Illustrative Data:
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.05 | 3.1 | N/A |
| LOQ | 0.15 | 10.2 | 4.5% |
-
Acceptance Criteria:
-
S/N ratio of ~3 for LOD and ~10 for LOQ.
-
Precision at the LOQ concentration should typically be ≤10% RSD.
-
Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[10]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Monitor system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
-
-
Illustrative Data:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Nominal Condition | - | 4.52 | 1.10 |
| Flow Rate (mL/min) | 0.9 (-10%) | 5.01 | 1.11 |
| 1.1 (+10%) | 4.10 | 1.09 | |
| Column Temp (°C) | 25 (-5°C) | 4.65 | 1.12 |
| 35 (+5°C) | 4.38 | 1.08 | |
| Mobile Phase % MeCN | 58% (-2%) | 4.98 | 1.10 |
| 62% (+2%) | 4.15 | 1.11 |
-
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor < 1.5, theoretical plates > 2000) must remain within acceptable limits for all varied conditions.
-
The results demonstrate the method is robust.
-
Comparative Analysis: HPLC-UV vs. Alternative Methods
While the validated HPLC-UV method is robust for routine QC, other techniques may be considered depending on the analytical challenge. The selection of a method is contingent on factors like required sensitivity, selectivity, and available instrumentation.[11]
| Parameter | Validated HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Volatilization and separation followed by mass analysis. | Measurement of light absorbance. |
| Specificity | High (separates from impurities).[6] | Very High (separation + mass fragmentation).[11] | Low (interference from any UV-absorbing species).[11] |
| Sensitivity (LOQ) | Moderate (~0.15 µg/mL). | Very High (~1.5 - 30 ng/mL).[11] | Low (~0.3 - 3 µg/mL).[11] |
| Sample Preparation | Simple dilution and filtration. | Complex (requires derivatization to make 2-CBA volatile). | Very simple (dissolve and measure). |
| Throughput | High. | Low to Moderate. | Very High. |
| Cost (Instrument/Run) | Moderate / Low. | High / Moderate. | Low / Very Low. |
| Best Application | Routine QC, assay, impurity quantification, stability testing. | Trace-level impurity identification, metabolomics. | Rapid screening of pure substances, simple matrices. |
Conclusion
This guide has demonstrated that the presented isocratic reverse-phase HPLC-UV method is scientifically sound and fit for the purpose of quantifying this compound. The validation experiments confirm that the method is specific, linear, accurate, precise, and robust , meeting the stringent requirements set by regulatory bodies like the ICH and FDA.
The comparative analysis underscores the versatility of HPLC-UV as a primary tool for quality control, offering a pragmatic balance between performance and cost. While GC-MS provides superior sensitivity and specificity for specialized applications like trace impurity identification, its complexity makes it less suitable for routine analysis. Conversely, UV-Vis spectrophotometry, though simple and rapid, lacks the necessary specificity for reliable quantification in a pharmaceutical or complex matrix environment. Therefore, for ensuring the quality and consistency of this compound in a drug development and manufacturing setting, a validated HPLC method remains the authoritative and most reliable choice.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 2-Chlorobenzoic Acid Conformers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzoic acid (2-CBA) is a halogenated aromatic carboxylic acid that serves as a vital precursor in the synthesis of pharmaceuticals, dyes, and fungicides.[1][2] The molecule's biological activity and chemical reactivity are not solely dictated by its constituent atoms but are profoundly influenced by its three-dimensional structure. Specifically, 2-CBA can exist in several different spatial arrangements, or conformations, arising from the rotation around its single bonds. Understanding the relative stability, structural parameters, and interconversion dynamics of these conformers is critical for rational drug design, reaction mechanism elucidation, and materials science.
This guide provides a comprehensive comparison of the state-of-the-art experimental and computational methodologies employed in the structural analysis of 2-CBA conformers. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, highlighting how a synergistic approach combining theoretical calculations and advanced spectroscopy provides the most complete picture of this molecule's complex conformational landscape.
The Conformational Landscape of this compound
The conformational flexibility of 2-CBA is primarily governed by internal rotation around two key single bonds: the C-C bond connecting the benzene ring to the carboxylic acid group, and the C-O bond within the carboxyl group.[3] This flexibility gives rise to distinct conformers, which are broadly classified based on the dihedral angle of the O=C-O-H group.
-
Cis Conformers: These forms feature an O=C-O-H dihedral angle of approximately 0°. They are significantly stabilized by a strong intramolecular hydrogen bond between the carboxylic hydrogen and the carbonyl oxygen (O-H···O=C).
-
Trans Conformers: In these arrangements, the O=C-O-H dihedral angle is around 180°. These conformers are considerably higher in energy because the stabilizing intramolecular hydrogen bond is absent.[3]
Further complexity arises from the orientation of the entire carboxylic group relative to the ortho-chlorine substituent. This leads to at least four key conformers, as identified by computational and experimental studies.[3][4] These are sometimes labeled as SC, ST, AC, and AT, or cis-I, cis-II, trans-I, and trans-II. For clarity, we will use the latter nomenclature.
-
cis-I and cis-II: The two low-energy conformers where the carboxylic group is in the cis arrangement. Computational studies predict that in 2-CBA, all minimum energy structures are non-planar. The relative energy of the two cis conformers is reversed compared to 2-fluorobenzoic acid, with cis-I being the most stable form for 2-CBA.[3]
-
trans-I and trans-II: The two high-energy conformers. The trans-II conformer can be stabilized by a weak O-H···Cl intramolecular hydrogen bond.[4]
Comparative Energetics
Computational chemistry provides precise estimates of the relative energies of these conformers. Density Functional Theory (DFT) calculations are the workhorse for this task, offering a robust balance of accuracy and computational cost.
| Conformer | Description | Predicted Relative Energy (kJ·mol⁻¹)[3] | Key Stabilizing Interaction |
| cis-I | Global energy minimum | 0.00 | Strong O-H···O=C hydrogen bond |
| cis-II | Second cis conformer | 1.83 | Strong O-H···O=C hydrogen bond |
| trans-II | trans conformer with O-H···Cl bond | 22.01 | Weak O-H···Cl hydrogen bond |
| trans-I | trans conformer with no H-bond | 30.60 | None |
Table 1: B3LYP/6-311++G(d,p) calculated relative energies of 2-CBA conformers.[3]
Experimental Methodologies for Conformer Characterization
While calculations predict a theoretical landscape, experimental validation is paramount. The significant energy difference between cis and trans conformers means that under standard conditions, only the low-energy cis forms are populated.[3] Specialized techniques are required to observe the elusive high-energy species.
Low-Temperature Matrix-Isolation Infrared Spectroscopy
This is the premier experimental technique for identifying and characterizing distinct conformers, including highly unstable ones.
Expertise & Experience (The "Why"): The core principle is to suspend individual 2-CBA molecules in a solid, inert matrix (e.g., argon or xenon) at cryogenic temperatures (typically < 20 K).[4] This environment physically separates the molecules, preventing intermolecular interactions, and the extremely low temperature "freezes" them in their specific conformations, preventing interconversion. This allows for the spectroscopic measurement of conformers that would be far too fleeting to observe in the gas or solution phase.
Experimental Protocol:
-
Sample Preparation: A gaseous mixture of 2-CBA and an inert matrix gas (e.g., Argon) in a high-dilution ratio (e.g., 1:1000) is prepared in a vacuum line.
-
Deposition: The mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~15 K by a closed-cycle helium cryostat.
-
Initial Spectrum: An initial FTIR spectrum is recorded. This spectrum typically shows vibrational bands corresponding to the most stable conformers (cis-I and cis-II) present in the gas phase before deposition.[4]
-
Annealing: The matrix is warmed slightly (e.g., to ~30-35 K in Argon) and then recooled.[4] This allows for minor molecular rearrangement within the matrix, often leading to the conversion of a slightly less stable conformer to the most stable one (e.g., cis-II → cis-I), which can be observed via changes in the IR spectrum.
-
In-Situ UV Irradiation: The matrix is irradiated with a specific wavelength of UV light (e.g., from a mercury lamp).[3][4] This provides the energy necessary to overcome the high rotational barrier between the cis and trans forms, populating the high-energy trans conformers. New bands corresponding to trans-I and trans-II will appear in the IR spectrum.
-
Monitoring Decay (Trustworthiness): After irradiation, the UV source is turned off. The high-energy trans conformers will spontaneously decay back to their more stable cis counterparts.[5] Time-resolved IR spectra are recorded to monitor this decay. The observation that this process occurs even at cryogenic temperatures and shows a drastic decrease in rate upon deuteration of the carboxylic acid's hydroxyl group is the hallmark of quantum mechanical tunneling, a self-validating proof of the isomerization pathway.[5]
Computational Chemistry Approaches
Computational methods are indispensable partners to experimental studies, providing the structural and energetic data needed to interpret complex spectra.
Density Functional Theory (DFT) Calculations
Expertise & Experience (The "Why"): DFT, particularly using hybrid functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), has become the standard for this type of analysis.[3][6] This level of theory is proven to accurately predict molecular geometries, relative energies, and, crucially, vibrational frequencies. The calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, can be used to generate theoretical IR spectra for each conformer, enabling definitive assignment of experimental bands.[6][7]
Workflow & Data Comparison:
-
Conformational Search: A potential energy surface scan is performed by systematically rotating the key dihedral angles (C6-C-C=O and O=C-O-H) to locate all possible energy minima.[3][8]
-
Optimization and Frequency Calculation: The geometry of each identified minimum is fully optimized. A subsequent frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies.[6]
-
Spectrum Generation: The calculated frequencies and IR intensities are used to generate a theoretical IR spectrum for each individual conformer.
-
Comparison: These theoretical spectra are laid alongside the experimental matrix-isolation IR spectra. The excellent agreement between the calculated spectrum for the cis-I conformer and the initial experimental spectrum, and the appearance of new bands matching the theoretical spectra of trans-I and trans-II after UV irradiation, provides unambiguous assignment.[4]
Synergistic Approach: The Key to Unlocking Conformational Details
The true power in structural analysis comes from the tight integration of experimental and computational methods.
-
Prediction Guides Experiment: DFT calculations predict which conformers should exist and what their IR spectra should look like. This is essential for designing experiments and knowing what spectral features to search for.[3][4]
-
Experiment Validates Prediction: The experimental observation of conformers via matrix-isolation IR confirms the accuracy of the computational model's potential energy surface.[3]
-
Synergy Explains Dynamics: The experimental observation of temperature-independent decay rates and a strong deuterium isotope effect for the trans → cis isomerization provides compelling evidence for quantum tunneling.[5] This experimental finding validates the shape and height of the rotational energy barriers predicted by DFT calculations.[3]
Conclusion
The structural analysis of this compound reveals a fascinating conformational landscape dominated by a stable cis conformer, which is stabilized by a strong intramolecular O-H···O=C hydrogen bond. While higher-energy trans conformers are not significantly populated under normal conditions, they can be generated and studied using a powerful combination of techniques.
The synergistic application of low-temperature matrix-isolation infrared spectroscopy and Density Functional Theory (DFT) calculations stands as the definitive approach for this analysis. This combined methodology allows researchers not only to identify the different stable conformers but also to probe the energetic barriers and quantum mechanical phenomena that govern their interconversion. These detailed structural insights are invaluable for professionals in drug development and materials science, enabling a more profound understanding of molecular behavior and function.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Chlorobenzoic Acid Derivatives for Antimicrobial Drug Discovery
In the ever-evolving landscape of antimicrobial drug discovery, the emergence of chemoresistance poses a significant threat to global health. This challenge necessitates innovative and efficient approaches to identify and optimize novel antimicrobial agents. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in medicinal chemistry, enabling the correlation of the physicochemical properties of molecules with their biological activities. This guide provides an in-depth, comparative analysis of QSAR studies on 2-chlorobenzoic acid derivatives, a class of compounds that has demonstrated promising antimicrobial potential.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals actively engaged in the field. It moves beyond a simple recitation of protocols to offer a synthesized understanding of the causal relationships between molecular structure and antimicrobial efficacy, grounded in published experimental data.
The Rationale for QSAR in this compound Research
This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, with a notable emphasis on their antimicrobial properties.[1][2][3] The core principle of QSAR is to develop a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This relationship, once established and validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[4]
The application of QSAR to this compound derivatives is particularly advantageous. It allows for the systematic exploration of the impact of various substituents on the benzene ring and modifications of the carboxylic acid group, providing a rational basis for designing more potent antimicrobial agents.
Comparative Analysis of QSAR Models for Antimicrobial Activity
Several QSAR studies have been conducted on this compound and related benzoic acid derivatives to elucidate the structural requirements for their antimicrobial effects. A key study by Mehta et al. (2014) provides a foundational dataset for our comparison, focusing on both antibacterial and antifungal activities.[1][2]
The predictive power of a QSAR model is fundamentally dependent on the chosen molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. In the case of this compound derivatives, topological and molecular connectivity indices have been shown to be particularly influential.[1][2]
-
Topological Parameters: These descriptors encode information about the connectivity and branching of atoms within a molecule.
-
Molecular Connectivity Indices (χ): These are a specific type of topological descriptor that has been successfully used to model various biological activities. The second-order (²χ) and valence second-order (²χv) molecular connectivity indices have been identified as critical in governing the antimicrobial activity of this compound derivatives.[1][2]
The significance of these topological descriptors suggests that the overall size, shape, and degree of branching of the substituents on the this compound core play a crucial role in their interaction with microbial targets.
The following table summarizes the key findings from a prominent QSAR study on this compound derivatives, highlighting the different models developed for antibacterial and antifungal activities. The activity is expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC).
| Activity | Dominant Descriptor(s) | QSAR Equation | Statistical Significance | Interpretation |
| Antibacterial | Second Order Molecular Connectivity Index (²χ) | pMIC = 0.226 (²χ) + 0.643 | r² = 0.859, q² = 0.803, F = 97.45 | A positive correlation indicates that an increase in the ²χ value leads to higher antibacterial activity.[2] |
| Antifungal | Valence Second Order Molecular Connectivity Index (²χv) | pMIC = 0.269 (²χv) + 0.449 | r² = 0.824, q² = 0.761, F = 74.96 | A positive correlation suggests that higher ²χv values are favorable for antifungal activity.[2] |
| Overall Antimicrobial | Second Order Molecular Connectivity Index (²χ) | pMIC = 0.245 (²χ) + 0.554 | r² = 0.880, q² = 0.835, F = 117.78 | This general model reinforces the importance of the ²χ descriptor for broad-spectrum antimicrobial activity.[2] |
Table 1: Comparison of QSAR Models for Antimicrobial Activity of this compound Derivatives. (Data sourced from Mehta et al., 2014[1][2])
Experimental Validation: Synthesis and Antimicrobial Screening
The credibility of any QSAR model rests on the quality of the experimental data used for its development. The following sections outline the typical experimental workflow for synthesizing and evaluating the antimicrobial activity of this compound derivatives.
The synthesis of this compound derivatives, particularly esters and Schiff bases, is a common strategy to generate a library of compounds for QSAR studies.
Caption: Generalized synthetic routes for this compound esters and Schiff bases.
The tube dilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.
-
Preparation of Test Dilutions: Perform serial dilutions of the stock solutions in sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a series of test tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Transformation: Convert the MIC values to pMIC (pMIC = -log[MIC]) for use in QSAR modeling.
Structure-Activity Relationship (SAR) Insights
The experimental data, in conjunction with the QSAR models, provide valuable insights into the structure-activity relationships of this compound derivatives.
-
Schiff Bases vs. Esters: Studies have indicated that Schiff's bases of this compound are generally more potent antimicrobial agents than their corresponding esters.[1][2] This suggests that the imine (-C=N-) linkage is crucial for enhanced activity.
-
Influence of Substituents:
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the benzylidene moiety of Schiff bases tend to increase antimicrobial activity against certain bacterial and fungal strains.[2]
-
Electron-withdrawing groups (e.g., -Br) on the benzylidene moiety can enhance activity against Gram-negative bacteria like E. coli.[2]
-
-
The 2-Chlorophenyl Moiety: The presence of the 2-chlorophenyl group is considered essential for the antimicrobial activity of these compounds.[2]
References
A Senior Application Scientist's Guide to the Catalytic Amination of 2-Chlorobenzoic Acid: A Comparative Efficacy Study
The synthesis of N-aryl anthranilic acids, core scaffolds in numerous pharmaceuticals and functional materials, presents a persistent challenge in process development and medicinal chemistry. Among these, the coupling of 2-chlorobenzoic acid is particularly instructive. The substrate is challenging due to the inherent inertness of the C-Cl bond and the presence of a free carboxylic acid, a functional group that can complicate many catalytic cycles.
This guide provides an in-depth comparison of the two primary catalytic systems employed for this transformation: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will move beyond simple protocols to dissect the mechanistic underpinnings, compare performance based on experimental data, and provide expert insights to guide your catalyst selection.
Part 1: The Classic Workhorse - Copper-Catalyzed Ullmann Condensation
The Ullmann reaction, first reported in the early 20th century, remains a highly relevant and often superior method for the amination of certain challenging substrates like this compound.[1][2] Its resilience stems from a mechanism that is highly tolerant of the acidic proton of the carboxylic acid, eliminating the need for protection-deprotection sequences that add cost and complexity to a synthesis.
Mechanistic Rationale
While the precise mechanism has been a subject of extensive study, it is generally accepted to involve a Cu(I) active species.[3] Unlike palladium catalysis, which often relies on strong, non-nucleophilic bases that can be incompatible with acidic protons, the Ullmann condensation typically uses weaker inorganic bases like potassium carbonate. The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide. The ortho-position of the carboxylic acid group in this compound has been observed to facilitate related Ullmann-type reactions, a phenomenon that contributes to the high efficacy of this method.[4]
Performance Data: Copper-Catalyzed Systems
Experimental results consistently demonstrate the robustness of copper catalysis for this specific transformation, often providing high yields where other methods might falter.
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu / Cu₂O | Aniline Derivatives | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | up to 99% | [1] |
| Cu / Cu₂O | Aliphatic Amines | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 85 - 99% | [2] |
| Cu Powder | p-Anisidine | K₂CO₃ | DMF | Reflux | 8 | Good | [5] |
| Cu Nanoparticles | Various Amines | - | - | Optimized | - | Efficient | [6] |
| CuI / Ligand | Aniline | KOH | - | - | - | - | [7] |
Representative Experimental Protocol: Ullmann Amination
This protocol is a self-validating system; the described workup is designed to effectively isolate the N-aryl anthranilic acid product from the reaction components.
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), the desired aniline or aliphatic amine (1.05-1.2 equiv.), anhydrous potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).[8]
-
Causality (Solvent Choice): Add a high-boiling polar solvent such as 2-ethoxyethanol (approx. 3 mL per 8-10 mmol of benzoic acid).[2] This solvent is chosen for its ability to solubilize the reagents and achieve the high temperatures (typically >130 °C) required for the Ullmann reaction.[8]
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen). Heat the reaction mixture to reflux (approx. 130-135 °C) with vigorous stirring for 24 hours.[1][8] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water (approx. 10 volumes). If the solution is colored, add a small amount of decolorizing charcoal and stir for 15 minutes.
-
Purification: Filter the aqueous mixture through a pad of Celite to remove the copper catalyst and charcoal.[8] Acidify the clear filtrate with 2M HCl until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-substituted anthranilic acid.
Part 2: The Modern Contender - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering milder conditions and an exceptionally broad substrate scope compared to classical methods.[9][10] Its application to this compound, however, requires careful consideration of the catalyst system to overcome the low reactivity of the aryl chloride and potential side reactions involving the carboxylic acid.
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) species.[11][12] This step is typically rate-limiting for aryl chlorides and necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to promote the reaction.[13][14] Following oxidative addition, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[9] The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the carboxylic acid, potentially inhibiting the catalyst or causing unwanted side reactions.[11][14] Weaker bases like K₃PO₄ are often preferred for substrates bearing acidic functional groups.[12]
Performance Data: Palladium-Catalyzed Systems
While less common for this compound itself, data from related aryl chlorides and benzoic acids demonstrate the feasibility of the Buchwald-Hartwig approach, highlighting the critical role of the ligand.
| Pd Precursor | Ligand | Amine Type | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | YPhos (L1) | Various | KOtBu | Toluene | RT | High | [13] |
| Pd(OAc)₂ | Benzimidazolyl Phosphine | Various | NaOtBu | Toluene | 110 | Good-Excellent | [15] |
| Pd(OAc)₂ | XPhos / BrettPhos | 3-Methylaniline | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80-110 | High (general) | [14] |
| BrettPhos Pd G4 | Intramolecular Amine | K₃PO₄ | t-BuOH | 100 | 72h | Good (intramol.) | [12] |
| Pd Precatalyst | tBuBrettPhos | Unprotected Heterocycles | K₃PO₄ | Dioxane | 100 | Moderate-Excellent | [16] |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol requires strict adherence to anhydrous and anaerobic conditions, a key difference from the more forgiving Ullmann procedure.
-
Inert Atmosphere Setup: In a glovebox, add the this compound derivative (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., K₃PO₄, 1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand to an oven-dried vial.[12][14]
-
Causality (Inertness): The Pd(0) active species and many phosphine ligands are sensitive to oxygen, and water can deactivate the catalyst. Therefore, all reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial. Seal the vial with a PTFE-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block. Stir the reaction at the optimized temperature (typically 80-110 °C) for 12-24 hours.
-
Workup and Isolation: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-substituted product.
Part 3: Comparative Analysis & Expert Recommendations
Choosing the optimal catalyst for the amination of this compound requires a nuanced understanding of the trade-offs between the copper and palladium systems.
| Feature | Ullmann Condensation (Copper) | Buchwald-Hartwig Amination (Palladium) |
| Catalyst Cost | Low | High |
| Substrate Compatibility | Excellent for 2-halobenzoic acids.[1][2] | Broader general scope, but requires optimization for this specific substrate.[10] |
| Functional Group Tolerance | Highly tolerant of free -COOH. | Can be sensitive; requires careful selection of milder bases (e.g., K₃PO₄).[14] |
| Reaction Conditions | Harsh (High temperatures, >130 °C).[7] | Generally milder (RT to 110 °C).[13] |
| Catalyst Loading | Often high (5-10 mol% or stoichiometric).[8] | Low (0.1-2 mol%).[15] |
| Sensitivity | Relatively robust to air and moisture. | Requires strict inert and anhydrous conditions. |
Decision-Making Workflow
Senior Application Scientist's Recommendation
For the specific transformation of this compound to its N-aryl or N-alkyl derivatives, the copper-catalyzed Ullmann condensation is frequently the more pragmatic and reliable choice. Its primary advantage is the outstanding compatibility with the unprotected carboxylic acid, which circumvents the need for additional protection and deprotection steps. This procedural simplicity, combined with the significantly lower cost of copper catalysts, makes it highly attractive for both lab-scale and process-scale synthesis.[1][6]
The Buchwald-Hartwig amination is an undeniably powerful and versatile tool. However, for this particular substrate, its advantages of milder conditions and lower catalyst loading are often outweighed by the need for more rigorous optimization, stricter inert conditions, and the higher cost of palladium and specialized phosphine ligands. While successful coupling is achievable, it may require extensive screening of bases and ligands to find a system that is both efficient and does not interfere with the acidic functionality.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT calculations and spectral studies of the interaction of this compound with some amines in the presence of copper nanoparticles [orgchemres.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. benchchem.com [benchchem.com]
- 15. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 16. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Chlorobenzoic Acid
As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Chlorobenzoic acid, designed for professionals in research and drug development. Our aim is to move beyond simple instruction to instill a deep understanding of the principles behind these critical procedures.
Hazard Assessment & Precautionary Measures
Before handling or disposing of any chemical, a thorough understanding of its inherent risks is paramount. This compound (CAS No. 118-91-2) is a chlorinated organic compound that, while stable under normal conditions, presents specific hazards that dictate its handling and disposal protocols.[1][2][3]
Inherent Risks of this compound
The primary hazards associated with this compound are summarized below. These properties are the principal drivers for the stringent disposal requirements.
| Hazard Type | Description | Key Precaution |
| Skin Irritation | Causes skin irritation upon contact.[1][4][5] | Avoid all direct skin contact by using appropriate gloves and lab coats. |
| Eye Damage | Causes serious eye irritation, potentially leading to damage.[3][4][5][6] | Always wear chemical safety goggles conforming to EN166 or OSHA standards.[1] |
| Combustibility | The material is combustible but will not ignite readily (Flash Point: 173°C).[2][4][7] | Store away from strong oxidizing agents and sources of extreme heat. |
| Hazardous Decomposition | Upon combustion, it can liberate toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[1][4] | Disposal must be conducted in a manner that avoids uncontrolled combustion. High-temperature incineration requires specialized equipment with scrubbers.[8] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The selection of PPE is not arbitrary; it is a scientifically informed choice based on the chemical's reactivity and physical state.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Chemical safety goggles with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust particles and accidental splashes, preventing severe eye irritation.[4][5] |
| Skin/Body | Chemically resistant gloves and a laboratory coat. | Gloves tested to EN 374 for chemical protection.[4] | Prevents direct contact and subsequent skin irritation.[1] Contaminated clothing must be removed and washed before reuse.[9] |
| Respiratory | Required only if dust is generated or ventilation is inadequate. | Particulate filter device (e.g., P1 filter, N95 respirator).[4][9] | Prevents inhalation of airborne particles which may be harmful and cause respiratory tract irritation.[7][10] |
Incompatible Materials
Chemical incompatibility is a frequent cause of laboratory incidents. This compound must be stored and disposed of separately from the following substances to prevent dangerous reactions.
-
Strong Oxidizing Agents: Can cause violent reactions.[4]
-
Strong Bases: Reacts exothermically and can generate heat.[1][2][3][11]
Waste Characterization and Segregation
The foundational principle of chemical waste management is accurate characterization and strict segregation. Failure to adhere to this principle can result in dangerous reactions within a waste container and renders the entire container's contents untreatable by standard disposal facility protocols.
Classifying the Waste: A Halogenated Organic Acid
This compound is fundamentally a halogenated organic waste due to the chlorine atom on the benzene ring.[12] It is also an acidic compound.[13] This classification is critical and dictates that it must be collected in a designated container for halogenated organic materials.
Causality: Halogenated organic wastes require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (like HCl) produced during combustion.[8] Mixing this waste with non-halogenated solvents contaminates the entire volume, forcing the more expensive and energy-intensive disposal method on a larger quantity of waste.
The Principle of Segregation: A Decision Workflow
To ensure proper segregation, follow a logical decision-making process for every waste stream generated. The diagram below illustrates this workflow, which serves as a self-validating system to prevent improper mixing.
Caption: Waste Segregation Decision Workflow for this compound.
Standard Operating Procedures for Disposal
These step-by-step protocols provide clear instructions for common disposal scenarios in a laboratory setting.
Protocol: Disposal of Unused or Expired Solid this compound
-
Verification: Ensure the original container is clearly labeled and intact.
-
Documentation: Prepare a hazardous waste tag with the full chemical name ("this compound"), CAS number (118-91-2), and approximate quantity.
-
Containment: Do not combine the original container with other waste. Leave the chemical in its original packaging.
-
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Protocol: Disposal of Contaminated Lab Materials
This procedure applies to items such as gloves, weigh boats, or paper towels contaminated with solid this compound.
-
Collection: Place all contaminated solid waste into a designated, sturdy plastic container or a double-bagged, clear polyethylene bag.[14]
-
Labeling: Affix a hazardous waste tag to the container or bag. List "Solid waste contaminated with this compound" as the contents.
-
Sealing: Securely seal the container or bag.[14]
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by your institution's waste management service.
Protocol: Managing and Disposing of a Small Spill
A small spill (typically <100g in a controlled lab space) can be managed internally if personnel are trained and equipped.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[1][4]
-
Don PPE: Wear the mandatory PPE as described in Table 2 (goggles, gloves, lab coat).
-
Containment: Prevent the spread of the powder. Do not use water to clean up the spill initially.
-
Dry Cleanup: Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[1][9] To avoid generating dust, use dry cleanup procedures.[9] Using a vacuum cleaner is an option only if it is an explosion-proof model specifically designed for chemical dust and properly grounded.[9]
-
Final Decontamination: Wipe the spill area with a damp cloth to remove any remaining residue. Place the cloth into the same hazardous waste container.
-
Packaging & Labeling: Seal the container and label it as "Spill debris with this compound."
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Emergency Procedures
In the event of a large-scale spill or personal exposure, immediate and correct action is critical.
Large Spill Response (>100g or outside a fume hood)
-
Evacuate: Clear the area of all personnel and move upwind.[9]
-
Alert: Immediately contact your institution's emergency response team (EHS or security) and the fire department.[9]
-
Isolate: If safe to do so, close the doors to the affected area to contain dust and vapors.
-
Prevent Entry: Do not re-enter the area. Await the arrival of trained emergency responders.
First Aid Measures
The following first aid measures are based on standard safety data sheet recommendations. Always seek professional medical attention following any significant exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1][7]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][9][10] If the person is not breathing, give artificial respiration.[1] Seek medical attention.[1][7]
-
Ingestion: Clean the mouth with water and afterward drink plenty of water.[1] Do not induce vomiting.[7][15] Call a physician or poison control center immediately.
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 118-91-2 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. This compound | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. web.mit.edu [web.mit.edu]
- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
